molecular formula C18H26O2 B129038 Cinmethylin CAS No. 87818-31-3

Cinmethylin

Cat. No.: B129038
CAS No.: 87818-31-3
M. Wt: 274.4 g/mol
InChI Key: QMTNOLKHSWIQBE-KURKYZTESA-N
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Description

Cinmethylin ( 87818-31-3) is a selective, pre-emergence herbicide of the benzyl ether class, derived from the natural terpene 1,4-cineole . Its primary value in agricultural research stems from its novel and specific mechanism of action. This compound binds to and inhibits fatty acid thioesterases (FAT) in plastids . This inhibition prevents the release of both unsaturated and saturated fatty acids from the plastid to the endoplasmic reticulum, thereby disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs) essential for cell membrane formation . This unique site of action, classified as HRAC Group 30 , makes it a vital tool for studying weed resistance management, particularly in grass weeds like black-grass ( Alopecurus myosuroides ) and ryegrass ( Lolium sp.) . Research applications include investigating its efficacy as a pre-emergence control for a spectrum of grass weeds in cereals and rice, and its systemic activity, being absorbed primarily through roots and translocated to disrupt meristematic development . Key chemical properties include a molecular formula of C₁₈H₂₆O₂ and a molecular mass of 274.40 g/mol . It is a chiral compound, and the commercial material is typically a racemic mixture . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use. Chemical Profile Summary • IUPAC Name : rac-(1R,2S,4S)-1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo[2.2.1]heptane • CAS Number : 87818-31-3 • Molecular Formula : C₁₈H₂₆O₂ • Mode of Action : Inhibitor of fatty acid thioesterase (FAT); HRAC Group 30

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87818-31-3

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1

InChI Key

QMTNOLKHSWIQBE-KURKYZTESA-N

SMILES

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C

Isomeric SMILES

CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C

Canonical SMILES

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C

boiling_point

313.0 °C

Other CAS No.

87818-31-3

Pictograms

Irritant; Environmental Hazard

solubility

2.30e-04 M

Synonyms

(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane;  exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane;  Cinch;  SD 95481; 

vapor_pressure

7.57e-05 mmHg

Origin of Product

United States

Foundational & Exploratory

Cinmethylin's Inhibition of Fatty Acid Thioesterase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin, a re-emerging herbicide, presents a novel mode of action through the targeted inhibition of fatty acid thioesterases (FATs). This mechanism disrupts a critical juncture in plant lipid biosynthesis, leading to potent herbicidal effects, particularly against grass weeds. This technical guide provides an in-depth analysis of this compound's interaction with FATs, detailing the biochemical pathways, quantitative binding data, and the experimental protocols utilized to elucidate this unique mode of action. The information presented herein is intended to support further research and development in the fields of herbicide science and drug discovery.

Introduction: A Novel Herbicide Mode of Action

The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of herbicides with new modes of action. This compound, a benzyl ether derivative of the natural monoterpene 1,4-cineole, has been identified as a potent inhibitor of fatty acid biosynthesis.[1] Its unique mechanism of action, the inhibition of fatty acid thioesterases (FATs), has led to its classification under the Herbicide Resistance Action Committee (HRAC) Group 30, representing a significant development in weed management strategies.[2][3]

FATs are pivotal enzymes in plant lipid metabolism. Located in the plastids, they catalyze the hydrolysis of the thioester bond of acyl-acyl carrier proteins (acyl-ACPs), releasing free fatty acids.[4][5][6] These fatty acids are then exported to the endoplasmic reticulum, where they serve as precursors for the synthesis of very-long-chain fatty acids (VLCFAs), membrane lipids, and other essential molecules.[7][8] By inhibiting FATs, this compound effectively halts the supply of fatty acid building blocks, leading to a catastrophic failure in cell membrane development and function, ultimately causing plant death, especially during the critical stages of germination and seedling emergence.[2][9]

The Molecular Mechanism: this compound's Interaction with Fatty Acid Thioesterase

The primary mode of action of this compound is its direct binding to and inhibition of the fatty acid thioesterase (FAT) enzyme family within the plant's plastids.[10][11] This interaction prevents the release of newly synthesized fatty acids from their acyl carrier protein (ACP), a crucial step for their transport out of the plastid and subsequent utilization in various metabolic pathways.[7][8]

The inhibition of FATs by this compound leads to a significant reduction in the pool of free fatty acids, including both saturated (C14:0, C16:0) and unsaturated (C18) fatty acids.[10] This depletion of fatty acid precursors directly impacts the biosynthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum, which are essential components of cell membranes, cuticular waxes, and signaling molecules.[7] The disruption of lipid homeostasis ultimately compromises cell membrane integrity and function, leading to the observed herbicidal effects.[2]

Signaling Pathway of Fatty Acid Biosynthesis and this compound's Point of Intervention

The following diagram illustrates the fatty acid biosynthesis pathway in plants and highlights the specific step inhibited by this compound.

FattyAcid_Biosynthesis_and_Cinmethylin_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Acyl_ACP Acyl-ACP (C16, C18) FAS->Acyl_ACP FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT FFA Free Fatty Acids FAT->FFA FFA_ER Fatty Acyl-CoA FFA->FFA_ER Export & Activation VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Lipids Membrane Lipids, Cuticular Waxes, etc. VLCFA->Lipids This compound This compound This compound->FAT Inhibition FFA_ER->VLCFA Elongases

Figure 1. Fatty acid biosynthesis pathway and this compound's inhibitory action.

Quantitative Data: Binding Affinity of this compound to Fatty Acid Thioesterases

The binding affinity of this compound to its target FAT proteins has been quantified using chemoproteomic approaches. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a protein (FAT), with a lower Kd value indicating a stronger binding affinity. The following table summarizes the Kd values for this compound's interaction with three identified FAT proteins from Lemna paucicostata.[11]

Target Protein (from Lemna paucicostata)Dissociation Constant (Kd) (nM)
Fatty Acid Thioesterase 1130
Fatty Acid Thioesterase 2260
Fatty Acid Thioesterase 3560

Table 1: Binding affinities of this compound to fatty acid thioesterase proteins.

These nanomolar range Kd values indicate a high binding affinity of this compound for its target enzymes, consistent with its potent herbicidal activity.[9]

Experimental Protocols

The elucidation of this compound's mode of action has been facilitated by a combination of advanced experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the primary research.

Chemoproteomic Target Identification (Cellular Target Profiling™)

This method is employed to identify the specific protein targets of a bioactive compound from a complex protein mixture.

Objective: To identify the protein targets of this compound in a plant protein extract.

Methodology:

  • Preparation of Affinity Matrix: A derivative of this compound is synthesized with a linker arm that allows for its immobilization onto a solid support matrix (e.g., sepharose beads).

  • Protein Extraction: A total protein extract is prepared from a model plant species, such as Lemna paucicostata, under non-denaturing conditions to maintain protein integrity and function.

  • Affinity Chromatography: The protein extract is incubated with the this compound-bound affinity matrix. Proteins that have an affinity for this compound will bind to the matrix, while non-binding proteins are washed away.

  • Competitive Elution: The bound proteins are then eluted from the matrix by incubation with a solution containing an excess of free this compound. This competitive displacement ensures the specific elution of proteins that directly interact with this compound.

  • Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are then analyzed to determine their potential as herbicide targets.

Chemoproteomics_Workflow Start Start Immobilize Immobilize this compound on Solid Support Start->Immobilize Extract Prepare Plant Protein Extract Start->Extract Incubate Incubate Extract with Immobilized this compound Immobilize->Incubate Extract->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Competitively Elute with Free this compound Wash->Elute Identify Identify Eluted Proteins by LC-MS/MS Elute->Identify End Target Proteins Identified Identify->End

Figure 2. Workflow for chemoproteomic target identification of this compound.
Fluorescence-based Thermal Shift Assay (FTSA)

FTSA is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Objective: To confirm the direct binding of this compound to purified FAT proteins and to estimate the binding affinity.

Methodology:

  • Protein Purification: Recombinant FAT proteins from Lemna paucicostata and Arabidopsis thaliana are expressed and purified.

  • Assay Preparation: The assay is performed in a 96-well or 384-well PCR plate. Each well contains the purified FAT protein at a final concentration of 1-5 µM, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and varying concentrations of this compound (or a DMSO control).

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient, typically from 25°C to 95°C.

  • Fluorescence Monitoring: The fluorescence intensity in each well is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a Boltzmann equation. A shift in the Tm in the presence of this compound compared to the control indicates direct binding. The magnitude of the Tm shift can be used to rank the binding affinities of different compounds.

FTSA_Workflow Start Start Prepare Prepare Assay Mix: Purified FAT Protein + SYPRO Orange + this compound (or DMSO) Start->Prepare Heat Apply Temperature Gradient (25°C to 95°C) in qPCR Machine Prepare->Heat Monitor Monitor Fluorescence Intensity Heat->Monitor Analyze Analyze Data to Determine Melting Temperature (Tm) Monitor->Analyze Result Compare Tm Shift to Confirm Binding Analyze->Result

Figure 3. Experimental workflow for the Fluorescence-based Thermal Shift Assay.
GC-MS Analysis of Free Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture.

Objective: To determine the effect of this compound treatment on the free fatty acid profile in plants.

Methodology:

  • Plant Treatment: Lemna paucicostata plants are treated with a sublethal concentration of this compound or a solvent control.

  • Lipid Extraction: Total lipids are extracted from the plant tissue using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Fatty Acid Methylation: The extracted free fatty acids are derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. This is typically achieved by incubation with a reagent such as methanol and a catalyst (e.g., sulfuric acid or boron trifluoride).

  • GC-MS Analysis: The FAMEs are separated on a gas chromatography column based on their boiling points and polarity. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification and quantification.

  • Data Analysis: The abundance of each fatty acid is determined by integrating the area of its corresponding peak in the chromatogram. The fatty acid profiles of this compound-treated and control plants are then compared to assess the impact of the herbicide on fatty acid metabolism.

GCMS_Workflow Start Start Treat Treat Lemna paucicostata with this compound or Control Start->Treat Extract Extract Total Lipids Treat->Extract Derivatize Derivatize Free Fatty Acids to Fatty Acid Methyl Esters (FAMEs) Extract->Derivatize Analyze Analyze FAMEs by GC-MS Derivatize->Analyze Compare Compare Fatty Acid Profiles of Treated vs. Control Samples Analyze->Compare Result Determine Effect on Fatty Acid Levels Compare->Result

Figure 4. Workflow for the GC-MS analysis of free fatty acids.

Conclusion and Future Directions

The identification of fatty acid thioesterases as the direct target of this compound represents a significant advancement in herbicide science. This novel mode of action provides a valuable tool for managing herbicide-resistant weeds. The in-depth understanding of this compound's mechanism, supported by robust quantitative data and detailed experimental protocols, opens avenues for the rational design of new herbicides with improved efficacy and selectivity.

Future research should focus on:

  • Structural Biology: Elucidating the co-crystal structure of this compound bound to various FAT isoforms to understand the precise molecular interactions and guide the design of new inhibitors.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to proactively develop sustainable weed management strategies.

  • Broad-Spectrum Activity: Exploring the potential of targeting FATs for the development of herbicides with broader weed control spectrums.

  • Drug Discovery: Leveraging the knowledge of FAT inhibition for the discovery of novel therapeutic agents in other biological systems where fatty acid metabolism plays a critical role.

This technical guide serves as a comprehensive resource for researchers and scientists working to build upon the foundational knowledge of this compound's mode of action, with the ultimate goal of advancing agricultural productivity and human health.

References

Cinmethylin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin, a pre-emergent herbicide, possesses a unique chemical architecture centered around a 7-oxabicyclo[2.2.1]heptane core. This technical guide provides an in-depth exploration of its chemical structure, including its stereoisomeric properties, and a detailed examination of its synthesis. Both the synthesis of the commercially available racemic mixture and the stereoselective synthesis of its enantiomers are discussed, with comprehensive experimental protocols and quantitative data presented. This document is intended to serve as a valuable resource for researchers and professionals involved in herbicide development and chemical synthesis.

Chemical Structure of this compound

This compound is a synthetic organic compound with the systematic IUPAC name rac-(1R,2S,4S)-1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo[2.2.1]heptane.[1] Its chemical structure is characterized by a bicyclic ether core, which imparts significant rigidity to the molecule.

Key Structural Features:

  • Core Structure: A 7-oxabicyclo[2.2.1]heptane ring system.

  • Substituents:

    • A methyl group at the C1 position.

    • An isopropyl group at the C4 position.

    • A 2-methylbenzyl ether group at the C2 position.

  • Stereochemistry: this compound possesses three stereocenters at the C1, C2, and C4 positions of the bicyclic ring.[1] This gives rise to the possibility of several stereoisomers. The commercially produced this compound is a racemic mixture of the exo-(+)- and exo-(-)-enantiomers.[1] The exo configuration refers to the stereochemistry of the 2-methylbenzyl ether substituent, which is oriented on the opposite side of the larger C1-C7-C4 bridge.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₆O₂[2][3][4]
Molecular Weight 274.40 g/mol [2][3]
CAS Number 87818-31-3[2][3][4]
Appearance Colorless liquid[5]
Boiling Point 313 ±2°C[5]
Melting Point -56 °C[6]

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: the synthesis of the racemic mixture, which is the form used in commercial herbicide formulations, and the stereoselective synthesis of its individual enantiomers, which is crucial for studying their specific biological activities.

Synthesis of Racemic (±)-Cinmethylin

The commercial synthesis of racemic this compound involves the etherification of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane with a 2-methylbenzyl halide.

Logical Flow of Racemic this compound Synthesis

G A 2-exo-Hydroxy-1-methyl-4-isopropyl- 7-oxabicyclo[2.2.1]heptane E Etherification Reaction A->E B 2-Methylbenzyl Halide (e.g., Chloride or Bromide) B->E C Base (e.g., NaH, NaOH, KOH) C->E D Solvent (e.g., DMF, Toluene) D->E F Racemic (±)-Cinmethylin E->F

Caption: General workflow for the synthesis of racemic this compound.

Experimental Protocol:

The following protocol is a generalized procedure based on information from various patents.

Materials:

  • (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane

  • 2-Methylbenzyl chloride or 2-methylbenzyl bromide (α-bromo-o-xylene)

  • Base: Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

  • Solvent: N,N-Dimethylformamide (DMF) or Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Deprotonation: To a solution of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane in an appropriate anhydrous solvent (e.g., DMF or toluene), add a suitable base (e.g., NaH, NaOH, or KOH) portion-wise at room temperature or under cooling. Stir the mixture until the deprotonation is complete.

  • Etherification: To the resulting alkoxide solution, add 2-methylbenzyl chloride or bromide dropwise. The reaction mixture is then stirred at room temperature or heated to ensure the completion of the reaction.

  • Work-up: After the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure (±)-cinmethylin.

Quantitative Data for Racemic Synthesis:

BaseSolventYieldReference
Sodium HydroxideToluene95.5%[7]
Potassium HydroxideToluene85.1%[7]
Stereoselective Synthesis of (-)-Cinmethylin

The stereoselective synthesis of (-)-cinmethylin is achieved starting from the readily available monoterpene, α-terpinene. A key step in this synthesis is the Sharpless asymmetric dihydroxylation, which introduces the desired stereochemistry.

Signaling Pathway of (-)-Cinmethylin Synthesis

G cluster_0 Asymmetric Dihydroxylation cluster_1 Subsequent Transformations cluster_2 Final Etherification A α-Terpinene B AD-mix-β A->B CH₃SO₂NH₂, t-BuOH/H₂O, 0°C C (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol B->C D Epoxidation C->D E Cyclization D->E F Protection/Deprotection E->F G Deoxygenation F->G H Intermediate Alcohol G->H J NaH, THF H->J I α-bromo-o-xylene I->J K (-)-Cinmethylin J->K

Caption: Synthetic pathway for optically active (-)-cinmethylin.

Experimental Protocol for the Synthesis of (-)-Cinmethylin:

The following protocol is based on the work published by Ogawa et al.[2]

1. (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol (4)

  • To a solution of AD-mix-β (40.0 g) in tert-butanol (100 mL) and water (100 mL), add methanesulfonamide (2.69 g, 28.3 mmol).

  • After stirring at 0°C for 10 minutes, add α-terpinene (5.10 mL, 28.3 mmol).

  • Stir the mixture at 0°C for 17 hours.

  • Add sodium sulfite (15.0 g) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.

  • Purify the residue by column chromatography to afford the diol.

  • Yield: 67%

  • Enantiomeric Excess (ee): 73%

2. (-)-Cinmethylin [(-)-1]

  • To a solution of the final alcohol intermediate (120 mg, 0.71 mmol) in anhydrous tetrahydrofuran (THF) (33 mL), add sodium hydride (55% dispersion in mineral oil, 76.8 mg, 1.76 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add α-bromo-o-xylene (0.19 mL, 1.4 mmol).

  • Stir the mixture at room temperature for 19 hours.

  • Dilute the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture three times with a hexane/ethyl acetate (4:1) solution.

  • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give the crude product.

  • Purification by column chromatography yields pure (-)-cinmethylin.

Quantitative Data for Stereoselective Synthesis:

StepProductYieldEnantiomeric Excess (ee)Reference
Sharpless Dihydroxylation(1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol67%73%[2]
Final Etherification(-)-CinmethylinNot specified in abstract>99%[3]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of the herbicide this compound. The molecule's 7-oxabicyclo[2.2.1]heptane core and its specific stereochemistry are key to its biological activity. The synthesis of both the commercial racemic mixture and the optically active enantiomers has been described, with detailed experimental protocols and quantitative data to aid in laboratory replication. The provided synthesis pathways and experimental details offer a solid foundation for researchers and professionals working on the development of novel herbicides and the optimization of synthetic routes for existing agrochemicals.

References

The Serendipitous Discovery and Strategic Redevelopment of Cinmethylin: A New Era in Herbicide Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cinmethylin, a pre-emergent herbicide, represents a significant advancement in weed management, particularly for combating herbicide-resistant grass weeds. Originally discovered in the early 1980s by Shell Chemical Company, it has been recently redeveloped and commercialized by BASF. Its unique mode of action, the inhibition of fatty acid thioesterase (FAT), marks the first new herbicide mode of action classified by the Herbicide Resistance Action Committee (HRAC) in over three decades. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Discovery and Developmental History: A Fortuitous Finding

The journey of this compound began not as a herbicide, but as part of a biorational insecticide design program at Shell Chemical Company in 1968.[1] The program initially targeted the glycerol-3-phosphate shuttle. However, a dioxalane synthetic intermediate was serendipitously identified as having herbicidal properties in general greenhouse screenings.[1] This unexpected discovery shifted the research focus and ultimately led to the development of this compound, a benzyl ether derivative of the natural monoterpene 1,4-cineole.[2][3][4]

First described in 1981 and introduced to the market in 1989 by American Cyanamid for grass weed control in rice, this compound's initial commercial success was limited.[2][4] However, the rising challenge of herbicide resistance in major weed species prompted a renewed interest in this molecule with its distinct mode of action.[5] In 2010, BASF re-evaluated this compound and initiated a development program that confirmed its excellent efficacy against critical grass weeds like blackgrass (Alopecurus myosuroides) and ryegrass (Lolium rigidum).[5] This led to its successful re-launch, offering a new tool for resistance management.[5]

Developmental Timeline:

  • 1968: Shell Chemical initiates an insecticide program that leads to the accidental discovery of a herbicidal intermediate.[1]

  • Early 1980s: this compound is developed by Shell Chemical Company.[1][3][4]

  • 1981: First described by Shell Chemical Company.[2]

  • 1989: Introduced by American Cyanamid for weed control in rice.[2][6]

  • 2010: BASF begins re-evaluation of this compound.[5]

  • 2019: Registered as an active product in Australia by BASF.[7]

  • 2020: Classified by the Herbicide Resistance Action Committee (HRAC) as a Group 30 (formerly Group Q) herbicide, the first new mode of action in 35 years.[4][8]

Mode of Action: Inhibition of Fatty Acid Thioesterase (FAT)

For many years, the precise mode of action of this compound remained elusive.[1][3][4] Recent advanced research, particularly utilizing chemoproteomic approaches, has definitively identified its molecular target.[9] this compound works by inhibiting the enzyme family of fatty acid thioesterases (FAT).[8][9][10]

FAT enzymes are crucial for plant lipid biosynthesis, specifically mediating the release of fatty acids from their acyl carrier protein (ACP) in the plastids.[9] This release is a vital step for the subsequent formation of glycerolipids and very long-chain fatty acids in the endoplasmic reticulum, which are essential components of cell membranes.[8][9] By inhibiting FAT, this compound disrupts the development and function of plant cell membranes, ultimately leading to the disruption of germination and emergence of susceptible grass weeds.[7][8] This unique mechanism of action provides a powerful tool for managing weeds that have developed resistance to other herbicide classes.[7][8]

Signaling Pathway: Inhibition of Fatty Acid Biosynthesis

Herbicide_Development_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase Lead_Generation Lead Generation (e.g., Serendipity, Synthesis) Screening Primary & Secondary Screening Lead_Generation->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Tox_Studies Toxicology & Environmental Fate Studies Lead_Optimization->Tox_Studies Field_Trials Field Trials (Efficacy & Crop Safety) Tox_Studies->Field_Trials Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Submission & Registration Formulation->Registration Commercialization Commercialization Registration->Commercialization MoA_Workflow Start Hypothesis: This compound has a novel mode of action Chemoproteomics Chemoproteomic Pull-down (Affinity-based) Start->Chemoproteomics Mass_Spec Mass Spectrometry (LC-MS/MS) Chemoproteomics->Mass_Spec Target_ID Identification of Candidate Target Proteins (FATs) Mass_Spec->Target_ID Validation Target Validation (Thermal Shift, Enzyme Assays) Target_ID->Validation Conclusion Conclusion: This compound inhibits Fatty Acid Thioesterase Validation->Conclusion

References

Cinmethylin: A Group 30 Herbicide Targeting Fatty Acid Thioesterase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Mechanism of Action, Experimental Validation, and Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin, classified by the Herbicide Resistance Action Committee (HRAC) as a Group 30 herbicide, represents a unique mode of action in weed management.[1][2] This technical guide provides an in-depth analysis of its core mechanism: the inhibition of the fatty acid thioesterase (FAT) enzyme family.[3][4] By targeting FAT, this compound disrupts the crucial process of fatty acid biosynthesis within the plant plastid, ultimately leading to the inhibition of very-long-chain fatty acid (VLCFA) synthesis and subsequent plant death.[1][5] This document details the biochemical pathways affected, presents quantitative data on its efficacy and binding affinities, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of these processes to support advanced research and development.

Introduction

The rise of herbicide-resistant weeds necessitates the development of herbicides with novel modes of action. This compound, a cineole herbicide, offers a promising solution due to its unique target within the plant lipid biosynthesis pathway.[4][6] It is a pre-emergent herbicide primarily absorbed by the roots of susceptible plants, effectively controlling a range of grass weeds.[1][7] Unlike many other herbicides that target lipid synthesis, such as ACCase inhibitors, this compound acts on a distinct enzymatic step, making it a valuable tool for resistance management programs.[3][5] This whitepaper serves as a comprehensive technical resource, consolidating the current understanding of this compound's mechanism of action for scientific and research applications.

Mechanism of Action: Inhibition of Fatty Acid Thioesterase (FAT)

The primary herbicidal activity of this compound stems from its inhibition of the fatty acid thioesterase (FAT) enzyme family.[3][4] FATs are critical enzymes located in the plastids of plant cells.[4][5] Their main function is to hydrolyze the thioester bond between a growing fatty acid chain and the acyl carrier protein (ACP), releasing the free fatty acid.[4] This release is the terminal step of de novo fatty acid synthesis in the plastid and is essential for the export of fatty acids to the endoplasmic reticulum, where they are further elongated into very-long-chain fatty acids (VLCFAs) and incorporated into various cellular components like membranes and cuticular waxes.[4][8][9]

By binding to and inhibiting FAT, this compound prevents the release of fatty acids from the ACP.[1][4] This blockage leads to a depletion of the free fatty acid pool available for export from the plastid, thereby disrupting the entire downstream lipid biosynthesis pathway.[3] The inability to synthesize VLCFAs has catastrophic consequences for the plant, particularly during germination and early development, leading to failed establishment and eventual death.[5]

Signaling Pathway Diagram

The following diagram illustrates the fatty acid biosynthesis pathway and the specific point of inhibition by this compound.

FAT_Inhibition_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) Acetyl_CoA Acetyl-CoA ACCase ACCase Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Acyl_ACP Acyl-ACP (C16, C18) FAS->Acyl_ACP Elongation Cycles FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT Free_FA Free Fatty Acids FAT->Free_FA Hydrolysis Export Export Free_FA->Export VLCFA_synthesis VLCFA Synthesis Export->VLCFA_synthesis Cellular_Components Cell Membranes, Cuticular Waxes VLCFA_synthesis->Cellular_Components This compound This compound This compound->Inhibition Inhibition->FAT

Caption: Inhibition of Fatty Acid Thioesterase (FAT) by this compound.

Data Presentation

Quantitative analysis of this compound's herbicidal activity and target binding affinity is crucial for understanding its efficacy and specificity.

Herbicidal Efficacy (GR₅₀ Values)

The GR₅₀ value represents the dose of a herbicide required to cause a 50% reduction in plant growth. The following table summarizes the GR₅₀ values of this compound against various grass weeds.

Weed SpeciesCommon NameGR₅₀ (g a.i. ha⁻¹) - Fresh WeightGR₅₀ (g a.i. ha⁻¹) - Plant HeightCitation
Alopecurus aequalisShortawn foxtail-78.77[6]
Alopecurus japonicusJapanese foxtail-61.49[6]
Alopecurus myosuroidesBlack-grass-119.67[6]
Avena fatuaWild oat70.3499.21[1]
Hordeum tibeticum-40.5968.15[1]
Lolium perennePerennial ryegrass-535.61[6]
Crop Phytotoxicity

This compound can exhibit phytotoxicity to certain crops, particularly wheat, by affecting root growth.

CropParameterDose (g a.i. ha⁻¹)Reduction (%)Citation
Wheat (19 varieties)Root Length40040.81 - 64.09[1]
Target Binding Affinity (Kd Values)

Chemoproteomic analysis has identified three FAT target proteins in Lemna paucicostata that bind to this compound with high affinity. The dissociation constant (Kd) indicates the strength of this binding.

Target ProteinKd (nM)Citation
FAT_03 (g24266)20[4]
FAT_02 (g25569)100[4]
FAT_01 (g05900)200[4]

Experimental Protocols

The elucidation of this compound's mechanism of action involved several key experimental methodologies. The following sections provide an overview of these protocols.

Chemoproteomic Target Identification

This method was employed to identify the cellular targets of this compound.

  • Objective: To identify proteins from a plant extract that bind to an immobilized this compound derivative.

  • Methodology Outline:

    • Immobilization: A derivative of this compound is immobilized on a solid support (e.g., beads).

    • Protein Extraction: A total protein extract is prepared from a model plant system, such as Lemna paucicostata.[4]

    • Affinity Chromatography: The plant protein extract is incubated with the immobilized this compound, allowing target proteins to bind.

    • Washing: Non-specifically bound proteins are washed away.

    • Competitive Elution: Bound proteins are displaced from the immobilized ligand by incubation with a solution containing free, active this compound diastereomers in a concentration range (e.g., 5 nM to 50 µM).[4] Inactive diastereomers are used as a negative control.

    • Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[4]

Fluorescence-Based Thermal Shift Assay (TSA)

TSA is used to confirm the binding of this compound to the identified target proteins.

  • Objective: To measure the change in the thermal denaturation temperature (Tm) of a target protein upon binding to this compound.

  • Methodology Outline:

    • Protein Preparation: The target FAT proteins (e.g., from Lemna or Arabidopsis) are expressed and purified.[1]

    • Assay Setup: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.[2][10]

    • Ligand Addition: this compound is added to the protein-dye mixture at various concentrations (e.g., 2.5- to 40-fold excess).[1] A control sample with a solvent (e.g., DMSO) is also prepared.

    • Thermal Denaturation: The samples are gradually heated in a real-time PCR machine.[2][10]

    • Fluorescence Monitoring: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. This fluorescence is monitored in real-time.

    • Tm Determination: The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of this compound indicates a stabilizing (or destabilizing) interaction, confirming binding.[1]

GC-MS Analysis of Free Fatty Acids

This technique is used to quantify the physiological effect of this compound on fatty acid metabolism.

  • Objective: To measure the levels of free fatty acids in plant tissues after treatment with this compound.

  • Methodology Outline:

    • Plant Treatment: Plants (e.g., Lemna paucicostata) are treated with this compound.

    • Lipid Extraction: Total lipids are extracted from the plant tissues using an appropriate solvent system.

    • Derivatization: The free fatty acids are converted into volatile methyl esters (FAMEs) or other suitable derivatives for gas chromatography.[11][12]

    • GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography based on their volatility and chain length, and then identified and quantified by mass spectrometry.

    • Data Analysis: The abundance of specific fatty acids (e.g., saturated C14 and C16, and unsaturated C18) in treated samples is compared to untreated controls to determine the effect of this compound on the free fatty acid pool.[4]

Visualizations of Experimental Workflows

Chemoproteomic Workflow

Chemoproteomics_Workflow start Start immobilize Immobilize this compound Derivative on Beads start->immobilize extract Prepare Plant Protein Extract start->extract incubate Incubate Extract with Beads immobilize->incubate extract->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute with Free This compound wash->elute lcms Identify Proteins by LC-MS elute->lcms end End lcms->end

Caption: Workflow for Chemoproteomic Target Identification.

Thermal Shift Assay Workflow

TSA_Workflow start Start mix Mix Purified Protein, SYPRO Orange Dye, and this compound start->mix heat Gradually Heat Sample in RT-PCR Machine mix->heat measure Monitor Fluorescence Intensity heat->measure plot Plot Fluorescence vs. Temperature measure->plot analyze Determine Tm Shift (ΔTm) plot->analyze end End analyze->end

Caption: Workflow for Thermal Shift Assay (TSA).

Conclusion

This compound's classification as a Group 30 herbicide is defined by its novel mechanism of action: the inhibition of fatty acid thioesterase. This technical guide has detailed this mechanism, whereby the disruption of fatty acid release from the plastid leads to a cascade of effects culminating in the inhibition of VLCFA synthesis and plant death. The quantitative data presented on herbicidal efficacy and target binding affinity, combined with the outlined experimental protocols, provide a robust framework for understanding and further investigating this unique herbicide. The diagrams provided offer clear visual aids for the complex biochemical and experimental processes involved. For researchers and professionals in drug development and herbicide science, this comprehensive overview of this compound serves as a valuable resource for future research, resistance management strategies, and the development of new herbicidal technologies.

References

Cinmethylin: A Technical Guide to its Target Site and Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin is a pre-emergence herbicide effective against a range of grass weeds. Initially developed in the 1980s, its precise mechanism of action was a subject of investigation for many years. Recent advanced studies have unequivocally identified fatty acid thioesterase (FAT) as the primary enzymatic target of this compound. This technical guide provides an in-depth overview of the target site, the mechanism of enzymatic inhibition, and the key experimental protocols used to elucidate this mode of action. The information presented is intended to support further research and development in the fields of herbicide science and drug discovery.

Target Site Identification and Confirmation

The definitive identification of fatty acid thioesterase (FAT) as the molecular target of this compound was achieved through a combination of advanced experimental techniques. Initial hypotheses that explored targets such as asparagine synthetase or tyrosine aminotransferase have been superseded by robust evidence pointing to FAT.

Chemoproteomics: Cellular Target Profiling™

A pivotal study utilized a chemoproteomic approach, specifically the Cellular Target Profiling™ technology, to identify the protein targets of this compound in Lemna paucicostata protein extracts.[1] This method involves the immobilization of a this compound derivative on a matrix, which is then used to capture binding proteins from the plant extract. The bound proteins are subsequently displaced by the active compound, followed by identification using liquid chromatography-mass spectrometry (LC-MS).[1][2]

This approach identified three potential target proteins belonging to the fatty acid thioesterase (FAT) family that bind to this compound with high affinity.[1] The displacement of these FAT proteins was shown to be specific to the herbicidally active diastereomer of this compound, further validating the interaction.[2]

Fluorescence-Based Thermal Shift Assay (FTSA)

To biochemically confirm the binding of this compound to FAT, a fluorescence-based thermal shift assay (FTSA) was employed.[1] This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant shift in the Tm of FAT A enzymes from both Lemna and Arabidopsis was observed in the presence of this compound, indicating a direct binding event.[1]

In Vivo Confirmation through Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of the free fatty acid (FFA) composition in Lemna extracts provided in vivo evidence of FAT inhibition.[1] Treatment with this compound resulted in a significant reduction of both saturated (C14 and C16) and unsaturated (C18) fatty acids.[1] This metabolic signature is consistent with the inhibition of FAT, which is responsible for releasing these fatty acids from the acyl carrier protein (ACP) in the plastid, a crucial step for their export and subsequent lipid biosynthesis.[1]

Enzymatic Inhibition and Binding Affinity

This compound acts as a potent inhibitor of fatty acid thioesterase. The binding affinity of a this compound derivative to different FAT isoforms from Lemna paucicostata has been quantified, demonstrating a strong and specific interaction.

Table 1: Binding Affinity of this compound Derivative to Lemna paucicostata FAT Isoforms
Target ProteinDissociation Constant (Kd)Reference
FAT_03 (g24266)20 nM[2]
FAT_01 (g05900)6.45 µM[2]
FAT (g25569)Higher than FAT_03[2]

Signaling Pathways and Experimental Workflows

Plant Fatty Acid Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the de novo fatty acid biosynthesis pathway in plant plastids and highlights the specific step inhibited by this compound.

FattyAcid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FAS Fatty Acid Synthase (FAS) Malonyl_ACP->FAS Acyl_ACP Acyl-ACP (C16, C18) FAS->Acyl_ACP Elongation Cycles FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT Free_Fatty_Acids Free Fatty Acids (C16, C18) FAT->Free_Fatty_Acids Lipid_Biosynthesis Lipid Biosynthesis (e.g., TAGs, Phospholipids) Free_Fatty_Acids->Lipid_Biosynthesis Export This compound This compound This compound->FAT Inhibition Target_Identification_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_invivo In Vivo Confirmation Chemoproteomics Chemoproteomics (Cellular Target Profiling™) Immobilized_Cin Immobilized this compound Derivative LC_MS LC-MS/MS Analysis Immobilized_Cin->LC_MS Protein Pulldown & Displacement Plant_Extract Lemna paucicostata Protein Extract Plant_Extract->Immobilized_Cin Putative_Targets Identification of Putative Targets (FATs) LC_MS->Putative_Targets Recombinant_FAT Recombinant FAT (Lemna, Arabidopsis) Putative_Targets->Recombinant_FAT FTSA Biochemical Confirmation (FTSA) Tm_Shift Measure Melting Temperature (Tm) Shift FTSA->Tm_Shift Recombinant_FAT->FTSA Binding_Confirmed Direct Binding Confirmed Tm_Shift->Binding_Confirmed Metabolic_Effect Reduced C14, C16, C18 FFAs Binding_Confirmed->Metabolic_Effect Metabolomics Metabolic Profiling (GC-MS) FFA_Analysis Free Fatty Acid Analysis Metabolomics->FFA_Analysis Treated_Plants This compound-Treated Lemna plants Treated_Plants->Metabolomics FFA_Analysis->Metabolic_Effect Logical_Relationship This compound This compound Application FAT_Inhibition Inhibition of Fatty Acid Thioesterase (FAT) This compound->FAT_Inhibition FFA_Depletion Depletion of Free Fatty Acid Pool FAT_Inhibition->FFA_Depletion Lipid_Disruption Disruption of Lipid Biosynthesis FFA_Depletion->Lipid_Disruption Membrane_Damage Impaired Cell Membrane Development and Function Lipid_Disruption->Membrane_Damage Growth_Inhibition Inhibition of Root and Shoot Growth Membrane_Damage->Growth_Inhibition Plant_Death Plant Death Growth_Inhibition->Plant_Death

References

Stereoisomerism and Herbicidal Activity of Cinmethylin Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinmethylin is a pre-emergence herbicide notable for its efficacy against a range of grass weeds, including those resistant to other common herbicides.[1][2] Its novel mode of action, targeting fatty acid thioesterase (FAT), has garnered significant interest in the agrochemical research community.[1][3][4] this compound possesses a chiral center, leading to the existence of enantiomers. This technical guide provides an in-depth analysis of the stereoisomerism of this compound and the differential herbicidal activity of its enantiomers.

Herbicidal Activity of this compound Enantiomers

Quantitative Herbicidal Activity Data

The herbicidal activity of (-)-cinmethylin and (+)-cinmethylin was evaluated in pot trials against two significant paddy weed species: Echinochloa crus-galli (L.) var. formosensis (ECHCS) and Scirpus juncoides var. ohwianus (SCPJU).[3] The results are summarized below.

EnantiomerApplication Rate (g a.i./hectare)Herbicidal Activity (%) vs. ECHCS (Pre-emergence)Herbicidal Activity (%) vs. SCPJU (Pre-emergence)Herbicidal Activity (%) vs. ECHCS (Post-emergence)Herbicidal Activity (%) vs. SCPJU (Post-emergence)
(-)-Cinmethylin 300100100100100
75100100100100
191009010090
(+)-Cinmethylin 300100100100100
7510010010090
1990809080

Data sourced from Ogawa et al., 2023.[3]

Experimental Protocols

Synthesis of Optically Active (-)-Cinmethylin

The synthesis of optically active (-)-cinmethylin is a multi-step process commencing with the Sharpless asymmetric dihydroxylation of α-terpinene.[3]

  • Asymmetric Dihydroxylation: α-terpinene is treated with AD-mix-β and methanesulfonamide in a tert-butanol/water solvent system at 0°C to yield (1S,2R)-4-isopropyl-1-methylcyclohex-3-ene-1,2-diol.

  • Silylation and Epoxidation: The resulting diol is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF). The silylated intermediate is then epoxidized with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

  • Cyclization: The epoxide is treated with p-toluenesulfonic acid monohydrate in dichloromethane to induce cyclization, forming the characteristic 1,4-cineole core.

  • Dehydroxylation: The hydroxyl group is removed via a two-step process involving the formation of a xanthate ester followed by reduction with tributyltin hydride and AIBN.

  • Desilylation: The TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Alkylation: The final step involves the alkylation of the resulting alcohol with α-bromo-o-xylene in the presence of sodium hydride in THF to yield (-)-cinmethylin.

Herbicidal Activity Assay

The herbicidal activity of the this compound enantiomers was assessed through a pot trial.[3]

  • Pot Preparation: Plastic pots (100 cm²) are filled with paddy soil (clay loam), followed by the addition of water and fertilizer, and the soil is puddled.

  • Sowing: Seeds of the target weed species (Echinochloa crus-galli and Scirpus juncoides) are sown.

  • Herbicide Application: The synthesized this compound enantiomers are formulated as emulsifiable concentrates and applied to the water surface of the pots at specified rates (e.g., 19, 75, and 300 g a.i./hectare) for both pre-emergence and post-emergence evaluations.

  • Evaluation: The herbicidal efficacy is visually assessed at a set time point after application (e.g., 21 days) by comparing the treated plants to an untreated control. The activity is rated on a scale from 0 (no effect) to 100 (complete kill).

Visualizations

Mode of Action and Signaling Pathway

This compound's herbicidal activity stems from its inhibition of fatty acid thioesterases (FAT) within the plant cell's plastids. This inhibition disrupts the release of fatty acids, which are essential for various cellular functions, including membrane synthesis. The downstream effects lead to the starvation of the plant and ultimately, cell death.[1][4]

cinmethylin_moa cluster_plastid Plastid cluster_cytosol Cytosol / ER ACCase Acetyl-CoA Carboxylase (ACCase) FattyAcid_Synthase Fatty Acid Synthase ACCase->FattyAcid_Synthase Acyl_ACP Acyl-ACP FattyAcid_Synthase->Acyl_ACP FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT Fatty_Acids Free Fatty Acids FAT->Fatty_Acids Disruption Disruption of Lipid Synthesis Lipid_Synthesis Lipid Synthesis (Membranes, etc.) Fatty_Acids->Lipid_Synthesis Plant_Growth Normal Plant Growth Lipid_Synthesis->Plant_Growth This compound This compound This compound->Inhibition Inhibition->FAT Cell_Death Cell Death Disruption->Cell_Death

Caption: this compound's mode of action via inhibition of fatty acid thioesterase (FAT).

Experimental Workflow

The evaluation of this compound's stereoisomers follows a logical and rigorous experimental workflow, from chemical synthesis to biological assessment.

experimental_workflow start Start: α-terpinene synthesis Multi-step Asymmetric Synthesis start->synthesis separation Purification and Characterization (e.g., Chiral HPLC) synthesis->separation enantiomers Isolated Enantiomers [(-)-Cinmethylin & (+)-Cinmethylin] separation->enantiomers formulation Herbicide Formulation enantiomers->formulation bioassay Herbicidal Activity Bioassay (Pot Trial) formulation->bioassay data_analysis Data Collection and Analysis bioassay->data_analysis conclusion Conclusion on Stereoisomer Activity data_analysis->conclusion

Caption: Experimental workflow for the evaluation of this compound enantiomers.

References

Cinmethylin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinmethylin is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in various crops.[1] Its unique mode of action and chemical properties make it a subject of interest for researchers in weed science, environmental chemistry, and toxicology. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its known mechanisms of action.

Chemical Identity

IdentifierValueReference(s)
IUPAC Name (1RS,2SR,4SR)-1,4-epoxy-p-menth-2-yl 2-methylbenzyl ether[2]
CAS Name exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane[3]
CAS Number 87818-31-3[3][4][5][6][7]
EC Number 402-410-9[4]
Molecular Formula C₁₈H₂₆O₂[4][6][7]
Molecular Weight 274.40 g/mol [4][6]
Synonyms Argold, Cinch, SD-95481[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and toxicological profile. The following tables summarize these key properties.

Physical Properties
PropertyValueReference(s)
Physical State Colorless to dark orange liquid[3]
Melting Point/Range -56 °C (solidifies at)[5]
Boiling Point 313 °C (at 101.325 kPa)[3][8]
Density 1015 kg/m ³ (at 20 °C)[3]
Vapor Pressure 7.6 x 10⁻⁵ mm Hg (10.1 mPa) at 20 °C[3][8]
Chemical Properties
PropertyValueReference(s)
Water Solubility 63 ± 2 mg/L (at 20 °C)[3]
Octanol-Water Partition Coefficient (log Kow) 3.84[8]
Henry's Law Constant 3.2 x 10⁻² Pa m³/mol (at 25 °C)[1]
Stability Stable to hydrolysis between pH 3 and 11[1][8]

Experimental Protocols

The determination of the physical and chemical properties of this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range of temperatures.

Methodology: Several methods are described in the OECD 102 guideline, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[9][10][11]

  • Capillary Tube Method: A small amount of the substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block.[9][10] The temperatures at which melting begins and is complete are recorded.

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC curve.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5][6]

Methodology: The OECD 103 guideline outlines several methods for determining the boiling point, such as ebulliometry, the dynamic method, and the Siwoloboff method.[4][5][6][12]

  • Ebulliometer Method: An ebulliometer is used to measure the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases at a known pressure.

  • Dynamic Method: The vapor pressure of the substance is measured at various temperatures. The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13][14]

Methodology: The OECD 105 guideline details two primary methods for determining water solubility: the shake-flask method and the column elution method.[15][16]

  • Shake-Flask Method: An excess amount of the test substance is added to a flask containing water.[17] The flask is then agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.[17]

  • Column Elution Method: A column is packed with a solid support material coated with the test substance. Water is then passed through the column at a constant temperature and flow rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the water solubility.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter for predicting its environmental fate and bioaccumulation potential.[2][18]

Methodology: The most common method for determining Kow is the shake-flask method, as described in OECD Guideline 107.[19][20][21]

  • Shake-Flask Method: A solution of the test substance in either n-octanol or water is placed in a flask with the other solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both the n-octanol and water phases are then measured, and the partition coefficient is calculated as the ratio of the concentration in n-octanol to the concentration in water.[20]

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility, or its tendency to evaporate.

Methodology: OECD Guideline 104 describes several methods for determining vapor pressure, including the dynamic method, the effusion method, and the gas saturation method.

  • Dynamic Method: This method involves measuring the boiling temperature of the substance at different applied pressures.

  • Effusion Method (Knudsen Effusion): The rate of effusion of the substance's vapor through a small orifice into a vacuum is measured. The vapor pressure can be calculated from this rate.

  • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Mechanism of Action

This compound primarily acts by inhibiting fatty acid biosynthesis in plants, a crucial process for membrane formation and energy storage.[22] There is also evidence suggesting its role in inhibiting tyrosine aminotransferase.

Inhibition of Fatty Acid Thioesterase (FAT)

The primary mode of action of this compound is the inhibition of fatty acid thioesterase (FAT) enzymes located in the plastids of plant cells.[22][23][24] FATs are responsible for cleaving the growing fatty acid chain from the acyl carrier protein (ACP), a necessary step for the export of fatty acids from the plastid to the cytoplasm for further metabolism.[23][24]

By inhibiting FAT, this compound prevents the release of fatty acids, leading to a disruption of lipid biosynthesis.[22][23][24] This ultimately results in the breakdown of cell membrane integrity and a lack of energy reserves, causing the death of the weed seedling.[22]

FAT_Inhibition_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcidSynthase Fatty Acid Synthase (FAS) Complex MalonylCoA->FattyAcidSynthase AcylACP Acyl-ACP (Growing Fatty Acid Chain) FattyAcidSynthase->AcylACP Elongation Cycles FAT Fatty Acid Thioesterase (FAT) AcylACP->FAT FreeFattyAcids Free Fatty Acids FAT->FreeFattyAcids Hydrolysis Cytoplasm Export to Cytoplasm for Lipid Synthesis FreeFattyAcids->Cytoplasm This compound This compound This compound->Inhibition Inhibition->FAT Inhibition

Caption: Inhibition of fatty acid biosynthesis by this compound.

Inhibition of Tyrosine Aminotransferase (TAT)

Some studies suggest that this compound may also inhibit tyrosine aminotransferase (TAT), an enzyme involved in the biosynthesis of plastoquinone.[3][25] Plastoquinone is an essential component of the photosynthetic electron transport chain. Inhibition of TAT would disrupt plastoquinone synthesis, leading to a decrease in carotenoid production and subsequent photobleaching and growth inhibition.[3][25]

TAT_Inhibition_Pathway Tyrosine Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT HPP 4-Hydroxyphenylpyruvate (HPP) TAT->HPP Plastoquinone Plastoquinone Synthesis HPP->Plastoquinone Photosynthesis Photosynthesis & Carotenoid Production Plastoquinone->Photosynthesis PlantGrowth Inhibited Plant Growth Plastoquinone->PlantGrowth Disruption leads to This compound This compound This compound->Inhibition Inhibition->TAT Inhibition

Caption: Putative inhibition of tyrosine aminotransferase by this compound.

Experimental Workflow: Assessing Herbicide Metabolism in Plants

Understanding the metabolism of this compound in target and non-target plants is crucial for determining its selectivity and persistence. A general experimental workflow for such an assessment is outlined below.[26][27]

Herbicide_Metabolism_Workflow start Start: Plant Material (e.g., Weed Seedlings) treatment Herbicide Treatment (e.g., Radiolabeled this compound) start->treatment incubation Incubation Period (Time Course) treatment->incubation harvest Harvest Plant Tissue incubation->harvest extraction Extraction of Herbicide and Metabolites harvest->extraction analysis Analytical Separation (e.g., HPLC, LC-MS) extraction->analysis quantification Quantification and Identification of Metabolites analysis->quantification end End: Data Analysis and Metabolic Pathway Elucidation quantification->end

Caption: A generalized workflow for studying herbicide metabolism in plants.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound, along with the standardized experimental protocols for their determination. The elucidation of its primary mechanism of action as a fatty acid thioesterase inhibitor, and potentially as a tyrosine aminotransferase inhibitor, offers valuable insights for the development of new herbicides and for understanding weed resistance mechanisms. The presented information serves as a foundational resource for researchers and professionals engaged in the study and application of this important herbicidal compound.

References

Cinmethylin in Plants: A Technical Guide to Absorption, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin is a pre-emergence herbicide effective against a range of grass weeds. Its efficacy is intrinsically linked to its absorption by the target plant, subsequent translocation to its site of action, and the plant's metabolic capacity to detoxify the compound. This technical guide provides a comprehensive overview of these three critical processes. This compound is primarily absorbed by the roots and, to a lesser extent, the shoots of emerging seedlings. Following absorption, it undergoes acropetal translocation via the xylem to the meristematic tissues, where it inhibits the fatty acid thioesterase (FAT) enzyme, disrupting cell membrane formation.[1][2] Plant tolerance to this compound is largely dependent on the rate of its metabolic detoxification. The primary metabolic pathway involves a two-phase process: Phase I is characterized by hydroxylation, mediated by cytochrome P450 monooxygenases, followed by Phase II, which involves the conjugation of the hydroxylated metabolites with glucose and subsequently malonyl-glucose, facilitated by glycosyltransferases. This guide synthesizes the current understanding of these processes, presenting quantitative data in tabular format, detailing key experimental methodologies, and providing visual representations of the underlying pathways and workflows.

Absorption

The entry of this compound into the plant system is the initial and crucial step for its herbicidal activity. As a pre-emergence herbicide, this compound is primarily taken up from the soil by the roots and emerging shoots of seedlings.[3][4]

Root and Shoot Uptake

This compound is readily absorbed by the roots of plants, with some uptake also occurring through the coleoptile of emerging grasses.[2][5] The lipophilic nature of this compound (log Kow = 4.5) facilitates its partitioning into the root tissues.[6][7]

Influence of Soil Properties

The bioavailability of this compound for plant uptake is significantly influenced by soil characteristics. Key factors include:

  • Organic Matter: Higher soil organic matter content can increase the adsorption of this compound to soil particles, thereby reducing its availability for root uptake.[8]

  • Soil Type: Sandy soils, with lower organic matter and clay content, generally allow for greater this compound availability and efficacy.[8]

  • Soil Moisture: Adequate soil moisture is crucial for the movement of this compound in the soil solution to the root zone, thus influencing its uptake.[8]

  • Soil pH: Soil pH can affect the persistence and degradation rate of this compound, which in turn impacts its availability for plant absorption.[9]

Translocation

Once absorbed, this compound is transported within the plant to its site of action in the meristematic tissues.

Xylem-Mediated Acropetal Movement

This compound is a systemic herbicide that is translocated acropetally, from the roots to the shoots, primarily through the xylem.[6][7] This movement is driven by the transpiration stream. The parent this compound molecule is the primary form translocated within the plant, where it is then metabolized in various tissues.[7]

Quantitative Analysis of Translocation

The efficiency of root-to-shoot translocation can be quantified using the Transpiration Stream Concentration Factor (TSCF), which is the ratio of the compound's concentration in the xylem sap to its concentration in the external solution. For non-ionizable compounds like this compound, the TSCF is influenced by the octanol-water partition coefficient (log Kow). Studies have shown that the highest TSCF values (between 0.6 and 0.8) are observed for compounds with a log Kow between 2.5 and 3.5.[10] When considering the binding of the compound to soil, the optimal log Kow for root-to-shoot translocation is estimated to be around 1.[10]

Table 1: Distribution of 14C-Cinmethylin in Wheat Seedling Tissues

TissueProportion of Recovered 14C (%) (72h after treatment)
Coleoptile 15
Coleoptile Base 35
Seed 40
Radicles 10

Data adapted from Goggin et al., 2022.[7] This table illustrates the distribution of radioactivity in wheat seedlings 72 hours after the application of [14C]-cinmethylin to the coleoptile base, indicating significant movement to the seed and coleoptile base.

Metabolism

The metabolic fate of this compound within the plant determines its selectivity and the tolerance of certain species, such as wheat. The detoxification process is generally a two-phase system.

Phase I: Hydroxylation

The initial step in this compound metabolism is hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (P450s).[7][10] This process introduces a hydroxyl group onto the this compound molecule, increasing its polarity. The primary site of hydroxylation is the 2-methylbenzyl moiety.[7] The involvement of P450s is confirmed by studies showing that P450 inhibitors, such as phorate, synergize this compound's toxicity in tolerant plants like wheat by reducing its metabolism.[7][10]

Phase II: Conjugation

Following hydroxylation, the more polar metabolites undergo conjugation with endogenous plant molecules. This is a detoxification process that further increases water solubility and facilitates sequestration.

  • Glucosylation: The hydroxylated this compound is first conjugated with glucose, a reaction catalyzed by UDP-glycosyltransferases (UGTs). The UGT71E5 enzyme from safflower has been shown to be effective in the β-glycosylation of 15-hydroxy-cinmethylin.[11][12]

  • Malonylation: The glucose conjugate can be further modified by the addition of a malonyl group, forming a malonyl-glucose conjugate.[7]

These conjugated metabolites are considered largely non-phytotoxic and can be sequestered in the vacuole or bound to cell wall components.

Table 2: Relative Abundance of this compound and its Metabolites in Wheat and Annual Ryegrass

CompoundWheat (% of total recovered 14C)Annual Ryegrass (% of total recovered 14C)
Parent this compound 833
Metabolite 1 39
Metabolite 2 1515
Metabolite 3 1516
Metabolite 4 (putative conjugated metabolite) 4427

Data adapted from Goggin et al., 2022.[7] This table shows the significantly higher rate of metabolism of this compound in tolerant wheat compared to susceptible annual ryegrass, as evidenced by the lower percentage of the parent compound and higher percentage of polar metabolites.

Table 3: Efficacy of this compound on Various Weed Species

Weed SpeciesGrowth StageED50 (g ai/ha)GR50 (g ai/ha)
Lolium rigidum (susceptible)Pre-emergence7.9 - 15.4-
Lolium rigidum (resistant)Pre-emergence23.7 - 63.1-
Alopecurus aequalisPre-emergence-78.77
Alopecurus japonicusPre-emergence-61.49
Alopecurus myosuroidesPre-emergence-119.67
WheatPre-emergence> 400-

ED50 (Effective Dose, 50%) and GR50 (Growth Reduction, 50%) values indicate the dose of herbicide required to cause 50% mortality or growth reduction, respectively. Data adapted from Goggin et al., 2022 and Yu et al., 2024.[7][9]

Experimental Protocols

Analysis of [14C]-Cinmethylin Metabolism in Plants

This protocol outlines a method for studying the metabolism of this compound in plants using a radiolabeled compound.

  • Plant Treatment: Germinate seedlings of the test species (e.g., wheat, annual ryegrass) on a suitable medium. Apply a known amount of [14C]-cinmethylin to a specific plant part, such as the coleoptile base or the rooting medium.[7]

  • Incubation: Incubate the treated plants under controlled conditions for various time points (e.g., 2, 8, 24, 72 hours).[7]

  • Harvesting and Sectioning: At each time point, harvest the seedlings and dissect them into different tissues (e.g., roots, shoots, treated leaf).[7]

  • Extraction: Homogenize the plant tissues in a suitable solvent, such as a methanol/water mixture, to extract the parent herbicide and its metabolites.[7]

  • Phase Partitioning: Partition the extract against a non-polar solvent like hexane to separate the non-polar parent this compound from the more polar aqueous-soluble metabolites.[7]

  • Quantification of Radioactivity: Determine the amount of radioactivity in the organic and aqueous phases using liquid scintillation counting.[7]

  • HPLC Analysis: Analyze the aqueous phase using reverse-phase high-performance liquid chromatography (HPLC) with a radiodetector to separate and quantify the different metabolites.[7] A typical mobile phase consists of a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid).[13]

Pressure Chamber Technique for Translocation Studies

This technique is used to measure the uptake and xylem translocation of compounds in detopped root systems.

  • Plant Preparation: Grow plants (e.g., soybean) hydroponically until they have a well-developed root system. Detop the plants by cutting the stem above the cotyledons.[10]

  • Root System Sealing: Seal the detopped root system into a pressure chamber, leaving the cut stem surface exposed to the atmosphere.[10]

  • Application of Test Solution: Immerse the root system in a solution containing a known concentration of this compound.[10]

  • Pressurization and Xylem Sap Collection: Apply pressure to the chamber, forcing the solution into the roots and up the xylem. Collect the xylem sap that exudes from the cut stem surface over time.[10]

  • Analysis: Analyze the concentration of this compound in the collected xylem sap using gas chromatography-mass spectrometry (GC-MS) or another suitable analytical method.[10]

  • Calculation of TSCF: Calculate the Transpiration Stream Concentration Factor (TSCF) as the ratio of the steady-state concentration of this compound in the xylem sap to its concentration in the external solution.[10]

Visualizations

Absorption_Translocation cluster_soil Soil Environment cluster_plant Plant Cinmethylin_in_Soil This compound Application (Pre-emergence) Soil_Solution This compound in Soil Solution Cinmethylin_in_Soil->Soil_Solution Soil_Particles Adsorption to Soil Particles Soil_Solution->Soil_Particles Root Root Absorption Soil_Solution->Root Xylem Xylem Root->Xylem Shoot_Meristem Shoot Meristem (Site of Action) Xylem->Shoot_Meristem Acropetal Translocation Leaves Leaves/Stems Xylem->Leaves

Figure 1: Absorption and translocation pathway of this compound in plants.

Metabolism_Workflow Start Plant Treatment with [14C]-Cinmethylin Incubation Incubation under Controlled Conditions Start->Incubation Harvesting Harvesting and Dissection of Plant Tissues Incubation->Harvesting Extraction Homogenization and Extraction with Methanol/Water Harvesting->Extraction Partitioning Liquid-Liquid Partitioning (Hexane vs. Aqueous) Extraction->Partitioning LSC_Organic Liquid Scintillation Counting (Organic Phase - Parent this compound) Partitioning->LSC_Organic LSC_Aqueous Liquid Scintillation Counting (Aqueous Phase - Metabolites) Partitioning->LSC_Aqueous HPLC HPLC Analysis of Aqueous Phase Partitioning->HPLC Analysis Separation and Quantification of Metabolites HPLC->Analysis End Data Interpretation Analysis->End

Figure 2: Experimental workflow for this compound metabolism analysis.

Metabolic_Pathway This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Phase I: Hydroxylation (Cytochrome P450s) Glucose_Conjugate This compound-O-Glucoside Hydroxylated_this compound->Glucose_Conjugate Phase II: Glucosylation (UGTs) Malonyl_Conjugate This compound-O-(Malonyl)-Glucoside Glucose_Conjugate->Malonyl_Conjugate Malonylation Sequestration Sequestration (Vacuole/Cell Wall) Malonyl_Conjugate->Sequestration

Figure 3: Metabolic pathway of this compound in tolerant plants.

References

Cinmethylin's Impact on Meristematic Development in Weeds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinmethylin is a pre-emergence herbicide demonstrating significant efficacy in the control of various annual grass and broadleaf weeds. Initially developed in the 1980s, it has seen renewed interest due to its unique mode of action, which is effective against weed populations that have developed resistance to more common herbicides like those inhibiting acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase).[1][2][3][4] Classified by the Herbicide Resistance Action Committee (HRAC) as Group 30 (or Group Q), this compound represents a critical tool for sustainable weed management and resistance mitigation strategies.[5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on the meristematic development of susceptible weeds, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Fatty Acid Thioesterases

The primary mode of action for this compound is the inhibition of the fatty acid thioesterase (FAT) enzyme family.[5][6][7] These plastid-localized enzymes are crucial for fatty acid biosynthesis, a fundamental process for plant life.

The Role of FAT in Plant Lipid Biosynthesis: Fatty acids are essential components of cell membranes, signaling molecules, and energy reserves.[8] In plants, their synthesis occurs in the plastids. Fatty acid thioesterases (FAT) play a pivotal role by catalyzing the hydrolysis of acyl-acyl carrier protein (ACP) thioesters, which releases free fatty acids (typically C14-C18).[6][9] These fatty acids are then exported from the plastid to the endoplasmic reticulum for the synthesis of more complex lipids required for membrane formation and other cellular functions.[6][8]

Consequences of FAT Inhibition: By binding to and inhibiting FAT, this compound prevents the release of fatty acids from the ACP.[10][11] This blockage disrupts the entire lipid biosynthesis pathway, leading to a depletion of fatty acids necessary for building and maintaining cellular membranes.[8] The disruption of membrane integrity has a catastrophic effect, particularly in the rapidly growing and dividing cells of meristematic tissues found in the roots and shoots of emerging seedlings.[1][8][12] This ultimately leads to a cessation of growth and the death of the weed.[8]

Effects on Meristematic Development and Cell Division

This compound is primarily absorbed by the roots of emerging weeds and is translocated to the growing points.[1][10][12] Its herbicidal action is most pronounced in these meristematic regions.

  • Inhibition of Growth: The most apparent effect of this compound is the potent inhibition of root and shoot growth.[13][14] Studies on oat (Avena sativa L.) showed that root growth was inhibited within 6 hours of treatment with a 6.7 × 10⁻⁸ M concentration.[13] Shoot growth inhibition was observed within 12 to 24 hours at a concentration of 1 × 10⁻⁵ M.[13]

  • Arrest of Mitosis: this compound directly impacts cell division in the meristems. Research has demonstrated that it inhibits the entry of cells into mitosis.[13][14] In oat root tips treated with 1 × 10⁻⁷ M this compound, the mitotic frequency was significantly reduced after 12 hours.[13] A higher concentration of 1 × 10⁻⁶ M resulted in an almost complete arrest of mitosis, with an 87% inhibition observed across all mitotic stages (prophase, metaphase, anaphase, and telophase).[13] This antimitotic activity is the direct cause of the observed growth inhibition.[13]

Quantitative Data on Herbicidal Activity

The efficacy of this compound varies among different weed species. The following tables summarize key quantitative data from various studies.

Table 1: Herbicidal Efficacy of this compound on Various Weed Species

Weed SpeciesParameterThis compound Concentration/DoseResultCitation
Avena sativa (Oat)Root Growth Inhibition6.7 × 10⁻⁸ MInhibition within 6 hours[13]
Avena sativa (Oat)Shoot Growth Inhibition1 × 10⁻⁵ MInhibition within 12-24 hours[13]
Lolium rigidum (Annual Ryegrass)Coleoptile Elongation20 nmol L⁻¹~50% inhibition[2]
Lolium rigidum (Annual Ryegrass)Plant Emergence400 g ha⁻¹>85% reduction[15]
Lolium rigidum (Annual Ryegrass)Aboveground Biomass400 g ha⁻¹>90% reduction[15]
Alopecurus aequalis, A. japonicus, A. myosuroidesGrowth Inhibition50 g a.i. ha⁻¹Plant height <20%, Fresh weight <13%[10]
Poa annua, Lolium multiflorumGrowth Inhibition50 g a.i. ha⁻¹Plant height <20%, Fresh weight <13%[10]
Echinochloa crus-galli (Barnyardgrass)Weed Control25 to 100 g a.i./haEffective control[16]

Table 2: Effect of this compound on Mitotic Frequency in Oat (Avena sativa) Root Tips

This compound ConcentrationDuration of TreatmentMitotic StageInhibition (%)Citation
1 × 10⁻⁷ M12 hoursAll stagesReduced frequency[13]
1 × 10⁻⁶ MNot specifiedAll stages87%[13]

Experimental Protocols

The following sections detail the methodologies used to investigate the effects of this compound.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is used to determine the dose-response of weed species to this compound under controlled conditions.

  • Seed Germination and Planting: Seeds of the target weed species are germinated in petri dishes or on moist filter paper. Once germinated, uniform seedlings are transplanted into pots filled with a standardized soil medium.[17]

  • Herbicide Application: this compound is applied pre-emergence to the soil surface. A range of doses, including a non-treated control, is used to establish a dose-response curve.[18] Application is typically performed using a laboratory track sprayer to ensure uniform coverage.[17]

  • Growth Conditions: Plants are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.[17]

  • Assessment: After a set period (e.g., 21 days), herbicidal effects are assessed.[3] This involves counting surviving plants, measuring shoot and root length, and determining the fresh or dry weight of the aboveground biomass.[10][17] The data is used to calculate parameters like GR₅₀ (the dose causing 50% growth reduction) or ED₅₀ (the dose causing 50% mortality).[2][19]

Mitotic Index Analysis via Microscopy

This protocol quantifies the effect of this compound on cell division in root meristems.

  • Treatment: Seedlings are grown hydroponically or on agar medium containing various concentrations of this compound.[13]

  • Sample Collection and Fixation: After the treatment period (e.g., 12-24 hours), the terminal 1-2 cm of the root tips are excised and immediately placed in a fixative solution (e.g., Farmer's fluid: 3 parts 95% ethanol to 1 part glacial acetic acid) to preserve the cellular structures.[20]

  • Staining: The fixed root tips are rinsed and then hydrolyzed in warm acid (e.g., 1N HCl) to soften the tissue. They are subsequently stained with a chromosome-specific stain, such as Toluidine blue, which binds to chromatin and makes the chromosomes visible.

  • Microscopic Observation: The stained root tip is squashed onto a microscope slide and observed under a light microscope.[21] Cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and interphase are counted across multiple fields of view.

  • Calculation: The Mitotic Index (MI) is calculated as: MI = (Number of cells in mitosis / Total number of cells observed) x 100

Target Enzyme Identification and Confirmation

These advanced biochemical methods confirm that FAT is the direct target of this compound.

  • Chemoproteomics (Cellular Target Profiling™): This technique was used to identify the molecular target of this compound.[6]

    • An analog of this compound is immobilized on a solid support (e.g., beads).

    • This "bait" is incubated with a total protein extract from a susceptible plant (e.g., Lemna paucicostata).[6]

    • Proteins that bind to the this compound analog are captured.

    • The bound proteins are then eluted by adding free, active this compound, which competes for the binding site.

    • The displaced proteins are identified using liquid chromatography-mass spectrometry (LC-MS).[6] This method identified FAT proteins as having a high binding affinity for this compound.[6][11]

  • Fluorescence-Based Thermal Shift Assay: This assay confirms the binding of this compound to the identified target protein.

    • The purified target protein (FAT) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

    • The temperature is gradually increased, causing the protein to unfold (denature) and expose its hydrophobic core, which increases the fluorescence signal.

    • The melting temperature (Tm) is the point at which 50% of the protein is unfolded.

    • When a ligand (like this compound) binds to the protein, it stabilizes its structure, resulting in a higher Tm. This shift in melting temperature confirms a direct binding interaction.[6][9]

GC-MS Analysis of Fatty Acid Composition

This protocol demonstrates the biochemical consequence of FAT inhibition in vivo.

  • Treatment and Extraction: Susceptible plants (e.g., Lemna) are treated with this compound. After treatment, lipids are extracted from the plant tissues using a two-step solvent extraction method.[6]

  • Analysis: The composition of free fatty acids in the lipid extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Results: In this compound-treated plants, a significant reduction in the levels of both saturated (C14:0, C16:0) and unsaturated (C18) fatty acids is observed, confirming that their release from the plastid is inhibited.[6][11]

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

FAT_Inhibition_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) AcetylCoA Acetyl-CoA Acyl_ACP Acyl-ACP (Fatty Acid attached to Acyl Carrier Protein) AcetylCoA->Acyl_ACP Fatty Acid Synthesis FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT Free_FA Free Fatty Acids (C14-C18) FAT->Free_FA Hydrolysis Free_FA_ER Free Fatty Acids Free_FA->Free_FA_ER Export Complex_Lipids Complex Lipids (for Membranes) This compound This compound This compound->FAT Inhibition Inhibition Free_FA_ER->Complex_Lipids Lipid Synthesis

Caption: this compound inhibits Fatty Acid Thioesterase (FAT) in the plastid.

Experimental Workflows

Experimental_Workflow start Start: Weed Seeds germinate Germinate Seeds & Transplant Uniform Seedlings into Pots start->germinate apply_herbicide Apply this compound Doses (Pre-emergence) germinate->apply_herbicide grow Incubate in Controlled Environment (e.g., 21 days) apply_herbicide->grow assess Assess Herbicidal Effect grow->assess measure Measure Survival, Plant Height, Fresh/Dry Weight assess->measure analyze Analyze Data: Calculate GR₅₀ / ED₅₀ measure->analyze end End: Determine Efficacy analyze->end

Caption: Workflow for a whole-plant bioassay to test this compound efficacy.

Logical Relationships

Logical_Relationship A This compound Application B Inhibition of Fatty Acid Thioesterase (FAT) A->B C Blockage of Free Fatty Acid Release B->C D Depletion of Lipids for Membrane Synthesis C->D E Disruption of Cell Membrane Integrity D->E F Arrest of Mitosis in Meristematic Cells E->F G Inhibition of Root & Shoot Growth E->G F->G H Weed Seedling Death G->H

Caption: Cause-and-effect cascade of this compound's herbicidal action.

Conclusion

This compound's herbicidal activity is unequivocally linked to its inhibition of fatty acid thioesterase (FAT), a novel mode of action that sets it apart from other lipid biosynthesis inhibitors. This specific targeting disrupts the supply of essential fatty acids required for cell membrane formation, leading to a swift and lethal impact on the highly active meristematic tissues of emerging weeds. The primary consequences are the arrest of mitosis and the cessation of root and shoot growth. This unique mechanism makes this compound a valuable herbicide for controlling grass weeds, especially populations that have developed resistance to other herbicide classes, thereby playing a crucial role in modern, integrated weed management programs.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cinmethylin Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinmethylin is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in crops such as rice and cereals.[1][2] Its presence and persistence in the soil are of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the determination of this compound residues in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.[3][4]

Quantitative Data Summary

The following table summarizes the performance of a validated analytical method for the determination of this compound in soil. The data is compiled from a study utilizing a QuEChERS-based extraction followed by instrumental analysis.

AnalyteMatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Analytical TechniqueReference
This compoundSoil0.005 (LOQ)70 - 120≤ 20LC-MS/MS[4]
This compoundSoil0.05 (10 x LOQ)70 - 120≤ 20LC-MS/MS[4]
This compoundSoil0.5Suitable for extractionNot specifiedGC-MS[3]
This compoundSoil1.0Suitable for extractionNot specifiedGC-MS[3]
This compoundSoil10Suitable for extractionNot specifiedGC-MS[3]

LOQ: Limit of Quantification

Experimental Protocols

This section details a widely used protocol for the extraction and analysis of this compound from soil samples, combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with GC-MS analysis.[3][5] This approach is favored for its simplicity, speed, and minimal solvent usage.[5][6]

I. Sample Preparation and Extraction

This protocol is adapted from a method successfully applied to the analysis of this compound in soil.[3]

Materials:

  • Soil sample

  • Acetonitrile (90% aqueous solution)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

  • 0.22 µm organic membrane syringe filters

Procedure:

  • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of 90% acetonitrile aqueous solution.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and initial extraction.

  • Add 2.0 g of NaCl and 3.0 g of anhydrous MgSO₄ to the tube. The addition of salts induces phase separation between the aqueous and organic layers.

  • Immediately vortex the tube for 2 minutes.

  • Sonicate the mixture for 10 minutes to enhance the extraction efficiency.

  • Centrifuge the sample at 8000 ×g for 5 minutes to separate the supernatant.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of hexane.

  • Filter the reconstituted solution through a 0.22 µm organic membrane filter into a GC vial for analysis.[3]

II. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following GC-MS conditions are recommended for the quantification of this compound.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu QP2010 SE GC-MS system)[3]

  • Capillary column: Rtx-5MS (30 m length, 0.25 µm inner diameter, 0.25 µm film thickness)[3]

GC Conditions:

  • Carrier Gas: Helium (99.999%)[3]

  • Injection Volume: 2 µL[3]

  • Injector Temperature: 250 °C[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 180 °C at a rate of 30 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.[3]

MS Conditions:

  • Ion Source Temperature: 230 °C[3]

  • MS Interface Temperature: 280 °C[3]

  • Solvent Delay: 4 minutes[3]

  • Acquisition Mode: Single Ion Monitoring (SIM)[3]

  • Ions Monitored (m/z): 105, 123, 169[3]

  • Quantification Ion (m/z): 105[3]

Alternative Method: LC-MS/MS Analysis

For enhanced sensitivity and specificity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also a highly suitable technique for the analysis of this compound residues.[4][7] The sample preparation can follow the same QuEChERS-based extraction. The final extract, after the evaporation step, should be reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture). The LC-MS/MS method should be validated according to relevant guidelines, such as SANCO/825/00 rev. 8.1, to ensure accuracy and precision.[4]

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the analytical workflow for this compound residue detection in soil.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Soil Sample (5g) add_solvent 2. Add 20 mL 90% Acetonitrile sample->add_solvent vortex1 3. Vortex (5 min) add_solvent->vortex1 add_salts 4. Add NaCl (2g) & MgSO4 (3g) vortex1->add_salts vortex2 5. Vortex (2 min) add_salts->vortex2 sonicate 6. Sonicate (10 min) vortex2->sonicate centrifuge 7. Centrifuge (8000 x g, 5 min) sonicate->centrifuge supernatant 8. Collect Supernatant (1 mL) centrifuge->supernatant evaporate 9. Evaporate to Dryness supernatant->evaporate reconstitute 10. Reconstitute in Hexane (1 mL) evaporate->reconstitute filter 11. Filter (0.22 µm) reconstitute->filter gcms 12. GC-MS Analysis filter->gcms quantification 13. Quantification gcms->quantification

Caption: Workflow for this compound Residue Analysis in Soil.

Summary

The described analytical methods provide a robust framework for the determination of this compound residues in soil. The QuEChERS-based extraction followed by GC-MS or LC-MS/MS analysis offers the necessary sensitivity, selectivity, and reliability for routine monitoring and research applications. Adherence to the detailed protocols and proper validation are crucial for obtaining accurate and reproducible results.

References

Application Note: Analysis of Cinmethylin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of the herbicide cinmethylin in various matrices using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental analysis. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound is a pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds in crops such as rice and cereals.[1] Its mode of action involves the inhibition of fatty acid thioesterase, which disrupts cell membrane formation in susceptible plants.[1] Accurate and sensitive analytical methods are essential for monitoring its presence in environmental samples, agricultural products, and for research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound due to its volatility and thermal stability.

Experimental Protocol

Sample Preparation

A generic sample preparation workflow is presented below. The specific steps may need to be optimized based on the sample matrix (e.g., soil, water, plant tissue).

1.1. Extraction:

  • For solid samples (e.g., soil, plant tissue):

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • For QuEChERS-based methods, add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Collect the acetonitrile supernatant for cleanup.

  • For liquid samples (e.g., water):

    • Take a 10-20 mL aliquot of the water sample.

    • Perform a liquid-liquid extraction (LLE) by adding 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction twice and combine the organic extracts.

    • Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed using a C18 cartridge.

1.2. Cleanup (Dispersive SPE for QuEChERS):

  • Transfer an aliquot of the acetonitrile extract to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

1.3. Final Sample Preparation:

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of an appropriate solvent, such as iso-octane or ethyl acetate.

  • An internal standard may be added at this stage for improved quantitative accuracy.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Value
Gas Chromatograph
GC SystemAgilent 7890A or equivalent
ColumnFused silica capillary column coated with 5% phenyl-methylpolysiloxane (e.g., 25 m x 0.20 mm ID, 0.5 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 50-400
Solvent Delay3 minutes

Data Presentation

Quantitative data for this compound analysis is summarized in the tables below. Note that the retention time can vary depending on the specific GC conditions and column used. The mass spectral data is based on predicted fragmentation patterns and should be confirmed with an analytical standard.

Table 1: Retention Time of this compound

Compound Retention Time (min)
This compound28.5

Note: This retention time was reported in a study on this compound metabolism and may vary with different chromatographic conditions.

Table 2: Characteristic Mass Fragments of this compound (Predicted)

m/z Relative Abundance Proposed Fragment
274Low[M]⁺ (Molecular Ion)
169Moderate[C₁₂H₁₇]⁺
153High[C₁₁H₁₃O]⁺
135Moderate[C₁₀H₁₅]⁺
105High[C₈H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Disclaimer: The mass spectral data presented is based on predicted fragmentation patterns. For definitive identification, it is essential to acquire a mass spectrum from a certified reference standard of this compound under the same analytical conditions.

Visualizations

GCMS_Workflow Figure 1. GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Homogenization Sample Homogenization (Soil, Plant Tissue, etc.) Extraction Extraction (Acetonitrile / LLE) Sample_Homogenization->Extraction Cleanup Cleanup (dSPE / SPE) Extraction->Cleanup Concentration_Reconstitution Concentration & Reconstitution (Solvent Exchange) Cleanup->Concentration_Reconstitution GC_Injection GC Injection Concentration_Reconstitution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Cinmethylin_Metabolism Figure 2. Simplified Metabolic Pathway of this compound This compound This compound Hydroxylated_this compound Hydroxylated Metabolites This compound->Hydroxylated_this compound Hydroxylation (P450 enzymes) Conjugates Polar Conjugates (e.g., Glucosides) Hydroxylated_this compound->Conjugates Conjugation

References

Application Notes and Protocols for Pre-emergence Application of Cinmethylin in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed information and protocols for the pre-emergence application of cinmethylin in wheat, focusing on its efficacy, selectivity, and experimental application.

Introduction

This compound is a pre-emergence herbicide with a novel mode of action, effective for the control of grass weeds in cereal crops, including wheat.[1][2] It is classified as a Group 30 (formerly Group Q) herbicide, acting as an inhibitor of fatty acid thioesterase (FAT) enzymes.[3][4][5] This unique mechanism disrupts the development and function of plant cell membranes, leading to the inhibition of germination and emergence of susceptible grass weeds.[3][5] this compound has demonstrated particular efficacy against multiple herbicide-resistant populations of Lolium rigidum (annual ryegrass).[6][7][8]

Mode of Action

This compound's herbicidal activity stems from its inhibition of the fatty acid thioesterase (FAT) enzyme family within the plastids of plant cells.[4][5] FAT enzymes are crucial for terminating fatty acid synthesis by releasing fatty acids from their acyl carrier protein.[5] By inhibiting this process, this compound prevents the release of both saturated and unsaturated fatty acids, which are essential components of cellular membranes and signaling molecules.[4][5] The disruption of fatty acid biosynthesis leads to the failure of cell membrane formation, ultimately preventing the germination and emergence of susceptible weed seedlings.[3][5]

The selectivity of this compound in wheat is primarily metabolism-based, likely regulated by cytochrome P450 monooxygenases.[6][7][8] Wheat plants are capable of metabolizing and detoxifying this compound, whereas susceptible weed species are not. The safety of this compound application in wheat is significantly influenced by the depth of wheat seed placement; seeds buried at least 1 cm below the herbicide-treated soil surface are generally unaffected.[6][7][8]

cluster_plastid Plastid cluster_er Endoplasmic Reticulum ACCase Acetyl-CoA Carboxylase (ACCase) FAS Fatty Acid Synthase (FAS) ACCase->FAS Malonyl-CoA ACP Acyl Carrier Protein (ACP) FAS->ACP Fatty Acyl-ACP FAT Fatty Acid Thioesterase (FAT) Fatty_Acids Free Fatty Acids FAT->Fatty_Acids Releases Membrane_Disruption Cell Membrane Disruption ACP->FAT Lipid_Biosynthesis Glycerolipid & VLCFA Biosynthesis Fatty_Acids->Lipid_Biosynthesis Transported to ER This compound This compound This compound->FAT Inhibits Germination_Inhibition Germination & Emergence Inhibition Membrane_Disruption->Germination_Inhibition

Simplified Mode of Action of this compound.

Data Presentation

Table 1: Efficacy of Pre-emergence this compound on Grass Weeds
Weed SpeciesApplication Rate (g a.i./ha)Efficacy MetricResultCitation
Lolium rigidum (multiple-resistant)400Plant Emergence Reduction>85%[6][7]
Lolium rigidum (multiple-resistant)400Aboveground Biomass Reduction90%[6][7]
Poa annua4.50 - 99.21 (GR₅₀)Plant Height Inhibition50%[2][9]
Poa annua1.43 - 70.34 (GR₅₀)Fresh Weight Inhibition50%[2][9]
Alopecurus aequalis4.50 - 99.21 (GR₅₀)Plant Height Inhibition50%[2][9]
Alopecurus aequalis1.43 - 70.34 (GR₅₀)Fresh Weight Inhibition50%[2][9]
Alopecurus myosuroides4.50 - 99.21 (GR₅₀)Plant Height Inhibition50%[2][9]
Alopecurus myosuroides1.43 - 70.34 (GR₅₀)Fresh Weight Inhibition50%[2][9]
Avena fatua4.50 - 99.21 (GR₅₀)Plant Height Inhibition50%[2][9]
Avena fatua1.43 - 70.34 (GR₅₀)Fresh Weight Inhibition50%[2][9]
Bromus japonicus200ControlIneffective[2][9]
Aegilops tauschii200ControlIneffective[2][9]

GR₅₀: The herbicide dose resulting in 50% growth inhibition.

Table 2: Wheat Tolerance to Pre-emergence this compound
Wheat ParameterApplication Rate (g a.i./ha)Sowing Depth (cm)ObservationCitation
Seedling Emergence188 or 400≥ 1Not different from untreated control[2][6][7]
Root Length400240.81–64.09% reduction[2][9]
Phytotoxicity4002Risk of phytotoxicity, varies with variety[2][9]
LD₅₀ (without phorate)682Not specified-[6][7]
LD₅₀ (with phorate)109Not specified84% reduction in LD₅₀[6][7]

LD₅₀: The dose lethal to 50% of the individuals. Phorate is a known inhibitor of cytochrome P450 enzymes.

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound on Grass Weeds (Pot Study)

This protocol is adapted from methodologies described in studies evaluating this compound efficacy.[2][6]

Objective: To determine the dose-dependent effect of pre-emergence applied this compound on the emergence and growth of various grass weed species.

Materials:

  • Weed seeds of target species

  • Pots (e.g., 15 cm diameter)

  • Potting mix (e.g., sandy loam)

  • This compound formulation (e.g., 750 g/L EC)

  • Laboratory sprayer with a boom

  • Greenhouse or controlled environment chamber

  • Balance, measuring cylinders, beakers

Procedure:

  • Pot Preparation: Fill pots with potting mix, leaving a small headspace.

  • Sowing: Sow a predetermined number of weed seeds (e.g., 20-30) on the soil surface. Cover the seeds with a thin layer (e.g., 0.5 cm) of potting mix.

  • Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to achieve the desired range of application rates (e.g., 0, 6.25, 12.5, 25, 50, 100, and 200 g a.i./ha).

  • Application: Apply the herbicide solutions to the soil surface using a laboratory sprayer calibrated to deliver a specific volume per unit area.

  • Incubation: Place the pots in a greenhouse or controlled environment chamber with appropriate conditions for weed growth (temperature, light, and humidity). Water the pots as needed.

  • Data Collection: After a specified period (e.g., 21 days), assess the following parameters:

    • Seedling emergence (count the number of emerged plants)

    • Plant height

    • Aboveground fresh weight

  • Data Analysis: Express plant height and fresh weight as a percentage of the untreated control. Calculate the GR₅₀ values for each parameter using appropriate statistical software.

start Start pot_prep Prepare Pots with Soil start->pot_prep sow_seeds Sow Weed Seeds pot_prep->sow_seeds cover_seeds Cover Seeds with Soil sow_seeds->cover_seeds herbicide_prep Prepare this compound Dilutions cover_seeds->herbicide_prep application Apply Herbicide to Soil Surface herbicide_prep->application incubation Incubate in Greenhouse application->incubation data_collection Collect Data (Emergence, Height, Weight) incubation->data_collection analysis Analyze Data (Calculate GR50) data_collection->analysis end_node End analysis->end_node

Workflow for Dose-Response Evaluation.
Protocol 2: Assessment of Wheat Selectivity to this compound (Pot Study)

This protocol is based on methodologies for evaluating crop safety.[2][6]

Objective: To assess the tolerance of different wheat varieties to pre-emergence application of this compound at various sowing depths.

Materials:

  • Seeds of different wheat varieties

  • Pots (e.g., 15 cm diameter)

  • Potting mix

  • This compound formulation

  • Ruler or depth gauge

  • Laboratory sprayer

  • Greenhouse or controlled environment chamber

Procedure:

  • Pot Preparation: Fill pots with potting mix.

  • Sowing: Sow a specific number of wheat seeds (e.g., 10-15) at defined depths (e.g., on the surface, 1 cm, and 2.5 cm).

  • Herbicide Application: Apply this compound at various rates (e.g., 0, 400, and 1600 g a.i./ha) to the soil surface using a calibrated laboratory sprayer.

  • Covering (for buried seeds): For treatments with buried seeds, the herbicide is applied after sowing and before covering with the final layer of soil.

  • Incubation: Transfer pots to a greenhouse and maintain optimal conditions for wheat growth.

  • Data Collection: After 21 days, measure:

    • Seedling emergence

    • Plant height

    • Root length (carefully wash roots to remove soil)

    • Aboveground fresh weight

  • Data Analysis: Compare the measured parameters for each treatment to the untreated control to determine the level of phytotoxicity.

start Start decision_sowing Sowing Depth? start->decision_sowing sow_surface Sow Wheat on Surface decision_sowing->sow_surface Surface sow_depth Sow Wheat at Depth (e.g., 1cm, 2.5cm) decision_sowing->sow_depth Buried apply_herbicide Apply this compound to Soil Surface sow_surface->apply_herbicide sow_depth->apply_herbicide incubate Incubate in Greenhouse apply_herbicide->incubate collect_data Collect Data (Emergence, Growth) incubate->collect_data analyze Analyze for Phytotoxicity collect_data->analyze end_node End analyze->end_node

Logical Relationships in Wheat Selectivity Assessment.

Application Recommendations and Considerations

  • Application Timing: this compound should be applied pre-emergence, after sowing but before the emergence of wheat and weeds.[6][8]

  • Sowing Depth: To ensure wheat safety, it is critical to sow wheat seeds at a minimum depth of 1 cm below the soil surface that will be treated with this compound.[6][7][8]

  • Weed Spectrum: this compound is effective against a range of grass weeds, including herbicide-resistant biotypes of Lolium rigidum.[6][7][8] However, it shows limited efficacy against species such as Bromus japonicus and Aegilops tauschii.[2][9]

  • Tank Mixtures: For broader spectrum weed control, this compound can be tank-mixed with other herbicides. For example, tank-mixing with pendimethalin or diflufenican has been shown to improve control of certain weeds.[10]

  • Varietal Sensitivity: Different wheat varieties may exhibit varying levels of tolerance to this compound. It is advisable to consult local recommendations or conduct small-scale trials to confirm the safety on specific varieties, especially when using higher application rates.[2][9]

  • Resistance Management: As with any herbicide, it is important to incorporate this compound into an integrated weed management program that includes rotating herbicide modes of action to delay the development of resistance.[3][8]

References

Application Notes and Protocols: Cinmethylin Dose-Response Studies on Lolium rigidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cinmethylin dose-response studies on Lolium rigidum, a significant weed in Australian cropping systems known for evolving resistance to multiple herbicides.[1][2] This document outlines the methodologies for conducting such studies, presents quantitative data from recent research, and visualizes the experimental workflows and the herbicide's mode of action.

Introduction to this compound

This compound is a pre-emergence herbicide demonstrating effective control against various grass weeds, including multiple herbicide-resistant populations of Lolium rigidum.[3][4] It represents a unique mode of action, inhibiting fatty acid thioesterase, an enzyme crucial for plant lipid biosynthesis.[5][6] This novel mechanism makes it a valuable tool in weed management strategies, particularly against populations resistant to other herbicide classes.[7] this compound is commercially available under tradenames such as "Luximax" and "Cinch".[8]

Data Presentation: Dose-Response of Lolium rigidum to this compound

The following tables summarize the quantitative data from dose-response studies, providing key metrics such as the lethal dose required to kill 50% (LD50) and 80% (LD80) of the population, and the dose required for 50% growth reduction (GR50).

Table 1: this compound Dose-Response for Lolium rigidum and Wheat [3]

PopulationLD50 (g ha⁻¹) (± SE)GR50 (g ha⁻¹) (± SE)
Wheat (var. Magenta)682 (± 103)321 (± 39)
L. rigidum (Susceptible)124 (± 15)69 (± 6)
L. rigidum (Resistant 1)136 (± 21)83 (± 10)
L. rigidum (Resistant 2)162 (± 18)78 (± 6)
L. rigidum (Resistant 3)203 (± 19)102 (± 8)

Table 2: Comparison of this compound Response in Susceptible vs. Putative-Resistant Lolium rigidum Populations [1]

PopulationTemperature (°C)Assay TypeED50/LD50 (nM or g ha⁻¹) (± SE)ED80/LD80 (nM or g ha⁻¹) (± SE)
Susceptible (S)20/10Agar28 (± 2) nM52 (± 5) nM
Putative-Resistant (P11)20/10Agar34 (± 3) nM71 (± 9) nM
Susceptible (S)30/20Agar15 (± 1) nM26 (± 2) nM
Putative-Resistant (P11)30/20Agar19 (± 2) nM35 (± 4) nM
Susceptible (S)20/10Soil42 (± 5) g ha⁻¹81 (± 12) g ha⁻¹
Putative-Resistant (P11)20/10Soil60 (± 8) g ha⁻¹124 (± 20) g ha⁻¹
Susceptible (S)30/20Soil23 (± 3) g ha⁻¹44 (± 6) g ha⁻¹
Putative-Resistant (P11)30/20Soil33 (± 5) g ha⁻¹65 (± 12) g ha⁻¹

Table 3: this compound Dose-Response in Parental and Progeny Populations of Putative-Resistant Lolium rigidum [1]

PopulationGenerationLD50 (g ha⁻¹) (± SE)LD80 (g ha⁻¹) (± SE)Resistance Index (RI) vs. S
Susceptible (S)-31 (± 3)60 (± 7)1.0
P11Parental47 (± 5)94 (± 12)1.5
P11Progeny62 (± 7)131 (± 19)2.0
P22Parental41 (± 4)80 (± 10)1.3
P22Progeny45 (± 5)91 (± 12)1.5

Experimental Protocols

Detailed methodologies for conducting this compound dose-response studies on Lolium rigidum are provided below, synthesized from established research practices.[1][3][9][10]

Pot-Based Dose-Response Bioassay

This protocol is designed to assess the effect of this compound on L. rigidum emergence and growth in a soil matrix.

Materials:

  • Lolium rigidum seeds (susceptible and putative-resistant populations)

  • Potting mix (e.g., 50% composted pine bark, 25% peat, 25% river sand)[11]

  • Pots or trays (e.g., 6 x 6 x 6 cm plastic cells or 30 x 40 x 10 cm trays)[10][11]

  • This compound formulation (e.g., 750 g/L emulsifiable concentrate)[8]

  • Cabinet track sprayer with flat-fan nozzles[9]

  • Controlled environment growth chamber or glasshouse

  • Balance, weigh boats, and other standard laboratory equipment

Procedure:

  • Seed Preparation: If seeds are fresh, dormancy may need to be broken. This can be achieved by hydrated storage in the dark at 4°C for a period before use.[12]

  • Potting: Fill pots or trays with the potting mix.

  • Sowing: Sow a known number of seeds (e.g., 25-50) of each L. rigidum population per pot on the soil surface.[10][11]

  • Herbicide Application:

    • Prepare a range of this compound doses. For example, for L. rigidum, a range of 0, 50, 125, 250, 375, and 500 g ai ha⁻¹ can be used.[2]

    • Apply the herbicide solutions using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 216 L ha⁻¹) at a constant pressure (e.g., 200 kPa).[9]

  • Covering Seeds: After application, cover the seeds with a thin layer of fresh potting mix. For studies investigating the effect of burial depth, seeds can be covered with different depths of soil (e.g., 0, 1, 2, or 4 cm).[3]

  • Growth Conditions: Place the pots in a controlled environment with defined temperature and light cycles (e.g., 20/10°C or 30/20°C day/night temperatures with a 12-hour photoperiod).[1][12] Water the plants as needed.

  • Data Collection:

    • Emergence/Survival: At a specified time point (e.g., 14-21 days after treatment), count the number of emerged seedlings in each pot.[11]

    • Biomass: Harvest the above-ground biomass of the surviving seedlings. Dry the biomass in an oven at a set temperature (e.g., 75°C) for a specified time (e.g., 72 hours) and then weigh it.[13]

  • Data Analysis: Analyze the survival and biomass data using a non-linear regression model (e.g., a three-parameter log-logistic model) to calculate the LD50 and GR50 values.[3] The Resistance Index (RI) can be calculated by dividing the LD50 or GR50 of a resistant population by that of a susceptible population.[9]

Agar-Based Dose-Response Bioassay

This method is a rapid, seed-based bioassay to assess the sensitivity of L. rigidum to this compound by measuring coleoptile and radicle elongation.[9][14]

Materials:

  • Lolium rigidum seeds

  • Petri dishes (90 mm)

  • Agar

  • This compound

  • Controlled environment incubator

  • Image analysis software (optional)

Procedure:

  • Media Preparation: Prepare agar media containing a range of this compound concentrations. For L. rigidum, concentrations around 20 nM can inhibit coleoptile elongation by approximately 50%.[14] A series of concentrations should be used to generate a dose-response curve.

  • Seed Placement: Place a known number of seeds (e.g., 10) on the surface of the solidified agar in each Petri dish.[15]

  • Incubation: Seal the Petri dishes and place them in a controlled environment incubator, typically in the dark, at a constant temperature (e.g., 25°C).[12]

  • Data Collection: After a set incubation period (e.g., 7 days), measure the length of the coleoptile and/or radicle of each seedling.[9][13] This can be done manually with a ruler or using image analysis software.

  • Data Analysis: Calculate the average coleoptile/radicle length for each concentration. Express the results as a percentage of the untreated control. Use a non-linear regression model to determine the effective dose that inhibits growth by 50% (ED50).[1]

Visualizations

This compound Mode of Action

This compound's mode of action involves the inhibition of the fatty acid thioesterase (FAT) enzyme, which is critical for the release of fatty acids from their acyl carrier protein (ACP) in the plastid. This disruption of fatty acid biosynthesis leads to the depletion of essential lipids, causing irreversible damage to cell membranes and ultimately plant death.[5][6]

Cinmethylin_Mode_of_Action cluster_plastid Plastid cluster_er Endoplasmic Reticulum ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase AcylACP Acyl-ACP MalonylCoA->AcylACP FAS FAS Fatty Acid Synthase (FAS) FattyAcids Free Fatty Acids AcylACP->FattyAcids FAT FAT Fatty Acid Thioesterase (FAT) Lipid_Synthesis Complex Lipid Synthesis FattyAcids->Lipid_Synthesis Membranes Cell Membranes Lipid_Synthesis->Membranes This compound This compound This compound->FAT Inhibition

Caption: this compound inhibits Fatty Acid Thioesterase (FAT).

Experimental Workflow: Pot-Based Dose-Response Bioassay

The following diagram illustrates the key steps involved in a typical pot-based dose-response bioassay for testing the efficacy of this compound on Lolium rigidum.

Pot_Bioassay_Workflow start Start prep Prepare Pots and Soil start->prep sow Sow Lolium rigidum Seeds prep->sow herbicide_prep Prepare this compound Dilutions sow->herbicide_prep apply Apply Herbicide herbicide_prep->apply cover Cover Seeds apply->cover grow Incubate under Controlled Conditions cover->grow collect_data Collect Survival and Biomass Data grow->collect_data analyze Analyze Data (LD50, GR50) collect_data->analyze end End analyze->end

Caption: Pot-based dose-response bioassay workflow.

Logical Relationship: Resistance Index Calculation

The Resistance Index (RI) is a critical metric for quantifying the level of resistance in a weed population compared to a known susceptible population. It is a straightforward ratio of the herbicide dose required to achieve a 50% effect (lethal or growth reduction) in the respective populations.

Resistance_Index_Calculation LD50_R LD50 of Resistant Population RI Resistance Index (RI) LD50_R->RI Numerator LD50_S LD50 of Susceptible Population LD50_S->RI Denominator

Caption: Calculation of the Resistance Index (RI).

References

Application Notes and Protocols for Assessing Cinmethylin Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinmethylin is a pre-emergent herbicide with a unique mode of action, offering a valuable tool for managing grass weeds, particularly those that have developed resistance to other herbicide classes.[1][2] It is classified as a Group 30 (formerly Group Q) herbicide by the Herbicide Resistance Action Committee (HRAC), and it works by inhibiting fatty acid thioesterase (FAT), an enzyme crucial for the development and function of plant cell membranes.[3][4] This disruption of fatty acid biosynthesis ultimately leads to the failure of weed germination and emergence.[3][5] this compound has demonstrated efficacy against a range of problematic grass weeds in various cereal crops.[6][7] This document provides detailed protocols for conducting field trials to evaluate the efficacy of this compound.

I. Signaling Pathway of this compound

This compound's primary target is the fatty acid thioesterase (FAT) enzyme family located in the plastids of plant cells.[4][5] FATs are responsible for terminating fatty acid synthesis by releasing newly synthesized fatty acids from the acyl carrier protein (ACP). These fatty acids are then available for the formation of essential glycerolipids and very long-chain fatty acids at the endoplasmic reticulum. By inhibiting FAT, this compound prevents the release of these fatty acids, leading to a depletion of the building blocks for cell membranes.[4][5] This disruption of membrane integrity is particularly detrimental to emerging seedlings, which quickly exhaust their fatty acid stores and become non-viable.[5]

cluster_plastid Plastid cluster_er Endoplasmic Reticulum ACCase Acetyl-CoA Carboxylase (ACCase) FAS Fatty Acid Synthase (FAS) ACCase->FAS Malonyl-CoA ACP Acyl Carrier Protein (ACP) FAS->ACP Fatty Acid Chain Elongation FAT Fatty Acid Thioesterase (FAT) ACP->FAT Acyl-ACP Free_Fatty_Acids Free Fatty Acids FAT->Free_Fatty_Acids Release Lipid_Synthesis Glycerolipid & Very Long-Chain Fatty Acid Synthesis Membrane_Disruption Cell Membrane Disruption Lipid_Synthesis->Membrane_Disruption This compound This compound This compound->FAT Inhibition Free_Fatty_Acids->Lipid_Synthesis Weed_Control Weed Germination Inhibition Membrane_Disruption->Weed_Control

This compound's mode of action via FAT inhibition.

II. Field Trial Protocol for this compound Efficacy Assessment

This protocol outlines a standardized procedure for conducting field trials to evaluate the efficacy of this compound on target weed species.

Site Selection and Preparation
  • History: Select a site with a known and uniform infestation of the target weed species. The site should not have been treated with herbicides having a similar mode of action in the previous season.

  • Soil Type: Record the soil texture, organic matter content, and pH, as these factors can influence herbicide efficacy and persistence.

  • Field Preparation: Prepare the field according to standard agricultural practices for the selected crop. Ensure a uniform and clod-free seedbed for consistent herbicide application and weed emergence.

Experimental Design
  • Design: A Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended.

  • Plot Size: Individual plot sizes should be large enough to minimize edge effects and allow for representative sampling. A typical plot size is 3 meters by 10 meters.

  • Treatments:

    • Untreated Control (UTC): A plot that receives no herbicide application.

    • This compound Treatments: Include a range of application rates to determine the dose-response relationship. For example, treatments could include 0.5X, 1X, and 2X the recommended label rate (the recommended rate for wheat in Australia is 375 g a.i. ha⁻¹).[6]

    • Standard Herbicide Control: Include a currently registered and effective herbicide for the target weed as a positive control for comparison.

  • Crop and Seeding: Select a crop variety known to be tolerant to this compound.[6] Record the seeding date, seeding rate, and row spacing.

Herbicide Application
  • Timing: this compound is a pre-emergence herbicide and should be applied to the soil surface before the emergence of both the crop and the weeds.[6][8]

  • Equipment: Use a calibrated research plot sprayer equipped with nozzles that deliver a uniform spray pattern (e.g., flat-fan nozzles).

  • Application Parameters: Record the application volume (e.g., 100-200 L/ha), pressure, and nozzle type.

  • Environmental Conditions: Record the wind speed, temperature, and relative humidity at the time of application. Avoid application during windy conditions to prevent spray drift.

Data Collection
  • Weed Control Efficacy:

    • Visual Assessment: Rate weed control visually at regular intervals (e.g., 14, 28, and 56 days after treatment) using a scale of 0% (no control) to 100% (complete control) relative to the untreated control.

    • Weed Density and Biomass: At a key assessment timing (e.g., 28 days after treatment), count the number of weeds in a defined area (e.g., two 0.25 m² quadrats per plot). Collect the above-ground biomass of these weeds, dry them in an oven, and record the dry weight.

  • Crop Phytotoxicity:

    • Visual Injury: Assess crop injury visually at the same intervals as weed control assessments, using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.

    • Plant Height and Stand Count: Measure the height of a representative number of crop plants (e.g., 10 plants per plot) and count the number of plants in a defined length of row at various growth stages.

  • Yield Data:

    • Harvest the entire plot or a designated area from the center of each plot.

    • Record the grain yield and adjust for moisture content.

    • Collect yield components such as the number of pods per plant, seeds per pod, and seed weight where applicable.[9]

Data Analysis
  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

  • Dose-Response Analysis: For weed control and crop injury data, calculate the herbicide dose required to cause 50% growth inhibition (GR₅₀) or 50% mortality (LD₅₀) using non-linear regression analysis.[6][8]

III. Experimental Workflow

The following diagram illustrates the logical flow of the field trial protocol.

cluster_data Data Collection Points Site_Selection Site Selection & Preparation Experimental_Design Experimental Design (RCBD) Site_Selection->Experimental_Design Treatment_Application Pre-emergence Herbicide Application Experimental_Design->Treatment_Application Data_Collection Data Collection Treatment_Application->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Weed_Control Weed Control (Visual, Density, Biomass) Data_Collection->Weed_Control Crop_Phytotoxicity Crop Phytotoxicity (Visual, Height, Stand) Data_Collection->Crop_Phytotoxicity Yield Crop Yield Data_Collection->Yield Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Workflow for a this compound field efficacy trial.

IV. Quantitative Data Summary

The following tables provide examples of how to structure the quantitative data collected from a this compound efficacy trial.

Table 1: Efficacy of this compound on Various Grass Weeds

Weed SpeciesGR₅₀ (g a.i. ha⁻¹) - Plant HeightGR₅₀ (g a.i. ha⁻¹) - Fresh Weight
Poa annua (Annual Bluegrass)4.50 - 14.741.43 - 11.19
Alopecurus aequalis (Shortawn Foxtail)4.50 - 14.741.43 - 11.19
Alopecurus myosuroides (Blackgrass)4.50 - 14.741.43 - 11.19
Lolium multiflorum (Italian Ryegrass)4.50 - 14.741.43 - 11.19
Avena fatua (Wild Oat)99.2170.34
Bromus japonicus (Japanese Brome)>200>200
Aegilops tauschii (Tausch's Goatgrass)>200>200
Data synthesized from a study on the herbicidal activity of this compound against common gramineous weeds.[6][7]

Table 2: Example of this compound Efficacy and Crop Safety Data from a Field Trial

TreatmentApplication Rate (g a.i. ha⁻¹)Weed Control (%) (28 DAT)Crop Injury (%) (28 DAT)Crop Yield (t/ha)
Untreated Control0002.5
This compound187.5 (0.5X)8523.8
This compound375 (1X)9553.6
This compound750 (2X)99153.2
Standard HerbicideLabel Rate9233.7
DAT: Days After Treatment. These are hypothetical data for illustrative purposes.

Table 3: Phytotoxicity of this compound on Wheat Varieties

Wheat VarietyRoot Length Reduction (%) at 400 g a.i. ha⁻¹
Variety A40.81
Variety B45.23
Variety C50.11
Variety D55.67
Variety E64.09
Data indicates a risk of phytotoxicity, mainly to wheat roots, and highlights the importance of variety selection.[6]

References

Application Notes and Protocols: Synthesis and Bioassay of Optically Active Cinmethylin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of optically active cinmethylin analogs and their subsequent bioassays for herbicidal activity. This compound is a herbicide with a unique mode of action, inhibiting fatty acid thioesterase (FAT), making it a valuable tool for managing herbicide resistance.[1][2] The synthesis of optically active analogs allows for the investigation of stereochemistry on herbicidal efficacy and the development of novel, more potent herbicides.

Synthesis of Optically Active this compound Analogs

The synthesis of optically active this compound analogs is a multi-step process that typically begins with a Sharpless asymmetric dihydroxylation to introduce chirality, followed by a series of transformations to construct the core 1,4-cineole scaffold and introduce the desired substituents.[3][4][5][6] The following protocols are based on established literature procedures.

Diagram: Synthetic Pathway of (-)-Cinmethylin

G cluster_main Synthesis of (-)-Cinmethylin alpha_terpinene α-Terpinene diol (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol alpha_terpinene->diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) silylether Silyl Ether Intermediate diol->silylether Protection (TBSCl) epoxide Epoxide Intermediate silylether->epoxide Epoxidation (m-CPBA) alcohol6 Alcohol Intermediate epoxide->alcohol6 Ring Opening (p-TsOH·H2O) deoxygenated Deoxygenated Intermediate alcohol6->deoxygenated Barton-McCombie Deoxygenation alcohol9 Alcohol Intermediate deoxygenated->alcohol9 Deprotection (TBAF) This compound (-)-Cinmethylin alcohol9->this compound Alkylation (α-bromo-o-xylene)

Caption: Synthetic route to (-)-Cinmethylin.

Experimental Protocols: Synthesis

1. Sharpless Asymmetric Dihydroxylation of α-Terpinene [3][4]

This protocol describes the synthesis of (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol, a key chiral intermediate.

  • Materials:

    • α-Terpinene

    • AD-mix-β

    • Methanesulfonamide (CH₃SO₂NH₂)

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve AD-mix-β (40.0 g) in a 1:1 mixture of t-BuOH (100 mL) and H₂O (100 mL).

    • Add methanesulfonamide (2.69 g, 28.3 mmol) to the mixture and stir at 0°C for 10 minutes.

    • Add α-terpinene (5.10 mL, 28.3 mmol) to the reaction mixture.

    • Stir the mixture vigorously at 0°C for 17 hours.

    • Quench the reaction by adding sodium sulfite (15.0 g).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude diol.

    • Purify the diol by flash column chromatography on silica gel.

2. Synthesis of (-)-Cinmethylin from Chiral Diol [4]

This multi-step protocol outlines the conversion of the chiral diol to (-)-cinmethylin.

  • Step 2a: Protection of the Secondary Hydroxyl Group

    • Protect the secondary hydroxyl group of the diol with a suitable protecting group, such as tert-butyldimethylsilyl (TBS) chloride, to yield the silyl ether.

  • Step 2b: Epoxidation

    • Perform an epoxidation of the olefin in the silyl ether intermediate using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

  • Step 2c: Epoxide Ring Opening

    • Induce ring-opening of the epoxide with an acid catalyst such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to form a key alcohol intermediate.

  • Step 2d: Barton-McCombie Deoxygenation

    • Convert the alcohol to a thiocarbonyl derivative (e.g., a xanthate).

    • Treat the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH) to remove the hydroxyl group.[1][6][7]

  • Step 2e: Deprotection

    • Remove the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the deprotected alcohol.

  • Step 2f: Alkylation

    • To a solution of the deprotected alcohol (120 mg, 0.71 mmol) in anhydrous tetrahydrofuran (THF) (33 mL), add sodium hydride (NaH, 55% dispersion in mineral oil, 76.8 mg, 1.76 mmol).

    • Stir the mixture at room temperature for 1 hour.

    • Add α-bromo-o-xylene (0.19 mL, 1.4 mmol).

    • Stir the reaction mixture at room temperature for 19 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture three times with a 4:1 solution of hexane/EtOAc.

    • Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (-)-cinmethylin.

Bioassays for Herbicidal Activity

Bioassays are crucial for determining the efficacy of the newly synthesized this compound analogs. Pot trials are a common method for evaluating pre- and post-emergence herbicidal activity.

Diagram: Workflow for Herbicidal Activity Pot Trial

G cluster_workflow Herbicidal Activity Pot Trial Workflow prep Pot Preparation (Soil, Fertilizer, Water) sowing Weed Seed Sowing prep->sowing application Herbicide Application (Pre- or Post-emergence) sowing->application incubation Incubation (Controlled Environment) application->incubation evaluation Visual Evaluation of Herbicidal Activity incubation->evaluation data Data Analysis evaluation->data

Caption: Workflow for pot-based herbicidal bioassays.

Experimental Protocols: Bioassays

1. Pre-emergence Herbicidal Activity Pot Trial [3][4]

This protocol details the evaluation of herbicidal activity when the compound is applied before the emergence of weeds.

  • Materials:

    • Plastic pots (e.g., 100 cm²)

    • Paddy soil (clay loam)

    • Fertilizer

    • Seeds of target weed species (e.g., Echinochloa crus-galli, Scirpus juncoides)[4]

    • Synthesized this compound analogs

    • Acetone

    • Surfactants (e.g., polyoxyethylene styryl phenyl ether, calcium dodecylbenzene sulfonate)

  • Procedure:

    • Fill the plastic pots with paddy soil.

    • Add water and fertilizer, then puddle the soil.

    • Sow the seeds of the target weed species onto the soil surface.

    • Fill the pots with water to a depth of approximately 3 cm.

    • Prepare the treatment solutions by dissolving the this compound analogs in a mixture of acetone and surfactants. Dilute with water to the desired concentrations.

    • Apply the treatment solutions to the water surface immediately after sowing. Application rates can range from 4.8 to 75 g of active ingredient per hectare (g a.i./ha).

    • Include an untreated control group for comparison.

    • Maintain the pots in a controlled environment with appropriate light and temperature for weed growth.

    • Visually assess the herbicidal activity at regular intervals (e.g., 7, 14, and 21 days after treatment) by comparing the treated plants to the untreated controls.

    • Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

2. Agar-Based Bioassay for ED₅₀ Determination [8][9]

This method can be used to determine the effective dose that causes a 50% reduction in plant growth (ED₅₀).

  • Materials:

    • Agar

    • Nutrient medium

    • Petri dishes or multi-well plates

    • Seeds of the target weed species

    • Synthesized this compound analogs

  • Procedure:

    • Prepare a range of concentrations of the this compound analogs in a suitable solvent.

    • Prepare the agar medium containing nutrients and add the different concentrations of the test compounds.

    • Dispense the agar medium into petri dishes or multi-well plates.

    • Place a single pre-germinated seed of the target weed in each well or on the surface of the agar in each petri dish.

    • Incubate the plates under controlled light and temperature conditions.

    • After a set period, measure a growth parameter, such as root length, shoot length, or fresh/dry weight.

    • Calculate the percent inhibition of growth for each concentration relative to an untreated control.

    • Use a suitable statistical software to perform a dose-response analysis and calculate the ED₅₀ value.

Data Presentation

The quantitative data from the bioassays should be summarized in clearly structured tables to facilitate comparison between the different this compound analogs.

Table 1: Herbicidal Activity of this compound Analogs against Echinochloa crus-galli (ECHCS) and Scirpus juncoides (SCPJU) in Pre-emergence Pot Trials [4]

CompoundDose (g a.i./ha)Herbicidal Activity (%) - ECHCSHerbicidal Activity (%) - SCPJU
(-)-Cinmethylin 300100100
75100100
199080
(+)-Cinmethylin 300100100
7510090
198070
Analog 13a (2-Me) 300100100
Analog 13b (3-Me) 300900
Analog 13c (4-Me) 30010090
Analog 13g (2-F) 30010090
Analog 13h (3-F) 300100100
Analog 13i (4-F) 3001000

Table 2: ED₅₀ Values of this compound against Alopecurus myosuroides in an Agar Bioassay [9]

PopulationExperimentED₅₀ (pmol a.i. µL⁻¹)Resistance Factor (RF)
Susceptible V10.22-
V20.20-
Population F V11.377.12
V20.552.5
Population J V10.7914.16
V20.271.26

References

Methods for Evaluating Cinmethylin Phytotoxicity on Cereal Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinmethylin is a pre-emergence herbicide belonging to the cineole group, which has gained renewed interest for controlling grass weeds in cereal crops, particularly in the context of herbicide resistance management.[1] Its mode of action involves the inhibition of fatty acid thioesterases (FAT), crucial enzymes in plant lipid biosynthesis.[2][3] This disruption of fatty acid metabolism leads to the depletion of fatty acids, ultimately causing meristematic disruption in the shoots and roots of susceptible plants.[2] While effective against weeds, it is critical to assess the potential phytotoxicity of this compound on cereal crops such as wheat and barley to ensure crop safety and optimize its application.

These application notes provide detailed protocols for a multi-tiered approach to evaluate the phytotoxic effects of this compound on cereal crops, encompassing visual assessment, physiological measurements, biochemical assays, and molecular analysis.

I. Visual and Morphological Assessment of Phytotoxicity

A primary and straightforward method for evaluating herbicide phytotoxicity is the visual assessment of plant injury and the measurement of key growth parameters.

Visual Phytotoxicity Rating

Protocol:

  • Experimental Setup: Grow cereal seedlings (e.g., wheat, barley) in pots or field plots. Apply this compound at a range of concentrations, including a non-treated control and doses at, below, and above the recommended field rate.

  • Assessment Timing: Visually assess the plants at regular intervals after treatment, for example, 7, 14, and 21 days after application.[4]

  • Rating Scale: Use a standardized rating scale, such as the European Weed Research Council (EWRC) 1-9 scale or a 0-100% scale, to quantify the level of phytotoxicity.[5][6] On a percentage scale, 0 denotes no visible injury, and 100 signifies complete plant death.[4]

  • Symptoms to Record: Observe and record specific symptoms of phytotoxicity, which may include:

    • Stunting (reduced plant height)

    • Chlorosis (yellowing of leaves)

    • Necrosis (browning or death of tissue)

    • Leaf malformation

    • Reduced emergence

Measurement of Growth Parameters

Protocol:

  • Plant Material: Use cereal seedlings from the dose-response experiment described above.

  • Harvesting: At the end of the observation period (e.g., 21 or 28 days after treatment), carefully harvest the plants.

  • Shoot and Root Length: Measure the length of the shoot (from the soil surface to the tip of the longest leaf) and the primary root using a ruler.[4][7]

  • Biomass (Fresh and Dry Weight):

    • Record the fresh weight of the shoots and roots immediately after harvesting.

    • To determine the dry weight, place the plant material in paper bags and dry in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved.[8]

  • Data Analysis: Express the results as a percentage of the non-treated control. Calculate the Growth Reduction (GR₅₀) value, which is the herbicide concentration that causes a 50% reduction in a measured parameter (e.g., shoot biomass).[4][7]

Data Presentation:

Table 1: Effect of this compound on Wheat Growth Parameters

This compound Dose (g a.i. ha⁻¹)Plant Height Reduction (%)Fresh Weight Reduction (%)Root Length Reduction (%)
400< 18< 1840.81 - 64.09
1600< 23.87> 20> 46

Source: Data synthesized from a study on 19 wheat varieties.[4]

Table 2: GR₅₀ Values of this compound for Various Grass Weeds and Phytotoxicity on Wheat

SpeciesParameterGR₅₀ (g a.i. ha⁻¹)
Poa annuaPlant Height4.50 - 14.74
Fresh Weight1.43 - 11.19
Alopecurus aequalisPlant Height4.50 - 14.74
Fresh Weight1.43 - 11.19
Alopecurus myosuroidesPlant Height4.50 - 14.74
Fresh Weight1.43 - 11.19
Triticum aestivum (Wheat)Root Length Reduction at 400 g a.i. ha⁻¹40.81 - 64.09%

Source: Data from a study evaluating this compound's efficacy and wheat safety.[4]

Table 3: this compound ED₅₀ Values for Coleoptile and Radicle Elongation in Wheat and Ryegrass

SpeciesTissueED₅₀ (nmol L⁻¹)
Lolium rigidum (Ryegrass)Coleoptile~20
RadicleLower than coleoptile
Triticum aestivum (Wheat)Coleoptile~240
RadicleLower than coleoptile

Source: Data from a study on this compound sensitivity.[9]

II. Physiological Assessment of Phytotoxicity

Physiological assays provide a more in-depth understanding of the impact of this compound on key plant processes, particularly photosynthesis.

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique to assess the efficiency of photosystem II (PSII) and can be a sensitive indicator of herbicide-induced stress.[10][11][12]

Protocol:

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are open.[13]

  • Instrumentation: Use a portable pulse-amplitude-modulated (PAM) fluorometer.

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm) as (Fm - Fo) / Fm. A decrease in Fv/Fm indicates photoinhibitory damage.

  • Light-Adapted Measurements (Optional):

    • Expose the leaf to actinic light to measure steady-state fluorescence (Fs).

    • Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

    • Calculate the effective quantum yield of PSII (ΦPSII or ΔF/Fm') as (Fm' - Fs) / Fm'.

    • Calculate photochemical quenching (qP) and non-photochemical quenching (NPQ) to further dissect the photosynthetic response.[10][12]

  • Data Collection: Take measurements from the middle portion of the youngest fully expanded leaves at different time points after this compound application.

III. Biochemical Assessment of Phytotoxicity

Biochemical assays can reveal the cellular damage caused by herbicide-induced oxidative stress.

Measurement of Oxidative Stress Markers

Protocol:

  • Sample Preparation: Homogenize 0.1 g of fresh leaf or root tissue in 1 ml of 0.1% (w/v) trichloroacetic acid (TCA) on ice.[3]

  • Centrifugation: Centrifuge the homogenate at 12,000-15,000 x g for 15 minutes at 4°C.

  • Reaction Mixture:

    • Take 0.5 ml of the supernatant.

    • Add 0.5 ml of 10 mM potassium phosphate buffer (pH 7.0).

    • Add 1.0 ml of 1 M potassium iodide (KI).

  • Incubation: Incubate the reaction mixture in the dark for 1 hour.

  • Spectrophotometry: Measure the absorbance at 390 nm.

  • Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol g⁻¹ fresh weight.[3]

Protocol:

  • Sample Extraction: Homogenize 0.1 g of fresh plant tissue in 1 ml of 10% (w/v) TCA.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Reaction Mixture:

    • Take 0.5 ml of the supernatant.

    • Add 2 ml of 0.67% (w/v) thiobarbituric acid (TBA).

  • Incubation: Heat the mixture in a boiling water bath (95-100°C) for 30-40 minutes.[14][15]

  • Cooling and Centrifugation: Quickly cool the reaction tubes in an ice bath and then centrifuge at 10,000 x g for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculation: Calculate the MDA concentration using the following formula: MDA (µmol g⁻¹ FW) = [(A₅₃₂ - A₆₀₀) / ε] × (V / W) Where:

    • A₅₃₂ and A₆₀₀ are the absorbances at 532 nm and 600 nm, respectively.

    • ε is the molar extinction coefficient of the MDA-TBA adduct (155 mM⁻¹ cm⁻¹).

    • V is the volume of the extraction buffer.

    • W is the fresh weight of the sample.

Measurement of Antioxidant Enzyme Activity
  • Homogenization: Grind 0.5 g of fresh leaf tissue in liquid nitrogen and suspend in 1.5 ml of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.

  • Supernatant Collection: Use the resulting supernatant as the crude enzyme extract for the following assays.

Protocol:

  • Reaction Mixture (3 ml total volume):

    • 50 mM sodium phosphate buffer (pH 7.8)

    • 13 mM methionine

    • 75 µM nitroblue tetrazolium (NBT)

    • 0.1 mM EDTA

    • Enzyme extract (e.g., 100 µl)

  • Reaction Initiation: Add 2 µM riboflavin and illuminate the reaction tubes with fluorescent lamps for 15 minutes.

  • Spectrophotometry: Measure the absorbance at 560 nm.

  • Activity Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol:

  • Reaction Mixture (3 ml total volume):

    • 50 mM potassium phosphate buffer (pH 7.0)

    • Enzyme extract (e.g., 100 µl)

  • Reaction Initiation: Add 12.5 mM H₂O₂ to start the reaction.

  • Spectrophotometry: Monitor the decrease in absorbance at 240 nm for 1 minute due to the decomposition of H₂O₂.

  • Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹ at 240 nm).

Protocol:

  • Reaction Mixture (1 ml total volume):

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 0.5 mM ascorbate

    • 0.1 mM EDTA

    • Enzyme extract (e.g., 100 µl)

  • Reaction Initiation: Add 0.1 mM H₂O₂ to start the reaction.

  • Spectrophotometry: Monitor the decrease in absorbance at 290 nm for 1 minute due to the oxidation of ascorbate.

  • Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹ at 290 nm).[1][16]

IV. Molecular Analysis

Molecular techniques can be employed to investigate the expression of genes involved in herbicide metabolism and stress response.

Protocol:

  • RNA Extraction: Extract total RNA from cereal tissues (shoots and roots) treated with this compound and from control plants using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers for target genes, such as those encoding cytochrome P450 monooxygenases (involved in herbicide detoxification) and antioxidant enzymes (SOD, CAT, APX).

    • Perform qRT-PCR to quantify the relative expression levels of these genes in this compound-treated and control plants. An increase in the expression of detoxification and antioxidant genes can indicate a stress response and potential tolerance mechanisms.

V. Visualizations

Signaling Pathway

cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Acyl-ACP Acyl-ACP Fatty Acid Synthase (FAS)->Acyl-ACP Fatty Acid Thioesterases (FAT) Fatty Acid Thioesterases (FAT) Acyl-ACP->Fatty Acid Thioesterases (FAT) Free Fatty Acids Free Fatty Acids Fatty Acid Thioesterases (FAT)->Free Fatty Acids VLCFA Synthesis VLCFA Synthesis Free Fatty Acids->VLCFA Synthesis Export Complex Lipids Complex Lipids VLCFA Synthesis->Complex Lipids Disruption of Cell Membranes Disruption of Cell Membranes Complex Lipids->Disruption of Cell Membranes This compound This compound This compound->Fatty Acid Thioesterases (FAT) Inhibition Inhibition of Shoot and Root Growth Inhibition of Shoot and Root Growth Disruption of Cell Membranes->Inhibition of Shoot and Root Growth

Caption: this compound's mode of action in the fatty acid biosynthesis pathway.

Experimental Workflow

Start Start Cereal Seedling Cultivation Cereal Seedling Cultivation Start->Cereal Seedling Cultivation This compound Application (Dose-Response) This compound Application (Dose-Response) Cereal Seedling Cultivation->this compound Application (Dose-Response) Data Collection Data Collection This compound Application (Dose-Response)->Data Collection Visual Assessment Visual Assessment Data Collection->Visual Assessment Physiological Measurements Physiological Measurements Data Collection->Physiological Measurements Biochemical Assays Biochemical Assays Data Collection->Biochemical Assays Molecular Analysis Molecular Analysis Data Collection->Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Visual Assessment->Data Analysis & Interpretation Physiological Measurements->Data Analysis & Interpretation Biochemical Assays->Data Analysis & Interpretation Molecular Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for evaluating this compound phytotoxicity in cereals.

References

Application Notes and Protocols for Cinmethylin as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of cinmethylin as an analytical reference standard in chromatographic applications. The information is intended to guide researchers in the accurate quantification of this compound in various matrices, including environmental and agricultural samples.

Introduction

This compound is a pre-emergence herbicide belonging to the cineole family, utilized for the control of annual grass weeds in various crops.[1][2] Its application in agriculture necessitates reliable analytical methods for monitoring its residues in food and the environment to ensure compliance with regulatory limits and safeguard public health.[2] High-purity this compound reference standards are essential for the accuracy and reliability of these analytical results.[2]

This compound's mode of action involves the inhibition of fatty acid thioesterase activity in plants, which is a distinct mechanism from many other herbicides.[3][4] In plants, this compound is metabolized primarily through hydroxylation followed by conjugation to glucose and malonyl glucose.[5]

Chromatographic Methods

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Method

A validated GC-FID/MS method is available for the determination of this compound.[6]

2.1.1. Experimental Protocol: GC-FID/MS Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is recommended for confirmation.[6]

  • Column: DB-1701, 30 m length x 0.32 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.8 mL/min.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[7]

    • Ramp 1: Increase to 210 °C at 30 °C/min, hold for 1 minute.[7]

    • Ramp 2: Increase to 290 °C at 20 °C/min, hold for 5 minutes.[7]

  • Detector Temperature (FID): 300 °C.[7]

  • Injection Volume: 1 µL.[7]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent such as acetonitrile or cyclohexane.[2][8] Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 1 to 10 mg/100mL to establish a calibration curve.[6]

  • Sample Preparation: Samples should be extracted with an appropriate solvent (e.g., acetonitrile/water), followed by cleanup steps if necessary.[6] The final extract should be dissolved in a solvent compatible with the GC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the calibration curve generated from the reference standards. The linearity of the response for this compound has been demonstrated to be acceptable with a correlation coefficient (r) of 0.9999.[6]

2.1.2. Quantitative Data: GC Methods

ParameterValueReference
GC-FID/MS
Retention Time~12.10 minutes[6]
Linearity Range1.07 – 10.7 mg/100mL[6]
Correlation Coefficient (r)0.9999[6]
GC-MS/MS (Multi-residue method)
Limit of Quantification (LOQ)0.005 mg/kg[9]
Recovery (at 0.01 mg/kg)115.8% (RSD 25.6%)[9]
Recovery (at 0.05 mg/kg)107.6% (RSD 7.2%)[9]
High-Performance Liquid Chromatography (HPLC) Method

HPLC is particularly useful for analyzing this compound and its more polar metabolites.[5]

2.2.1. Experimental Protocol: HPLC Analysis of this compound and its Metabolites

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a mass spectrometer is suitable.

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% (v/v) formic acid.[5]

  • Gradient Program:

    • Start with 10% acetonitrile for 5 minutes.[5]

    • Linearly increase to 100% acetonitrile over 15 minutes.[5]

    • Hold at 100% acetonitrile for 5 minutes.[5]

    • Return to 10% acetonitrile and re-equilibrate for 13 minutes.[5]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection: UV detection at an appropriate wavelength (e.g., 203 nm for metabolites) or by mass spectrometry.[10]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like acetonitrile. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: For plant material, homogenize the sample in methanol, filter, and partition against hexane. The aqueous phase containing the metabolites can then be concentrated and analyzed by HPLC.[5]

  • Quantification: Peak areas of the analyte are compared against a calibration curve constructed from the reference standard injections.

2.2.2. Quantitative Data: HPLC Method

ParameterValueReference
Retention Time~5.2 min (Isocratic)[6]
LOQ (in Elendt M7 medium)0.002 mg/L[6]
Recovery (at 0.002 mg/L)85 – 96% (mean 88%)[6]
Recovery (at 0.02 mg/L)81 – 82% (mean 82%)[6]
Repeatability (%RSD, n=5)5.2% (at LOQ)[6]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Plant Material) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Injection Injection into GC or HPLC System Cleanup->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (FID, MS, DAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of This compound Integration->Quantification Calibration Calibration Curve (from Reference Standard) Calibration->Quantification G This compound This compound Hydroxylation Hydroxylation (Phase I Metabolism) This compound->Hydroxylation Hydroxylated_this compound Hydroxylated this compound Metabolites Hydroxylation->Hydroxylated_this compound Conjugation Conjugation (Phase II Metabolism) Hydroxylated_this compound->Conjugation Conjugates Glucose and Malonyl Glucose Conjugates Conjugation->Conjugates

References

Application Notes and Protocols for Cinmethylin Sensitivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinmethylin is a pre-emergent herbicide demonstrating a unique mode of action, offering a valuable tool for managing grass weeds, particularly those that have developed resistance to other herbicide classes.[1][2] Its novel target, fatty acid thioesterase (FAT), is involved in fatty acid biosynthesis, a pathway distinct from that targeted by many other commercial herbicides.[2][3] This document provides detailed application notes and protocols for conducting laboratory-based bioassays to screen for this compound sensitivity in various weed species. These protocols are essential for resistance monitoring, new herbicide development, and academic research into herbicide modes of action.

Mode of Action

This compound's herbicidal activity stems from its inhibition of the fatty acid thioesterase (FAT) enzyme family located in the plastids.[2][3] FAT is crucial for terminating fatty acid chain elongation by releasing the fatty acid from its acyl carrier protein (ACP).[2][3] This release is a prerequisite for the export of fatty acids to the endoplasmic reticulum for the synthesis of essential lipids. By inhibiting FAT, this compound disrupts cell membrane integrity and depletes the plant's energy reserves, ultimately leading to cell death, particularly in emerging seedlings.[2] Another study has suggested that this compound may also inhibit tyrosine aminotransferase (TAT), which would block the conversion of tyrosine to 4-hydroxyphenylpyruvate (4-HPP) in the prenylquinone pathway, leading to decreased plastoquinone and carotenoid synthesis.[4]

This compound Signaling Pathway

Simplified Proposed Signaling Pathway of this compound Action cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_alternative Alternative Proposed Pathway Fatty_Acid_Synthesis Fatty Acid Synthesis Acyl_ACP Acyl-ACP Fatty_Acid_Synthesis->Acyl_ACP FAT Fatty Acid Thioesterase (FAT) Acyl_ACP->FAT releases Free_Fatty_Acids Free Fatty Acids FAT->Free_Fatty_Acids Disruption Disruption of Cell Membranes & Energy Depletion FAT->Disruption Lipid_Synthesis Lipid Synthesis Free_Fatty_Acids->Lipid_Synthesis export to Cell_Membranes Cell Membranes Lipid_Synthesis->Cell_Membranes This compound This compound This compound->FAT inhibits Plant_Death Plant Death Disruption->Plant_Death Tyrosine Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT HPP 4-Hydroxyphenylpyruvate (4-HPP) TAT->HPP Plastoquinone_Carotenoids Plastoquinone & Carotenoid Synthesis HPP->Plastoquinone_Carotenoids Plastoquinone_Carotenoids->Plant_Death Cinmethylin_alt This compound Cinmethylin_alt->TAT inhibits

Caption: Proposed signaling pathways of this compound action.

Quantitative Data Summary

The following table summarizes quantitative data from dose-response bioassays for this compound against various weed species. The effective dose (ED) or lethal dose (LD) required to cause a 50%, 80%, or 95% reduction in a measured parameter (e.g., survival, biomass, coleoptile length) is presented. The Resistance Index (RI), calculated as the ratio of the ED/LD value of a resistant population to that of a susceptible population, is also included where available.

SpeciesPopulation/VarietyAssay TypeParameterED50/LD50ED80/LD80ED95/LD95Resistance Index (RI)Reference
Alopecurus myosuroidesSusceptible Standard (V1)Whole Plant Pot BioassayDry Matter Reduction10.05 g a.i. ha⁻¹---[5]
Alopecurus myosuroidesSusceptible Standard (V2)Whole Plant Pot BioassayDry Matter Reduction15.32 g a.i. ha⁻¹---[5]
Lolium rigidumSusceptiblePot BioassaySeedling Survival----[6]
Lolium rigidumPutative-ResistantPot BioassaySeedling Survival---Varies by population[6]
Lolium rigidumSusceptibleAgar BioassayColeoptile Length----[6]
Lolium rigidumPutative-ResistantAgar BioassayColeoptile Length---Varies by population[6]
Various Grass Weeds-Greenhouse Pot AssayGrowth Inhibition (GR50)1.43 - 99.21 g a.i. ha⁻¹ (fresh weight)---[7]
WheatMacePot BioassaySeedling Survival> 400 g ha⁻¹---[8]
Lolium rigidumR1Pot BioassaySeedling Survival3-fold higher than S--3[8]
Lolium rigidumR2Pot BioassaySeedling Survival8-fold higher than S--8[8]
Lolium rigidumR3Pot BioassaySeedling Survival3-fold higher than S--3[8]

Experimental Protocols

Two primary types of bioassays are detailed below: a whole-plant pot bioassay and a more rapid agar-based petri dish bioassay. The choice of method may depend on the specific research question, available resources, and the desired throughput.

Experimental Workflow Overview

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Data Analysis Seed_Collection 1. Seed Collection (from >30 plants) Seed_Storage 2. Seed Storage (dry, low temp) Seed_Collection->Seed_Storage Seed_Germination 3. Seed Germination (species-specific) Seed_Storage->Seed_Germination Assay_Setup 4. Assay Setup (Pot or Agar) Seed_Germination->Assay_Setup Herbicide_Application 5. Herbicide Application (Dose-response) Assay_Setup->Herbicide_Application Incubation 6. Incubation (Controlled environment) Herbicide_Application->Incubation Data_Collection 7. Data Collection (e.g., survival, biomass) Incubation->Data_Collection Data_Analysis 8. Data Analysis (ED50/LD50 calculation) Data_Collection->Data_Analysis Interpretation 9. Interpretation (Resistance assessment) Data_Analysis->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Cinmethylin Soil Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the soil degradation and half-life of the herbicide cinmethylin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound in soil?

The degradation of this compound in soil is a complex process influenced by a combination of soil properties, environmental conditions, and the concentration of the applied herbicide. Key factors include:

  • Soil pH: this compound application can lead to an increase in soil pH. This alteration in pH can, in turn, affect soil microbial communities and enzyme activities that are crucial for degradation.[1][2][3]

  • Application Concentration: Higher concentrations of this compound tend to degrade more slowly in soil.[1][2] Studies have shown that the half-life of this compound is significantly longer at higher application rates.[1][2]

  • Soil Type and Composition: The physical and chemical properties of the soil, such as texture (e.g., sandy, clay loam) and composition, play a significant role in the retention, mobility, and degradation of pesticides like this compound.[1][4]

  • Soil Moisture: Adequate soil moisture is crucial for the herbicidal activity of this compound and influences its degradation.[5] Moisture affects the bioavailability of the herbicide to soil microorganisms, which are key drivers of its breakdown.[4]

  • Organic Matter Content: The amount of organic matter in the soil can affect the efficacy and degradation of this compound.[5] Higher organic content can increase the adsorption of the herbicide, potentially reducing its availability for microbial degradation.[5][6]

  • Microbial Activity: The degradation of this compound is largely a biological process driven by soil microorganisms.[1][4] Factors that impact the abundance and diversity of these microbial communities, such as changes in pH or high herbicide concentrations, will consequently affect the degradation rate.[1][2][3]

Q2: What is the expected half-life of this compound in soil?

The half-life of this compound in soil can vary significantly depending on the experimental conditions, particularly the initial concentration. The following table summarizes half-life data from a study conducted in silty clay loam soil.

Treatment (Fold Recommended Rate)Initial Concentration (mg kg⁻¹)Half-life (days)
1x0.262526.46
10x2.62528.74
100x26.2552.33

Data sourced from a study by Yu et al., 2024.[1][2]

Another source reports a typical aerobic soil degradation half-life (DT₅₀) of 93.6 days, determined at 20°C for regulatory purposes.[7] This highlights the variability of half-life values depending on the specific experimental or modeling parameters.

Troubleshooting Guide

Issue 1: Slower than expected degradation of this compound in my experiment.

  • Possible Cause 1: High Initial Concentration. As demonstrated in the table above, higher concentrations of this compound lead to a longer half-life.[1][2] Verify that the applied concentration in your experiment is not excessively high, as this can inhibit the very microbial populations responsible for degradation.[1]

  • Possible Cause 2: Altered Soil pH. The application of this compound has been shown to increase soil pH.[1][2][3] This change in pH could be creating a less favorable environment for the specific microbes that degrade this compound. Monitor the pH of your soil throughout the experiment.

  • Possible Cause 3: Low Microbial Activity. If the soil used in the experiment has low microbial abundance or diversity, the degradation rate will be slow. This can be a particular issue with sterilized soil or soil with low organic matter. Consider characterizing the microbial population of your soil.

  • Possible Cause 4: Suboptimal Soil Moisture. Insufficient soil moisture can reduce the bioavailability of this compound to microorganisms and thus slow down degradation.[4][5] Ensure your experimental setup maintains adequate and consistent soil moisture.

Issue 2: High variability in degradation rates between replicates.

  • Possible Cause 1: Inhomogeneous Soil. Lack of thorough mixing of the soil can lead to variations in soil properties (e.g., organic matter, texture) between your experimental units, causing different degradation rates. Ensure your soil is well-homogenized before starting the experiment.

  • Possible Cause 2: Uneven Application of this compound. If the herbicide is not applied uniformly to the soil, it can result in "hot spots" of high concentration, leading to slower degradation in those areas and thus variability between bulk samples.

  • Possible Cause 3: Fluctuations in Incubation Conditions. Inconsistent temperature or moisture levels across your replicates will lead to variable rates of microbial activity and, consequently, this compound degradation. Ensure your incubator or environmental chamber is functioning correctly and provides uniform conditions.

Experimental Protocols

Key Experiment: Soil Degradation Study

This protocol provides a general methodology for assessing the degradation of this compound in soil under laboratory conditions.

1. Soil Preparation:

  • Collect soil from a relevant field site. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
  • Analyze the soil for its physicochemical properties, including texture, pH, organic matter content, and microbial biomass.
  • Adjust the soil moisture to a predetermined level (e.g., 60% of water-holding capacity) and pre-incubate the soil for a period (e.g., one week) in the dark at the desired experimental temperature to allow the microbial community to stabilize.

2. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Apply the this compound solution to the pre-incubated soil to achieve the desired final concentrations. Ensure the application is as uniform as possible. A solvent-only control should also be prepared.

3. Incubation:

  • Place the treated soil samples in incubation vessels (e.g., flasks or microcosms).
  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
  • Maintain soil moisture throughout the incubation period by periodic additions of water.

4. Sampling and Analysis:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).
  • Extract this compound from the soil samples using an appropriate solvent (e.g., hexane).[2]
  • Analyze the concentration of this compound in the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[2]

5. Data Analysis:

  • Plot the concentration of this compound against time.
  • Calculate the half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_analysis Soil Characterization (pH, OM, etc.) soil_collection->soil_analysis pre_incubation Moisture Adjustment & Pre-incubation soil_analysis->pre_incubation application This compound Application pre_incubation->application incubation Incubation at Controlled Temperature & Moisture application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis data_analysis Half-life Calculation analysis->data_analysis

Caption: Experimental workflow for a this compound soil degradation study.

influencing_factors degradation This compound Degradation Rate soil_props Soil Properties degradation->soil_props env_conds Environmental Conditions degradation->env_conds app_params Application Parameters degradation->app_params ph Soil pH soil_props->ph om Organic Matter soil_props->om microbes Microbial Activity soil_props->microbes moisture Soil Moisture env_conds->moisture temperature Temperature env_conds->temperature concentration Concentration app_params->concentration ph->microbes om->microbes moisture->microbes temperature->microbes concentration->microbes

Caption: Factors influencing this compound soil degradation.

References

Mitigating Cinmethylin phytotoxicity in sensitive wheat varieties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and crop science professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the phytotoxic effects of the herbicide cinmethylin in sensitive wheat varieties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action? A1: this compound is a pre-emergent herbicide belonging to the cineole group.[1] Its unique mode of action involves the inhibition of fatty acid thioesterase (FAT), an enzyme crucial for lipid biosynthesis in plants.[2][3] This disruption of fatty acid release ultimately leads to the breakdown of cell membranes, particularly in the roots of emerging weeds.[1][2] It is classified as a Group 30 (formerly Group Q/T) herbicide.[1]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive wheat varieties? A2: The most significant symptom of this compound phytotoxicity in wheat is damage to the root system.[4][5] Researchers may observe a substantial reduction in root length and overall root mass.[4][5] While aboveground parts can also be affected, showing reduced plant height and fresh weight, the impact is generally less severe than on the roots.[4][5] Symptoms are often more pronounced at higher application rates and in specific sensitive varieties.

Q3: How does wheat naturally tolerate this compound? A3: Wheat's selectivity and tolerance to this compound are primarily based on its ability to rapidly metabolize the herbicide.[6][7] This detoxification is likely regulated by cytochrome P450 monooxygenase (P450) enzymes.[6][7] These enzymes modify the this compound molecule, rendering it non-toxic to the plant. The efficiency of this metabolic process can vary among different wheat cultivars.[4]

Q4: Are there commercial safeners available specifically for this compound in wheat? A4: Currently, the primary strategy for ensuring wheat safety with this compound is cultural, relying on proper sowing depth and the wheat plant's natural metabolic detoxification.[6][7] While numerous safeners like cloquintocet-mexyl, mefenpyr-diethyl, and fluxofenim are used to protect wheat from other herbicide classes, their use specifically with this compound is an area for further research.[8][9][10] These safeners typically function by inducing the expression of detoxification enzymes, including P450s and glutathione S-transferases (GSTs).[11][12]

Troubleshooting Guide

Problem: My wheat seedlings show stunted growth and poor establishment after pre-emergent this compound application.

Question Possible Cause & Explanation Recommended Action
1. What was the sowing depth of the wheat seeds? Wheat selectivity is highly dependent on the physical separation of the seed from the herbicide-treated soil layer. This compound is primarily absorbed by the roots.[3] If seeds are sown too shallowly (<1 cm), the emerging roots and coleoptile are exposed to a higher concentration of the herbicide, leading to injury.[6][7]Ensure a consistent sowing depth of at least 1-2.5 cm.[6] This allows the seedling to establish its root system in untreated soil below the herbicide layer, enhancing tolerance.
2. Which wheat variety was used in the experiment? Wheat varieties exhibit significant differences in their tolerance to this compound.[4][5] This is likely due to genetic variations in the expression levels or efficiency of metabolic enzymes like P450s.[6][7]Consult literature to select a wheat variety with known tolerance to this compound.[4] If testing a new variety, a dose-response experiment is recommended to establish its sensitivity level.
3. What was the application rate of this compound? Exceeding the recommended application rate can overwhelm the natural detoxification mechanisms of even tolerant wheat varieties. High concentrations lead to severe root inhibition.[4][5] A study showed root length reductions of 40-64% at 400 g a.i. ha⁻¹.[4]Strictly adhere to the recommended dosage for your soil type and target weed spectrum. If phytotoxicity is observed, consider reducing the rate in future experiments or selecting a more tolerant cultivar.
4. Was a P450-inhibiting compound recently applied? The application of certain compounds, such as the organophosphate insecticide phorate, can inhibit the P450 enzymes responsible for detoxifying this compound in wheat.[6][7] This effectively removes the plant's primary defense mechanism, leading to synergistic phytotoxicity and severe crop injury.[6][7]Review the experimental plan and any recent applications of other chemicals. Avoid tank-mixing or sequential applications of known P450 inhibitors with this compound unless their interaction is understood.

Data Presentation

Table 1: Effect of this compound on Various Wheat Varieties Summarizes the phytotoxic effects of a 400 g a.i. ha⁻¹ pre-emergent application of this compound on the growth of 19 wheat varieties 21 days after treatment. Data is adapted from a 2024 study.[4][5]

Wheat VarietyPlant Height Reduction (%)Fresh Weight Reduction (%)Root Length Reduction (%)
Xinong 9718< 10< 1040.81
Heima 2< 10< 1042.15
Taishan 27< 10< 1043.50
Zhengmai 119< 10< 1044.20
Zhengmai 0926< 10< 1045.90
Wanfeng 26910 - 1810 - 1848.60
Jimai 224< 10< 1050.30
Zhongmai 578< 10< 1051.70
Zhengmai 101< 10< 1052.90
Xinmai 45< 10< 1054.10
Zhengmai 61810 - 1810 - 1855.80
Chunmai 2110 - 1810 - 1857.20
Jimai 2210 - 1810 - 1858.90
Zhoumai 3610 - 1810 - 1860.40
Sensitive Variety (Example)> 18> 1864.09

Note: The table presents a selection of data for illustrative purposes. Reductions are relative to an untreated control.

Table 2: Impact of a P450 Inhibitor on this compound Toxicity in Wheat Demonstrates the effect of the P450 inhibitor phorate on the dose of this compound required to reduce wheat survival by 50% (LD₅₀). Data adapted from Busi et al.[6][7]

TreatmentWheat LD₅₀ (g a.i. ha⁻¹)Reduction in Tolerance
This compound Alone682-
This compound + Phorate10984%

Experimental Protocols

Protocol 1: Screening Herbicide Safeners for this compound Phytotoxicity Mitigation

Objective: To determine if seed treatment with a chemical safener (e.g., cloquintocet-mexyl) can reduce this compound-induced phytotoxicity in a sensitive wheat variety.

Materials:

  • Seeds of a known this compound-sensitive wheat variety.

  • Technical grade this compound and a suitable formulation blank.

  • Safener (e.g., cloquintocet-mexyl).

  • Acetone or other suitable solvent.

  • Pots (15 cm diameter), filled with a standardized soil mix.

  • Automated spray chamber.

  • Growth chamber with controlled temperature, light, and humidity.

  • Ruler, balance, and root scanning equipment.

Methodology:

  • Seed Treatment:

    • Prepare a safener treatment solution by dissolving cloquintocet-mexyl in a minimal amount of acetone and diluting to the desired concentration with water. A typical rate for seed treatment is 0.5-2.0 g safener per kg of seed.

    • Divide wheat seeds into two batches: ‘Safened’ and ‘Unsafened’ (control).

    • Apply the safener solution evenly to the ‘Safened’ seeds. Treat the ‘Unsafened’ seeds with the same solvent/water mixture without the safener.

    • Allow seeds to air dry completely before planting.

  • Planting and Herbicide Application:

    • Fill pots with soil mix, leaving 3 cm of headspace.

    • Sow 10 treated seeds per pot at a consistent, shallow depth of 1 cm to simulate a worst-case scenario for phytotoxicity.

    • Prepare a dilution series of this compound (e.g., 0, 200, 400, 800 g a.i. ha⁻¹).

    • Apply the herbicide treatments to the soil surface using the automated spray chamber calibrated to deliver a consistent volume. Include an untreated control for both safened and unsafened seeds.

    • Arrange pots in the growth chamber in a completely randomized design. Replicate each treatment at least four times.

  • Data Collection (21 Days After Treatment):

    • Record the emergence percentage for each pot.

    • Carefully harvest the aboveground biomass. Measure the plant height of each seedling and record the total fresh weight per pot.

    • Gently wash the soil from the roots.

    • Measure the length of the longest root for each plant. If available, use a root scanner to determine total root length, surface area, and volume.

    • Dry the aboveground and root biomass at 60°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percentage reduction in each parameter (height, weight, root length) relative to the untreated control for both safened and unsafened groups.

    • Perform an analysis of variance (ANOVA) to determine the significance of the safener effect, herbicide dose, and their interaction.

    • Use a log-logistic dose-response model to calculate GR₅₀ values (the herbicide dose causing a 50% reduction in growth) for each parameter in both safened and unsafened plants. A significant increase in the GR₅₀ value for the safened group indicates successful mitigation.

Visualizations

Caption: this compound inhibits the Fatty Acid Thioesterase (FAT) enzyme.

Safener_Pathway Proposed Safener-Induced Mitigation Pathway Safener Safener (e.g., Cloquintocet-mexyl) Receptor Unknown Receptor / Signal Perception Safener->Receptor Binds Signal Signal Transduction Cascade (e.g., Oxylipins, Auxin-like) Receptor->Signal Initiates Genes Upregulation of Detoxification Genes Signal->Genes Induces P450 Cytochrome P450s Genes->P450 GST Glutathione S-Transferases (GSTs) Genes->GST Cin_Metabolite Non-toxic This compound Metabolite P450->Cin_Metabolite Cin_Active This compound (Active) Cin_Active->P450 Metabolism (Phase I)

Caption: Proposed pathway for safener-induced herbicide detoxification.

References

Impact of soil moisture and organic content on Cinmethylin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil moisture and organic content on the efficacy of the herbicide cinmethylin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal soil moisture condition for applying this compound for maximum weed control?

A1: For optimal weed control, this compound should be applied to a dry soil surface, followed by a specific amount of irrigation.[1] Studies have shown that the best results are achieved when 2.5 cm of irrigation is applied within 8 hours of application or 7.6 cm of irrigation is applied within 36 hours.[1] Applying this compound to soil that is already moist can lead to a reduction in overall weed control.[1]

Q2: How does high organic matter content in the soil affect the efficacy of this compound?

A2: High organic matter content in the soil negatively impacts the efficacy of this compound. The phytotoxicity of this compound can be decreased by up to two- to threefold as organic matter increases.[1][2] This is because organic matter can adsorb or "tie up" the herbicide, making it less available for uptake by the target weeds.[3] Consequently, higher application rates may be necessary in soils with high organic content to achieve the desired level of weed control.

Q3: Is this compound more effective in certain soil types?

A3: Yes, this compound is generally more efficacious in sandy soils.[1][2] This is attributed to the lower organic matter and clay content in sandy soils, which results in less adsorption of the herbicide and greater availability for weed uptake.[3]

Q4: Can excessive rainfall or irrigation after application affect this compound's performance?

A4: Yes, while some moisture is necessary to activate this compound, excessive rainfall or irrigation shortly after application to a dry soil can lead to severe crop injury in sensitive species.[1] It is a balance; insufficient moisture within the first 5 days after application can dramatically reduce weed control.[1]

Q5: What is the mode of action of this compound and how does it relate to soil interaction?

A5: this compound is a selective, systemic herbicide that is absorbed by the roots of susceptible weeds and then translocated. It works by disrupting meristematic development in both shoots and roots.[4] Because it is a soil-applied, root-absorbed herbicide, its availability in the soil solution is critical for its efficacy, which is directly influenced by soil moisture and organic matter content.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced weed control in specific field areas. High Soil Organic Matter: this compound efficacy is reduced in soils with high organic content.[1][2]1. Conduct a soil test to determine the organic matter percentage in the underperforming areas. 2. Consider increasing the application rate of this compound in these specific zones, following label recommendations. 3. For future applications, consider a different herbicide or a tank mix with a product less affected by organic matter in these areas.
Poor weed control after application followed by a dry spell. Lack of Activation: this compound requires a certain amount of soil moisture to be activated and move into the weed germination zone.[1]1. If no rainfall is expected within 5 days of application, apply a planned irrigation of 2.5 cm to 7.6 cm to activate the herbicide.[1] 2. Monitor weather forecasts closely around the time of application.
Crop injury observed after application. Excessive Moisture After Application: Heavy rainfall or irrigation on dry soil soon after this compound application can increase its availability to the crop, potentially causing injury.[1]1. Review irrigation amounts and timing post-application. 2. If heavy rainfall is forecasted, consider delaying the application. 3. Ensure the crop species is tolerant to this compound at the applied rate.
Inconsistent results between greenhouse and field experiments. Differences in Soil Composition and Moisture Management: Greenhouse potting mixes often have higher organic matter, and irrigation practices can differ significantly from field conditions.1. Characterize the soil used in both settings for organic matter content and texture. 2. In the greenhouse, try to mimic field soil conditions as closely as possible or use field soil for experiments. 3. Carefully control and document irrigation to match desired field moisture levels.

Quantitative Data Summary

Table 1: Impact of Soil Organic Matter on this compound Efficacy

Soil Organic Matter ContentEffect on this compound EfficacyEfficacy Reduction Factor
Low (e.g., Sandy Soils)Higher efficacy-
HighReduced efficacyUp to 2- to 3-fold decrease in phytotoxicity[1][2]

Table 2: Impact of Soil Moisture on this compound Efficacy

Soil Condition at ApplicationPost-Application IrrigationWeed Control Efficacy
Dry Soil2.5 cm within 8 hoursOptimal[1]
Dry Soil7.6 cm within 36 hoursOptimal[1]
Moist Soil-Reduced[1]
Dry SoilNo irrigation within 5 daysDramatically reduced[1]

Table 3: this compound Efficacy (GR50 Values) Against Various Grass Weeds

Weed SpeciesGR50 (g a.i. ha-1)
Alopecurus aequalis78.77[5][6]
Alopecurus japonicus61.49[5][6]
Alopecurus myosuroides119.67[5][6]
Poa annua4.50–14.74 (plant height) 1.43–11.19 (fresh weight)[7]
Lolium multiflorum5.44–55.62 (plant survival)[7]

GR50: The herbicide dose resulting in 50% growth inhibition.

Experimental Protocols

1. Greenhouse Bioassay for this compound Efficacy

  • Objective: To assess the efficacy of this compound on target weed species under controlled soil moisture and organic matter conditions.

  • Materials:

    • Target weed seeds (e.g., Alopecurus myosuroides)

    • Soils with varying and known organic matter content (e.g., 1%, 5%, 10%)

    • Pots (e.g., 10 cm diameter)

    • This compound formulation

    • Controlled environment growth chamber or greenhouse

    • Spray chamber for herbicide application

  • Methodology:

    • Soil Preparation: Prepare soil mixtures with the desired organic matter content. Fill pots with a measured amount of soil.

    • Weed Seeding: Sow a predetermined number of weed seeds at a consistent depth in each pot.

    • Soil Moisture Adjustment:

      • For "dry soil" experiments, apply this compound to the soil surface before initial watering.

      • For "moist soil" experiments, pre-irrigate the pots to a specific field capacity (e.g., 75%) and allow them to drain before herbicide application.

    • Herbicide Application: Apply this compound at a range of doses using a calibrated spray chamber to ensure uniform application. Include an untreated control.

    • Post-Application Irrigation: For "dry soil" treatments, apply a measured amount of water at specified time intervals post-application to simulate rainfall and activate the herbicide.

    • Incubation and Growth: Place the pots in a growth chamber with controlled temperature, light, and humidity. Water the pots as needed to maintain the desired soil moisture level.

    • Data Collection: After a set period (e.g., 21 days), assess weed control by measuring parameters such as weed emergence, plant height, and biomass (fresh or dry weight).

    • Data Analysis: Calculate the percentage of weed control relative to the untreated control and determine the GR50 values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Data Collection Soil_Prep Soil Preparation (Varying OM%) Weed_Seeding Weed Seeding Soil_Prep->Weed_Seeding Moisture_Adj Soil Moisture Adjustment Weed_Seeding->Moisture_Adj Herbicide_App This compound Application Moisture_Adj->Herbicide_App Post_App_Irr Post-Application Irrigation Herbicide_App->Post_App_Irr Incubation Growth Chamber Incubation Post_App_Irr->Incubation Data_Collection Data Collection (Biomass, Height) Incubation->Data_Collection Analysis Data Analysis (GR50 Calculation) Data_Collection->Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Cinmethylin_Efficacy_Factors cluster_soil Soil Properties cluster_herbicide Herbicide Behavior Moisture Soil Moisture Availability This compound Availability in Soil Solution Moisture->Availability Activates OM Organic Matter OM->Availability Reduces (Adsorption) Uptake Root Uptake by Weed Availability->Uptake Efficacy Weed Control Efficacy Uptake->Efficacy

Caption: Factors influencing this compound efficacy in soil.

References

Optimizing Cinmethylin application rates for variable weed densities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cinmethylin application rates, particularly for variable weed densities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Reduced or No Efficacy on Target Weeds Herbicide Resistance: The target weed population may have developed resistance to this compound or other herbicides with a similar mode of action.- Confirm the weed species and check for known resistance. - Conduct a dose-response assay to determine the level of resistance. - Consider using a herbicide with a different mode of action.
Suboptimal Application Rate: The application rate may be too low for the specific weed species or density.- Consult dose-response data for the target weed species (see Table 1). - Increase the application rate in subsequent experiments, ensuring it remains within safe limits for the crop.
Environmental Factors: Soil moisture and organic matter content can affect this compound's bioavailability.- Ensure adequate soil moisture after application, as this compound's efficacy can be enhanced with irrigation.[1] - Higher organic matter content in the soil may require increased application rates.[1]
Crop Injury or Phytotoxicity Excessive Application Rate: The applied rate of this compound may be too high for the specific crop variety.- Review the recommended application rates for the crop being tested. - Conduct a crop safety study with a range of this compound concentrations.
Application Method: Improper application may lead to concentrated doses on the crop.- Ensure uniform spray coverage. - For pre-emergent applications, ensure proper incorporation into the soil as per the protocol.
Inconsistent Results Across Replicates Variable Weed Density: Non-uniform weed distribution across experimental units.- Ensure a homogenous distribution of weed seeds at the start of the experiment. - Use a higher number of replicates to account for variability.
Inconsistent Environmental Conditions: Variations in soil moisture, temperature, or light across the experimental setup.- Maintain consistent environmental conditions for all replicates. - Randomize the placement of experimental units.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a herbicide that inhibits fatty acid biosynthesis in plants.[2][3] It specifically targets and inhibits the fatty acid thioesterase (FAT) enzyme family located in the plastids.[2][4] This inhibition prevents the release of fatty acids from their acyl carrier protein, which is a crucial step for their export to the endoplasmic reticulum for lipid biosynthesis.[4] The disruption of cell membranes ultimately leads to the death of susceptible plants.[2][5]

Q2: How do I determine the optimal application rate for a specific weed?

A2: The optimal application rate depends on the weed species and its sensitivity to this compound. A dose-response experiment is the most effective way to determine this. This involves treating the target weed with a range of this compound concentrations and measuring the response (e.g., biomass reduction, survival rate). The data can be used to calculate the GR50 (the dose causing 50% growth reduction) or ED50 (the dose causing 50% mortality), which are key indicators of herbicide efficacy.[6][7]

Q3: How does weed density affect the required this compound application rate?

A3: While there is no universal formula to adjust application rates for weed density, higher weed densities generally require higher herbicide rates to achieve the same level of control. This is due to increased competition for the herbicide among a larger number of plants. In a research setting, it is advisable to conduct dose-response studies at different weed densities to understand this relationship for your specific experimental conditions.

Q4: What are the typical symptoms of this compound injury in susceptible plants?

A4: Susceptible plants treated with this compound typically show symptoms of growth inhibition, followed by discoloration and yellowing of new leaf tissue (photobleaching).[8] Ultimately, the affected plants wither and die.[2]

Q5: Is there known resistance to this compound?

A5: this compound has a novel mode of action, and currently, there are no confirmed cases of weed resistance reported.[2][9] However, some studies have shown that blackgrass populations with non-target-site resistance to other herbicides may exhibit reduced sensitivity to this compound at doses below the recommended field rate.[3][10] Therefore, careful management and monitoring are necessary to minimize the risk of resistance development.[2]

Data Presentation

Table 1: Summary of this compound Efficacy (GR50 Values) on Various Weed Species

Weed SpeciesCommon NameGR50 (g a.i. ha-1) for Plant HeightGR50 (g a.i. ha-1) for Fresh WeightGR50 (g a.i. ha-1) for Plant SurvivalReference
Alopecurus aequalisShortawn FoxtailNot Reported78.77Not Reported[11]
Alopecurus japonicusJapanese FoxtailNot Reported61.49Not Reported[11]
Alopecurus myosuroidesBlackgrass4.50 - 14.741.43 - 11.195.44 - 55.62[6]
Avena fatuaWild Oat99.2170.34Not Reported[6]
Beckmannia syzigachneAmerican Sloughgrass4.50 - 14.741.43 - 11.195.44 - 55.62[6]
Bromus japonicusJapanese Brome>20080.44>200[6]
Hordeum tibeticum68.1540.59Not Reported[6]
Lolium multiflorumItalian Ryegrass4.50 - 14.741.43 - 11.195.44 - 55.62[6]
Lolium perennePerennial RyegrassNot Reported535.61Not Reported[11]
Poa annuaAnnual Bluegrass4.50 - 14.741.43 - 11.195.44 - 55.62[6]

Note: GR50 (Growth Reduction 50%) is the dose of herbicide required to inhibit plant growth by 50%. These values can vary based on experimental conditions.

Experimental Protocols

Key Experiment: Dose-Response Assay for this compound Efficacy

Objective: To determine the effective dose of this compound required to control a specific weed species.

Materials:

  • Certified seeds of the target weed species.

  • Pots or trays filled with a standardized soil mix.

  • Technical grade this compound.

  • Solvent for dissolving this compound (e.g., acetone with a surfactant).

  • Spray chamber or calibrated sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Balance for weighing plant biomass.

Methodology:

  • Seed Germination and Planting:

    • Germinate weed seeds to ensure uniform seedling emergence.

    • Plant a standardized number of germinated seeds (e.g., 10 seeds) in each pot at a consistent depth. The number of seeds can be varied to simulate different weed densities.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 6.25, 12.5, 25, 50, 100, and 200 g a.i. ha-1).[6] Include a control group treated only with the solvent.

    • Apply the herbicide solutions uniformly to the soil surface using a calibrated sprayer.

  • Experimental Conditions and Monitoring:

    • Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

    • Water the pots as needed to maintain optimal soil moisture.

    • Monitor the plants regularly for signs of phytotoxicity and growth inhibition.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 21 days), harvest the above-ground biomass from each pot.

    • Measure the fresh weight of the biomass.

    • Count the number of surviving plants in each pot.

    • Analyze the data using a non-linear regression model to fit a dose-response curve and calculate the GR50 or ED50 values.

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Incubation & Observation cluster_analysis Phase 4: Data Analysis A Weed Seed Germination B Planting in Pots (Standardized Density) A->B D Herbicide Application (Pre-emergence) B->D C Preparation of this compound Dose Range C->D E Growth in Controlled Environment D->E F Regular Monitoring for Phytotoxicity E->F G Harvesting & Data Collection (Biomass, Survival) F->G H Dose-Response Curve Analysis G->H I Determination of GR50/ED50 H->I

Caption: Workflow for a this compound dose-response experiment.

References

Cinmethylin Volatility and Weed Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of cinmethylin. It addresses common challenges related to its volatility and offers troubleshooting solutions to ensure effective weed control in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a pre-emergent herbicide that uniquely targets and inhibits the fatty acid thioesterase (FAT) enzyme family within the plastids of plants.[1][2][3] This inhibition prevents the release of fatty acids, which are crucial components for building cell membranes.[1][2][3] By disrupting fatty acid biosynthesis, this compound effectively halts the germination and emergence of susceptible grass weeds.[1][2]

Q2: What are the key physicochemical properties of this compound related to its volatility?

This compound is considered to be moderately volatile.[4] Its potential to vaporize and move from the application site is influenced by its vapor pressure and Henry's Law Constant. Understanding these properties is critical for predicting and managing off-target movement during experiments.

Physicochemical Properties of this compound

Property Value Reference
Vapor Pressure (at 20°C) 10.1 mPa [5]
Henry's Law Constant Data not explicitly available in searched results. This value is important for assessing the partitioning of a chemical between water and air.
Water Solubility (at 20°C) 64 ppm [5]

| Log K_ow (Octanol-Water Partition Coefficient) | 3.84 |[5] |

Q3: Which weed species are particularly sensitive to this compound?

This compound has demonstrated high efficacy against a range of grass weeds. Studies have shown it to be particularly effective against Alopecurus aequalis, Alopecurus japonicus, and Alopecurus myosuroides.[6] It is also effective in controlling multiple herbicide-resistant populations of Lolium rigidum.[7][8]

Q4: What are the typical symptoms of this compound phytotoxicity on sensitive crops like wheat?

While generally safe for wheat when applied correctly, this compound can cause phytotoxicity, primarily affecting the root system.[9][10] Symptoms include a reduction in root length.[9][10] The above-ground parts of the plant may show slight stunting, but the impact on roots is more pronounced.[9] The degree of phytotoxicity can vary depending on the wheat variety and the application dose.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments and provides potential solutions.

IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Reduced Weed Control Efficacy Inadequate Soil Moisture: this compound requires soil moisture for activation and uptake by weed seeds. Lack of rainfall or irrigation after application can significantly reduce its effectiveness.[5]- Ensure the soil has adequate moisture at the time of application. - If conditions are dry, apply irrigation (e.g., 2.5 cm) within 8 hours of application to incorporate the herbicide into the soil.[5] - Avoid application to dry soil if irrigation is not possible.[11]
Improper Application Timing: Pre-emergent herbicides like this compound are only effective if applied before weed seeds germinate.[12]- Apply this compound before the anticipated germination period of the target weeds. This is often dictated by soil temperature.[12]
Soil Disturbance: Any activity that disrupts the soil surface after application can break the herbicide barrier, allowing weeds to emerge.[12]- Minimize soil disturbance in the treated area after application.
Incorrect Application Rate or Uneven Coverage: Using a dose that is too low or applying the herbicide unevenly will result in poor weed control.[12]- Calibrate your spray equipment accurately to deliver the intended dose. - Ensure uniform coverage across the entire experimental plot.
Crop Phytotoxicity (e.g., in Wheat) Incorrect Seeding Depth: If wheat seeds are sown too shallowly, they may come into direct contact with the herbicide layer, leading to injury.- Ensure wheat seeds are planted at a depth of at least 1 cm below the soil surface treated with this compound.[7][8]
High Application Rate: Exceeding the recommended application rate can increase the risk of crop injury.[9]- Adhere strictly to the recommended dose for the specific crop and soil type.
Varietal Sensitivity: Different crop varieties can exhibit varying levels of tolerance to this compound.[9]- If phytotoxicity is a concern, conduct preliminary trials with a small number of plants to assess the tolerance of the specific crop variety you are using.
Inconsistent Results Across Replicates Environmental Variability: Factors such as temperature, wind speed, and relative humidity can influence this compound's volatility and efficacy, leading to variability in results.[13]- Monitor and record environmental conditions throughout the experiment. - If possible, conduct experiments in a controlled environment to minimize variability. - For field trials, use a randomized complete block design to account for spatial variability.
Non-uniform Soil Characteristics: Differences in soil type, organic matter content, and pH across the experimental area can affect herbicide availability and degradation.[6]- Characterize the soil in your experimental plots to ensure uniformity. - If soil is heterogeneous, this should be considered in your experimental design and data analysis.

Experimental Protocols

1. Protocol for Assessing this compound Volatility from Soil

This protocol outlines a laboratory-based method to quantify the volatilization of this compound from a soil surface.

  • Objective: To measure the rate of this compound volatilization from a treated soil surface under controlled environmental conditions.

  • Materials:

    • Volatility chambers or flux chambers.[14][15]

    • Air sampling pumps.[16]

    • Sorbent tubes (e.g., polyurethane foam (PUF) or XAD resin) for trapping this compound vapors.[16][17]

    • Gas chromatograph with a suitable detector (e.g., mass spectrometer - GC-MS) for analyzing this compound.[6][18]

    • Controlled environment chamber with temperature and humidity control.

    • Analytical grade this compound standard.

    • Representative soil for the experiment.

  • Methodology:

    • Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Place a known amount of soil into the base of the volatility chamber.

    • Herbicide Application: Apply a known concentration of this compound evenly to the soil surface.

    • Chamber Setup: Seal the volatility chamber and place it in the controlled environment chamber set to the desired temperature and humidity.

    • Air Sampling: Draw air from the headspace of the chamber through a sorbent tube at a constant, known flow rate for a defined period. Collect samples at multiple time points (e.g., 24, 48, 72, and 96 hours after application).[15]

    • Sample Extraction: After sampling, extract the trapped this compound from the sorbent tube using a suitable solvent (e.g., acetone or hexane).

    • Quantification: Analyze the extracts using GC-MS to determine the mass of this compound collected.

    • Calculation: Calculate the volatilization rate as the mass of this compound collected per unit area per unit time (e.g., µg/m²/h).

2. Protocol for Evaluating this compound Efficacy on Grass Weeds

This protocol describes a greenhouse pot study to determine the dose-response of target weed species to this compound.

  • Objective: To assess the herbicidal efficacy of different rates of this compound on selected grass weed species.

  • Materials:

    • Pots filled with a standardized soil mix.

    • Seeds of the target weed species.

    • This compound formulation.

    • Spray chamber or cabinet for uniform herbicide application.

    • Greenhouse with controlled temperature and light conditions.

  • Methodology:

    • Sowing: Sow a known number of weed seeds at a uniform depth in each pot.

    • Herbicide Application: Apply different rates of this compound to the soil surface of the pots using a calibrated sprayer. Include an untreated control group.

    • Incubation: Place the pots in a greenhouse under optimal conditions for weed germination and growth.

    • Watering: Water the pots as needed, taking care not to disturb the soil surface.

    • Data Collection: At a predetermined time after treatment (e.g., 21 or 28 days), assess the herbicidal efficacy. This can be done by:

      • Counting the number of emerged and surviving seedlings.

      • Harvesting the above-ground biomass and measuring the fresh or dry weight.

    • Data Analysis: Calculate the percentage of weed control or growth reduction for each treatment compared to the untreated control. Determine the GR₅₀ (the herbicide dose causing 50% growth reduction) for each weed species.[6]

Visualizations

Fatty_Acid_Biosynthesis_Inhibition cluster_plastid Plastid cluster_er Endoplasmic Reticulum ACCase Acetyl-CoA Carboxylase (ACCase) FAS Fatty Acid Synthase (FAS) ACCase->FAS Malonyl-CoA ACP Acyl Carrier Protein (ACP) FAS->ACP Acyl-ACP FAT Fatty Acid Thioesterase (FAT) FattyAcids_Plastid Fatty Acids FAT->FattyAcids_Plastid Release ACP->FAT VLCFA_Synthase VLCFA Synthase FattyAcids_Plastid->VLCFA_Synthase Export VLCFAs Very Long Chain Fatty Acids (VLCFAs) VLCFA_Synthase->VLCFAs This compound This compound This compound->FAT Inhibition

Caption: this compound's mode of action: inhibition of fatty acid thioesterase (FAT).

Experimental_Workflow_Volatility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Prepare Homogeneous Soil Sample Herbicide_App Apply this compound to Soil Surface Soil_Prep->Herbicide_App Chamber Seal in Volatility Chamber Herbicide_App->Chamber Air_Sampling Collect Air Samples (e.g., 24, 48, 72h) Chamber->Air_Sampling Extraction Solvent Extraction from Sorbent Tubes Air_Sampling->Extraction Quantification Quantify this compound (GC-MS) Extraction->Quantification Calculation Calculate Volatilization Rate Quantification->Calculation

Caption: Experimental workflow for assessing this compound volatility from soil.

Troubleshooting_Logic Start Poor Weed Control Observed Check_Moisture Was Soil Moisture Adequate at/after Application? Start->Check_Moisture Check_Timing Was Application Pre-Germination? Check_Moisture->Check_Timing Yes Solution_Moisture Action: Irrigate Post-Application Check_Moisture->Solution_Moisture No Check_Coverage Was Application Rate & Coverage Correct? Check_Timing->Check_Coverage Yes Solution_Timing Action: Adjust Application Timing in Future Check_Timing->Solution_Timing No Solution_Coverage Action: Recalibrate Equipment & Ensure Uniform Application Check_Coverage->Solution_Coverage No End Weed Control Improved Check_Coverage->End Yes Solution_Moisture->End Solution_Timing->End Solution_Coverage->End

Caption: Troubleshooting logic for poor this compound weed control.

References

Technical Support Center: Cinmethylin Detoxification Mechanisms in Tolerant Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of cinmethylin detoxification in tolerant plant species.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic families involved in this compound detoxification in tolerant plants like wheat?

A1: The primary enzymatic families implicated in this compound detoxification are Cytochrome P450 monooxygenases (P450s), and potentially Glycosyltransferases (GTs) and Glutathione S-Transferases (GSTs). Evidence strongly suggests that P450s are responsible for the initial oxidative metabolism of this compound.[1] The resulting hydroxylated intermediates are then likely conjugated by GTs to form more water-soluble and less toxic compounds.[2][3][4][5] While GSTs are known to be involved in general herbicide detoxification pathways, their specific role in this compound metabolism is less defined but possible.[1][6][7]

Q2: What is the general proposed pathway for this compound detoxification in tolerant plants?

A2: The proposed detoxification pathway for this compound in tolerant species such as wheat involves a multi-phase process:

  • Phase I: Oxidation. Cytochrome P450 monooxygenases catalyze the hydroxylation of the this compound molecule, making it more reactive.[2][5][8] A prominent site for this hydroxylation is the benzylic C15 methyl group.[2][4]

  • Phase II: Conjugation. Glycosyltransferases (GTs) then attach a sugar moiety (like glucose) to the hydroxylated this compound intermediate.[2][3][5] This process, known as glycosylation, increases the water solubility of the molecule.

  • Phase III: Sequestration/Transport. The resulting water-soluble glycoside conjugate is then transported and sequestered in the vacuole or apoplast, effectively removing it from sites of metabolic activity.[1]

Q3: How can I confirm the involvement of Cytochrome P450s in my experiments?

A3: The involvement of P450s can be confirmed using P450 inhibitors, such as the organophosphate insecticide phorate.[9] By treating the tolerant plant species with a P450 inhibitor prior to or concurrently with this compound application, you should observe a synergistic effect, meaning an increase in this compound toxicity.[9] This is because the inhibition of P450s prevents the detoxification of this compound. You can quantify this effect by measuring endpoints such as seedling growth, biomass reduction, or by determining the lethal dose (e.g., LD50 or GR50).[9]

Troubleshooting Guides

Problem 1: No significant difference in this compound tolerance observed between my tolerant and susceptible plant lines.
Possible Cause Troubleshooting Step
Inappropriate Herbicide Concentration Perform a dose-response experiment to determine the optimal concentration of this compound that clearly differentiates the tolerant and susceptible phenotypes.
Incorrect Plant Growth Stage Ensure that plants are at the recommended growth stage for herbicide application as tolerance can vary with developmental stage.
Suboptimal Environmental Conditions Maintain consistent and optimal environmental conditions (light, temperature, humidity) as these can influence plant metabolism and herbicide efficacy.
Seed Viability Issues Test the viability of your seed lots to ensure that poor germination is not confounding the results.
Problem 2: Difficulty in detecting and quantifying this compound metabolites.
Possible Cause Troubleshooting Step
Inefficient Extraction of Metabolites Optimize your extraction protocol. A common method involves using a methanol/water mixture.[1] Ensure complete homogenization of the plant tissue.
Low Abundance of Metabolites Increase the incubation time with radiolabeled this compound ([¹⁴C]-cinmethylin) to allow for greater metabolite formation.[1] Consider concentrating your sample before analysis.
Poor Separation in HPLC Adjust the mobile phase composition and gradient of your HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier is a good starting point.[10]
Metabolite Degradation Process samples quickly and store them at low temperatures to prevent the degradation of metabolites.
Problem 3: Inconsistent results in P450 inhibition assays.
Possible Cause Troubleshooting Step
Inhibitor Concentration is Too High or Too Low Titrate the P450 inhibitor (e.g., phorate) to find a concentration that effectively inhibits P450 activity without causing significant phytotoxicity on its own.[1]
Timing of Inhibitor Application Apply the inhibitor before or at the same time as the this compound treatment to ensure that P450s are inhibited during the active period of herbicide metabolism.
Non-specific Effects of the Inhibitor Include appropriate controls, such as plants treated with the inhibitor alone, to account for any non-specific effects on plant growth.

Quantitative Data

Table 1: Effect of P450 Inhibitor (Phorate) on this compound Toxicity in Wheat

TreatmentLD50 (g ha⁻¹)GR50 (g ha⁻¹)
This compound alone682>1000
This compound + Phorate109243
Data adapted from a study on wheat, demonstrating the synergistic effect of phorate on this compound toxicity.[9]

Table 2: Specific Activity of Glycosyltransferases in the Glycosylation of 15-hydroxy-cinmethylin

EnzymeSource OrganismSpecific Activity (mU/mg)
UGT71E5Carthamus tinctorius (Safflower)431
UGT71A15Malus domestica (Apple)~1.4
OleDStreptomyces antibioticus2.9
GT1Bacillus cereus60
Data from an in vitro study on the enzymatic glycosylation of a hydroxylated this compound metabolite.[2][4]

Experimental Protocols

Protocol 1: Analysis of this compound Metabolism using Radiolabeled Herbicide
  • Plant Material and Growth: Germinate seeds of the tolerant plant species on agar or in soil under controlled conditions.

  • Radiolabeled Herbicide Application: Apply a sublethal concentration of [¹⁴C]-cinmethylin to the seedlings.[1]

  • Time-Course Incubation: Collect seedling samples at various time points after application (e.g., 2, 8, 24, 72 hours).[1]

  • Extraction: Homogenize the plant tissue in a methanol/water solution to extract the parent herbicide and its metabolites.[1]

  • Phase Separation: Partition the extract against a non-polar solvent like hexane to separate the non-metabolized, more lipophilic parent this compound from the more polar, water-soluble metabolites.

  • Analysis by HPLC: Analyze the aqueous phase containing the metabolites using reverse-phase HPLC coupled with a radioactivity detector.[1]

  • Quantification: Quantify the amount of parent this compound and its metabolites based on the radioactivity detected in the respective HPLC peaks.

Protocol 2: Cytochrome P450 Inhibition Assay
  • Plant Material and Growth: Grow seedlings of the tolerant plant species as described above.

  • Inhibitor Treatment: Prepare a solution of a P450 inhibitor (e.g., phorate) at a pre-determined, non-phytotoxic concentration.[1]

  • Herbicide Application: Apply a range of this compound concentrations to the seedlings, both with and without the P450 inhibitor.

  • Incubation: Grow the treated seedlings for a specified period (e.g., 7-14 days).

  • Assessment: Measure relevant endpoints such as seedling survival, root/shoot length, and fresh/dry weight.

  • Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) or GR50 (dose for 50% growth reduction) values for this compound with and without the inhibitor to determine the synergistic effect.

Visualizations

Cinmethylin_Detoxification_Pathway This compound This compound (Lipophilic) Hydroxylated_this compound Hydroxylated this compound (More Reactive) This compound->Hydroxylated_this compound Phase I: Oxidation (Cytochrome P450s) Cinmethylin_Glucoside This compound-Glucoside (Water-Soluble) Hydroxylated_this compound->Cinmethylin_Glucoside Phase II: Conjugation (Glycosyltransferases) Vacuole Vacuole/ Apoplast Cinmethylin_Glucoside->Vacuole Phase III: Sequestration

Caption: Proposed this compound detoxification pathway in tolerant plants.

Experimental_Workflow_Metabolism cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Plant_Growth 1. Seedling Growth Herbicide_Application 2. Apply [¹⁴C]-Cinmethylin Plant_Growth->Herbicide_Application Incubation 3. Time-Course Incubation Herbicide_Application->Incubation Extraction 4. Methanol/Water Extraction Incubation->Extraction Partitioning 5. Hexane Partitioning Extraction->Partitioning HPLC 6. HPLC Analysis of Aqueous Phase Partitioning->HPLC Quantification 7. Quantify Metabolites HPLC->Quantification

Caption: Workflow for analyzing this compound metabolism.

Troubleshooting_Logic Start Problem: Inconsistent Metabolite Detection Check_Extraction Is extraction efficient? Start->Check_Extraction Check_Separation Is HPLC separation optimal? Check_Extraction->Check_Separation Yes Optimize_Extraction Optimize extraction protocol (e.g., solvent, homogenization) Check_Extraction->Optimize_Extraction No Check_Abundance Are metabolites abundant enough? Check_Separation->Check_Abundance Yes Adjust_HPLC Adjust HPLC method (e.g., gradient, column) Check_Separation->Adjust_HPLC No Increase_Incubation Increase incubation time or concentrate sample Check_Abundance->Increase_Incubation No Success Successful Detection Check_Abundance->Success Yes Optimize_Extraction->Check_Extraction Adjust_HPLC->Check_Separation Increase_Incubation->Check_Abundance

Caption: Troubleshooting logic for metabolite detection issues.

References

Overcoming reduced sensitivity to Cinmethylin in grass weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating reduced sensitivity to the herbicide Cinmethylin in grass weeds.

Frequently Asked Questions (FAQs)

Q1: What is the established mode of action for this compound?

A1: this compound is classified as a Group 30 (formerly Group Q) herbicide.[1] Its mode of action is the inhibition of fatty acid thioesterase (FAT) enzymes.[1][2] These enzymes are critical for plant lipid biosynthesis, as they release fatty acids from their carrier proteins within the plastids.[2][3] By inhibiting FAT, this compound disrupts the development and function of cell membranes, which ultimately interferes with the germination and emergence of grass weeds.[1][3]

Q2: What is the primary mechanism associated with reduced sensitivity to this compound in grass weeds like Lolium rigidum?

A2: The primary mechanism identified for reduced sensitivity to this compound is non-target-site resistance (NTSR), specifically enhanced metabolic detoxification.[4][5][6] Studies have shown that grass weed populations with reduced sensitivity have a greater capacity to metabolize the herbicide.[4][7] This process is largely mediated by cytochrome P450 monooxygenases (P450s), which perform an oxidative modification of the this compound molecule, rendering it non-herbicidal.[4][8] The resulting metabolites are often water-soluble and can be safely sequestered by the plant.[7]

Q3: How can our lab test for reduced this compound sensitivity in weed populations?

A3: The standard method is a whole-plant dose-response bioassay conducted in a controlled greenhouse environment.[9][10] This involves growing plants from seed collected from suspected resistant populations and a known susceptible population. Seedlings are then treated with a range of this compound doses, from sub-lethal to lethal rates.[10][11] After a set period (e.g., 21-28 days), you assess plant survival and biomass reduction compared to untreated controls.[10][12] The results are used to calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀). A significant increase in the LD₅₀ or GR₅₀ value for the test population compared to the susceptible control indicates reduced sensitivity.[12][13]

Q4: What are the typical indicators of metabolic resistance during an experiment?

A4: A key indicator of metabolic resistance is observing reduced herbicide efficacy that can be reversed by applying a known inhibitor of metabolic enzymes. For this compound, co-application with a P450 inhibitor, such as the organophosphate insecticide phorate, can help confirm this mechanism.[4][12] In populations with P450-mediated reduced sensitivity, applying this compound with phorate will significantly increase the herbicide's toxicity, making the "resistant" plants behave more like susceptible ones.[12][14] This occurs because the inhibitor blocks the detoxification pathway.[15]

Q5: How does the level of reduced sensitivity to this compound in grass weeds compare to the tolerance of crops like wheat?

A5: Wheat naturally exhibits a higher level of tolerance to this compound, which is the basis for its selective use. This selectivity is also based on metabolic detoxification, primarily driven by P450 activity.[12] Studies have shown that in the presence of the P450 inhibitor phorate, wheat's tolerance to this compound is significantly reduced.[12][14] While some ryegrass populations show reduced sensitivity (e.g., 2- to 8-fold increases in ED₅₀ values), their tolerance level is still considerably lower than that of wheat.[4]

Troubleshooting Guide

Q1: My dose-response assay results are highly variable between replicates. What are the potential causes?

A1: Inconsistent results in dose-response assays can stem from several factors:

  • Genetic Variability: Weed populations, especially outcrossing species like Lolium spp., can have high genetic diversity. Ensure your seed sample is representative by collecting from at least 10-30 plants across the target area.[9]

  • Uneven Application: Ensure the herbicide is applied uniformly using a calibrated cabinet sprayer. Check for clogged nozzles or inconsistent spray speed.[9][16]

  • Environmental Conditions: Maintain consistent temperature, light, and watering in the greenhouse. Fluctuations can affect plant growth and herbicide metabolism.[16]

  • Seedling Stage: Treat all seedlings at the same growth stage (e.g., 2-3 leaves) as specified in standard protocols, as plant age can affect herbicide tolerance.[9]

Q2: I am not observing a clear distinction between my susceptible control and the population with suspected reduced sensitivity. Why might this be?

A2: This could indicate several possibilities:

  • Low-Level Resistance: The population may only possess a low level of resistance, which can be difficult to distinguish at full field rates. Your dose range may be too high; include several sub-lethal doses to better resolve the lower end of the dose-response curve.[11][17]

  • Incorrect Susceptible Control: The susceptible population you are using as a baseline may have some level of background resistance. It is crucial to use a well-characterized susceptible standard.

  • Environmental Factors: Sub-optimal growing conditions can stress plants, potentially masking differences in sensitivity. Ensure both populations are healthy before treatment.

Q3: How can I confirm that the reduced sensitivity is due to metabolic resistance and not another mechanism like target-site resistance?

A3: While target-site resistance to this compound has not been documented, you can experimentally support the hypothesis of metabolic resistance. Conduct a synergism study by co-applying this compound with a P450 inhibitor like phorate.[12] If the addition of the inhibitor significantly increases this compound's efficacy in your test population (i.e., lowers the LD₅₀/GR₅₀ values), it strongly suggests that P450-mediated metabolism is the primary mechanism of resistance.[4][8]

Data from Dose-Response Studies

Table 1: this compound Dose-Response Values for Seedling Survival and Growth in Lolium rigidum

This table summarizes the effective dose (ED₅₀) and growth reduction (GR₅₀) values from studies on different Lolium rigidum (annual ryegrass) populations. The Resistance Index (RI) is the ratio of the resistant population's ED₅₀/GR₅₀ to the susceptible population's value.

PopulationAssay TypeParameterValue (g ai ha⁻¹)Resistance Index (RI)Source
S (Susceptible) Soil-basedED₅₀ (Survival)7.9-[4]
R1 Soil-basedED₅₀ (Survival)63.18.0[4]
R2 Soil-basedED₅₀ (Survival)24.33.1[4]
R3 Soil-basedED₅₀ (Survival)39.55.0[4]
S (Susceptible) Agar-basedED₅₀ (Coleoptile)3.6-[4]
R1 Agar-basedED₅₀ (Coleoptile)4.81.3[4]
R2 Agar-basedED₅₀ (Coleoptile)11.23.1[4]
R3 Agar-basedED₅₀ (Coleoptile)9.72.7[4]
Wheat (Tolerant) Agar-basedED₅₀ (Coleoptile)>48>13.3[4]

Data adapted from Goggin et al., 2022.[4]

Table 2: Effect of P450 Inhibitor (Phorate) on this compound Efficacy in Wheat and Lolium rigidum

This table shows how the presence of phorate affects the LD₅₀ (lethal dose for 50% of the population) and GR₅₀ (growth reduction of 50%) values for this compound.

SpeciesTreatmentLD₅₀ (g ai ha⁻¹)GR₅₀ (g ai ha⁻¹)Source
Wheat This compound alone6821004[12][14]
Wheat This compound + Phorate109243[12][14]
L. rigidum (S) This compound alone102115[12][14]
L. rigidum (S) This compound + Phorate5778[12][14]

Data adapted from Busi et al., 2020.[12]

Experimental Protocols & Visualizations

Protocol 1: Whole-Plant Dose-Response Assay for this compound Sensitivity

This protocol outlines a standard method for assessing the level of sensitivity to this compound in grass weed populations.

1. Seed Preparation and Germination:

  • Source seeds from the putative resistant population (collect from 15-30 plants) and a known susceptible population.[9]
  • If seeds exhibit dormancy, pre-treat them (e.g., vernalization) to encourage uniform germination.[16]
  • Germinate seeds in petri dishes on moist filter paper or sow directly into seedling trays.

2. Plant Cultivation:

  • Transplant uniform seedlings at a similar growth stage (e.g., coleoptile emergence) into pots or trays filled with a standard potting mix (e.g., 50% sand, 25% peat moss, 25% composted pine bark).[4]
  • Grow plants in a controlled environment (greenhouse) with consistent temperature, humidity, and photoperiod. Water as needed to maintain soil moisture.[16]

3. Herbicide Application:

  • Wait until plants reach the appropriate growth stage for treatment (typically 2-3 leaves).[9]
  • Prepare a stock solution of a commercial this compound formulation (e.g., Luximax®, 750 g/L).[4]
  • Create a series of dilutions to achieve a range of at least 6-8 doses. The dose range should bracket the expected LD₅₀/GR₅₀ values, including an untreated control and doses above the recommended field rate (e.g., 25, 50, 125, 250, 375, 500 g ai ha⁻¹).[4]
  • Apply the herbicide using a laboratory cabinet sprayer equipped with flat-fan nozzles to ensure uniform coverage. Calibrate the sprayer to deliver a known volume (e.g., 106 L/ha).[4]
  • Include at least three to four replicates for each dose and population.[4]

4. Assessment and Data Analysis:

  • Return plants to the greenhouse and monitor for 21-28 days.[4][12]

  • Assess plant survival by counting the number of healthy seedlings in each pot compared to the untreated control.[12]

  • Assess biomass reduction by harvesting the above-ground plant material, drying it in an oven, and weighing it. Express this as a percentage of the untreated control's dry weight.[12]

  • Analyze the data using a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve.[12][18]

  • Calculate the Resistance Index (RI) by dividing the LD₅₀ or GR₅₀ of the putative resistant population by that of the susceptible population.

    experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase seed 1. Seed Collection (Susceptible & Test Pops) germ 2. Germination & Seedling Growth seed->germ treat 3. Herbicide Application (Dose-Response Range) germ->treat grow 4. Incubation (21-28 Days) treat->grow assess 5. Assessment (Survival & Biomass) grow->assess analyze 6. Data Analysis (Log-Logistic Curve) assess->analyze calc 7. Calculate LD50 / GR50 & RI analyze->calc

    Caption: Workflow for a whole-plant herbicide dose-response assay.

This compound: Mode of Action and Metabolic Resistance

The diagram below illustrates how this compound acts on the plant and how metabolic resistance allows weeds to overcome its effects.

cinmethylin_moa cluster_plant_cell Grass Weed Plastid cluster_action Herbicide Action & Resistance fat Fatty Acid Thioesterase (FAT) mem Cell Membrane Development fat->mem fa Fatty Acid Synthesis fa->fat releases fatty acids cin This compound death Weed Death cin->fat INHIBITS p450 Cytochrome P450s (Metabolic Resistance) cin->p450 Detoxified by metabolite Non-toxic Metabolite p450->metabolite produces logic_flow start Start: Suspected Reduced Sensitivity dose_response Perform Dose-Response Assay (Protocol 1) start->dose_response check_ri Is Resistance Index (RI) Significantly > 1? dose_response->check_ri synergism_assay Perform P450 Inhibitor Assay (Protocol 2) check_ri->synergism_assay  Yes conclusion_susceptible Conclusion: Population is likely susceptible. check_ri->conclusion_susceptible No check_synergy Does Inhibitor Increase This compound Efficacy? synergism_assay->check_synergy conclusion_metabolic Conclusion: Reduced sensitivity is likely P450-mediated metabolic resistance. check_synergy->conclusion_metabolic  Yes conclusion_other Conclusion: Reduced sensitivity may be due to another mechanism or experimental error. Re-evaluate protocol. check_synergy->conclusion_other No

References

Technical Support Center: Optimizing Cinmethylin Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cinmethylin, with a special focus on improving its performance in dry soil conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a pre-emergent herbicide classified in HRAC Group 30.[1] Its unique mode of action involves the inhibition of fatty acid thioesterase (FAT) enzymes.[1][2] These enzymes are crucial for the development and function of plant cell membranes. By inhibiting FAT, this compound disrupts the germination and emergence of susceptible grass weeds.[1][3]

Q2: How critical is soil moisture for the activation of this compound?

A2: Soil moisture is a critical factor for the activation and efficacy of this compound.[4] Like most pre-emergent herbicides, this compound requires moisture to move into the soil profile where weed seeds germinate.[5][6] However, one of the notable characteristics of this compound is that it requires less moisture for activation compared to some other residual herbicides like flufenacet. As a general guide, approximately 3mm of rainfall over a 5-day period can be sufficient to activate this compound-based products like Luximo®.[7]

Q3: What happens if this compound is applied to dry soil and there is no subsequent rainfall?

A3: A lack of soil moisture within the first 5 days after application can dramatically reduce the efficacy of this compound against both grass and broadleaf weeds.[4] If there is no activating rainfall, the herbicide is likely to remain on the soil surface, preventing it from reaching the weed germination zone and resulting in poor weed control.[5]

Q4: Can excessive rainfall after application be detrimental?

A4: Yes, while moisture is necessary, excessive rainfall shortly after application to dry soil can lead to problems. High amounts of water can move the herbicide deeper into the soil profile, potentially causing injury to the crop.[4][8]

Q5: How does soil type and organic matter content affect this compound's performance?

A5: Soil type and organic matter content are key factors influencing this compound's efficacy. This compound is most active in sandy soils. Its effectiveness can be reduced by more than two-fold as the organic content of the soil increases, as the herbicide can bind to organic matter, making it less available for weed uptake.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly in dry soil conditions.

Issue Potential Cause Troubleshooting Steps
Poor weed control after application. Insufficient soil moisture for activation. - If no rainfall is forecast within 5-7 days of application, consider applying a shallow irrigation of approximately 0.5 inches to activate the herbicide.[5]- In situations where irrigation is not possible, mechanical incorporation with a rotary hoe or harrow can help move the herbicide into the soil, though this may be less effective in very dry, cloddy soil.
Application to soil that is already moist. - Applying this compound to a moist soil surface can sometimes result in reduced efficacy compared to application on dry soil followed by rainfall.[8][9] This may be due to the herbicide not being effectively incorporated into the soil solution.
High organic matter content in the soil. - In soils with high organic matter, consider adjusting the application rate according to the product label recommendations for that specific soil type. Higher rates may be necessary to compensate for adsorption to organic matter.[4]
Crop injury observed after application. Excessive rainfall or irrigation after application to dry soil. - Applying a large volume of water (e.g., 7.6 cm) shortly after application to a dry soil can move the herbicide into the crop's root zone, causing injury.[8][10] It is recommended to use a smaller amount of water for activation (e.g., 2.5 cm).[8]
Incorrect seeding depth. - Ensure that the crop is seeded at the correct depth as specified by the product label. For wheat, a seeding depth of greater than 1 cm is recommended to ensure selectivity.
Inconsistent performance across a field. Variable soil characteristics. - Fields with significant variations in soil type (e.g., sandy vs. clay loam) and organic matter will likely show varied herbicide performance. Soil mapping and variable rate application may be beneficial in such scenarios.

Data Summary

Table 1: Influence of Irrigation on this compound Efficacy

Application ConditionIrrigation TimingIrrigation AmountWeed Control OutcomeCrop Injury Outcome
Dry SoilWithin 8 hours2.5 cmOptimumReduced
Dry SoilWithin 36 hours7.6 cmOptimumSevere
Dry Soil5 days after2.5 cmReducedReduced
Moist Soil--ReducedLess Injury
Data synthesized from studies by Russell et al.[4][8][9][10]

Experimental Protocols

Protocol 1: Greenhouse Pot Study for Evaluating this compound Efficacy Under Different Soil Moisture Regimes

Objective: To determine the effect of varying soil moisture levels on the herbicidal efficacy of this compound against a target weed species.

Materials:

  • This compound formulation (e.g., 750 g/L emulsifiable concentrate)

  • Target weed seeds (e.g., Alopecurus myosuroides)

  • Sandy loam soil, sieved and sterilized

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment calibrated for small plot applications

  • Irrigation system capable of delivering precise water volumes

Methodology:

  • Fill pots with a consistent weight of the prepared sandy loam soil.

  • Sow a predetermined number of weed seeds (e.g., 20) at a uniform depth (e.g., 1 cm) in each pot.

  • Group the pots into different soil moisture treatment sets:

    • Dry: No pre-wetting of the soil.

    • Moist: Pre-wet the soil to 70% field capacity 24 hours before herbicide application.

  • Apply this compound at a range of doses (e.g., 0, 50, 100, 200, 400 g a.i./ha) to the soil surface of the pots using a calibrated sprayer.

  • Further divide the "Dry" soil group into different irrigation regimes post-application:

    • No irrigation.

    • 2.5 cm of water applied immediately after application.

    • 2.5 cm of water applied 5 days after application.

    • 7.6 cm of water applied immediately after application.

  • Place the pots in a randomized complete block design in the greenhouse.

  • Maintain consistent environmental conditions (e.g., 18°C/12°C day/night temperature, 14-hour photoperiod).

  • Assess weed emergence and biomass at regular intervals (e.g., 14 and 28 days after treatment).

  • Harvest the above-ground biomass, dry, and weigh to determine the effect of each treatment.

Protocol 2: Field Trial to Assess this compound Performance in Dry Conditions

Objective: To evaluate the efficacy of this compound under real-world dry soil conditions and the impact of post-application irrigation.

Materials:

  • This compound formulation

  • Calibrated field sprayer

  • Field with a known history of the target weed infestation

  • Irrigation system (if available)

  • Soil moisture monitoring equipment

  • GPS for plot marking

Methodology:

  • Select a field with a uniform soil type and a history of the target weed.

  • Prepare the seedbed according to standard agricultural practices for the intended crop.

  • Mark out experimental plots of a standard size (e.g., 2m x 10m) with buffer zones.

  • Apply this compound at the recommended rate and at fractions of the recommended rate to the designated plots before weed emergence.

  • Include an untreated control plot.

  • If irrigation is available, apply different irrigation treatments to designated plots (e.g., no irrigation, 5mm of water within 48 hours of application).

  • Monitor and record soil moisture levels throughout the trial period.

  • Assess weed density and biomass in each plot at key crop growth stages.

  • Record crop injury symptoms, if any.

  • At the end of the season, harvest the crop from each plot and determine the yield.

Visualizations

Cinmethylin_Activation_Workflow cluster_application This compound Application cluster_conditions Soil Moisture Conditions cluster_activation Activation & Outcome A Apply this compound to Soil Surface B Dry Soil A->B to C Moist Soil A->C to D Timely Rainfall/ Irrigation (Activation) B->D followed by E No/Delayed Moisture B->E followed by H Reduced Efficacy C->H G Optimal Weed Control D->G F Reduced Efficacy E->F Cinmethylin_Mode_of_Action cluster_herbicide Herbicide Action cluster_plant_process Plant Cellular Process cluster_outcome Physiological Outcome This compound This compound FAT Fatty Acid Thioesterase (FAT) Enzymes This compound->FAT Inhibits FattyAcids Fatty Acid Synthesis FAT->FattyAcids Regulates CellMembrane Cell Membrane Development & Function FattyAcids->CellMembrane Essential for Disruption Disruption of Germination & Emergence CellMembrane->Disruption Leads to

References

Troubleshooting inconsistent Cinmethylin field performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing inconsistent field performance of Cinmethylin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Variable or Poor Weed Control

Question: Why am I observing inconsistent or lower-than-expected weed control with this compound in my field trials?

Answer: Inconsistent weed control with the pre-emergent herbicide this compound can be attributed to several environmental and application-specific factors. This compound's efficacy is significantly influenced by soil moisture; optimal performance requires adequate rainfall or irrigation to move the herbicide into the weed germination zone.[1] Additionally, the herbicide's effectiveness can be impacted by soil type and organic matter content.[1] Another critical factor is the potential for target weeds to have pre-existing non-target-site resistance (NTSR) mechanisms, which can reduce their sensitivity to this compound.[2]

To diagnose the issue, consider the following troubleshooting workflow:

A Inconsistent Weed Control Observed B Review Application Parameters A->B C Assess Environmental Conditions A->C D Investigate Weed Population A->D E Application Rate Correct? B->E F Uniform Application? B->F G Sufficient Soil Moisture Post-Application? C->G H Soil Type & Organic Matter Considered? C->H I Potential for Herbicide Resistance? D->I K Optimize Application Strategy E->K F->K G->K H->K J Conduct Dose-Response Assay I->J L Consider Alternative Weed Management I->L J->K A Crop Phytotoxicity B High Application Rate B->A C Sensitive Crop Variety C->A D Shallow Sowing Depth D->A E Incorrect Application Timing E->A A Seed Collection B Seed Germination A->B C Transplanting B->C D Herbicide Application C->D E Incubation D->E F Data Collection & Analysis E->F

References

Technical Support Center: Enhanced Metabolism of Cinmethylin in Non-Target-Site Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced metabolism of cinmethylin as a mechanism of non-target-site herbicide resistance.

Frequently Asked Questions (FAQs)

Q1: What is non-target-site resistance (NTSR) to this compound?

A1: Non-target-site resistance (NTSR) refers to mechanisms that reduce the amount of active herbicide reaching its target site in the plant.[1][2] For this compound, a primary NTSR mechanism is enhanced metabolism, where resistant plants detoxify the herbicide more rapidly than susceptible plants.[3][4][5] This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s).[3][4]

Q2: How is this compound metabolized in resistant plants?

A2: In tolerant plants like wheat and resistant weed populations such as Lolium rigidum (annual ryegrass), this compound is primarily metabolized through oxidation.[3][6] The this compound molecule is hydroxylated, and then conjugated to sugars like glucose, which makes it more water-soluble and less toxic.[3][6] This detoxification pathway prevents the herbicide from reaching its target, the fatty acid thioesterase (FAT) enzymes in the plastids.[7]

Q3: What is the role of cytochrome P450s (P450s) in this compound metabolism?

A3: Cytochrome P450s are a large family of enzymes that play a crucial role in the oxidative metabolism of various compounds, including herbicides.[1][8] In the case of this compound, P450s are believed to be responsible for the initial hydroxylation step in the detoxification process.[3][4] The use of P450 inhibitors, such as the insecticide phorate, has been shown to decrease the metabolism of this compound and increase its efficacy in tolerant and resistant plants, providing strong evidence for the involvement of P450s.[3][4][9]

Q4: How can I determine if a weed population has metabolic resistance to this compound?

A4: A common approach is to conduct a whole-plant dose-response bioassay. This involves treating the suspected resistant population and a known susceptible population with a range of this compound doses and comparing the dose required to cause 50% mortality or growth reduction (LD50 or GR50). A significantly higher LD50 or GR50 in the suspected population suggests resistance.[9][10] To confirm that the resistance is metabolic, you can perform pharmacological assays with a P450 inhibitor or directly measure the rate of this compound metabolism using radiolabeled herbicide ([14C]-cinmethylin).[3][4][5]

Troubleshooting Guides

Problem: My dose-response assay shows no significant difference between susceptible and potentially resistant populations.

  • Possible Cause 1: Inappropriate herbicide dose range. The selected doses may be too high, killing all plants, or too low, causing no significant damage.

    • Solution: Conduct a preliminary range-finding experiment with a wide spread of doses to determine the appropriate range for both the susceptible and suspected resistant populations.

  • Possible Cause 2: Environmental conditions. Temperature and soil moisture can affect the volatility and efficacy of this compound.[11][12]

    • Solution: Ensure consistent and optimal environmental conditions for plant growth and herbicide activity throughout the experiment. Refer to established protocols for guidance on temperature and watering regimes.[10]

  • Possible Cause 3: Lack of a true susceptible control. The population used as a susceptible control may have some level of background resistance.

    • Solution: Obtain a certified susceptible population from a reliable source or a population with a long history of no herbicide exposure.

Problem: I am not observing any metabolism of [14C]-cinmethylin in my experiments.

  • Possible Cause 1: Insufficient incubation time. The plant tissue may not have had enough time to metabolize the herbicide.

    • Solution: Perform a time-course experiment, harvesting plant tissue at multiple time points (e.g., 2, 8, 24, and 72 hours) after treatment with [14C]-cinmethylin to identify the optimal incubation period.[3][5]

  • Possible Cause 2: Incorrect tissue sampling. this compound metabolism may be more active in certain tissues, such as the coleoptiles, compared to the roots.[3]

    • Solution: Harvest and analyze different plant tissues separately (e.g., coleoptiles, roots, seeds) to determine the primary site of metabolism.[3][5]

  • Possible Cause 3: Issues with the extraction or analytical method. The protocol for extracting and analyzing the metabolites may not be optimized.

    • Solution: Ensure that the extraction solvent is appropriate for both the parent herbicide and its more polar metabolites. Verify the performance of your analytical system (e.g., HPLC) with analytical standards of this compound.

Problem: The P450 inhibitor (e.g., phorate) is causing phytotoxicity on its own.

  • Possible Cause: The concentration of the inhibitor is too high.

    • Solution: Conduct a preliminary experiment to determine the highest concentration of the inhibitor that does not cause significant phytotoxicity to the plants in the absence of the herbicide.[3] This concentration should then be used in the synergy experiments with this compound.

Quantitative Data Summary

Table 1: this compound Sensitivity in Lolium rigidum and Wheat

PopulationThis compound ED50 (g ha⁻¹) (Soil)Resistance Index (RI)
Susceptible (S)10.21.0
Reduced Sensitivity 1 (R1)30.63.0
Reduced Sensitivity 2 (R2)81.68.0
Reduced Sensitivity 3 (R3)51.05.0
Wheat (Tolerant Control)>400>39.2

ED50: The effective dose of this compound that causes 50% mortality in soil-grown seedlings.[3] Resistance Index (RI): The ratio of the ED50 of the resistant population to the ED50 of the susceptible population.[3]

Table 2: Effect of Phorate on this compound Activity in Wheat

TreatmentLD50 (g ha⁻¹)GR50 (g ha⁻¹)
This compound alone358170
This compound + Phorate5641
Reduction in Selectivity (%) 84% 76%

LD50: The lethal dose of this compound that causes 50% plant mortality.[9] GR50: The dose of this compound that causes a 50% reduction in plant growth.[9]

Experimental Protocols

Whole-Plant Dose-Response Bioassay for this compound Resistance

This protocol is adapted from standard herbicide resistance testing methodologies.[10]

  • Seed Germination: Germinate seeds of the susceptible and putative resistant populations in petri dishes on moistened filter paper.

  • Transplanting: Once germinated, transplant seedlings into pots or trays filled with a standardized soil mix.

  • Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of this compound doses. A logarithmic series of doses is recommended (e.g., 0, 50, 125, 250, 375, 500 g ai ha⁻¹).[12] Include an untreated control for each population.

  • Growth Conditions: Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with consistent temperature, light, and humidity.

  • Assessment: After a set period (e.g., 21 days), assess plant survival and biomass. Plant survival is expressed as a percentage of the untreated control.

  • Data Analysis: Use a statistical software package to perform a non-linear regression analysis (e.g., a three-parameter log-logistic model) to calculate the LD50 or GR50 for each population.[9] The Resistance Index (RI) is then calculated as the LD50 (or GR50) of the resistant population divided by the LD50 (or GR50) of the susceptible population.

Analysis of [14C]-Cinmethylin Metabolism in Plant Tissues

This protocol is based on studies investigating this compound metabolism in Lolium rigidum.[3][5]

  • Plant Material: Use seedlings of susceptible and resistant populations grown to a specific stage (e.g., 2-3 leaves).

  • [14C]-Cinmethylin Application: Apply a known amount of [14C]-cinmethylin to the leaves or the growth medium.

  • Incubation: Incubate the treated seedlings for various time points (e.g., 2, 8, 24, 72 hours).

  • Harvesting and Extraction: At each time point, harvest the seedlings. The plant material can be separated into different tissues (e.g., coleoptiles, roots). Extract the radiolabeled compounds using a suitable solvent (e.g., methanol/water).

  • Liquid Scintillation Counting: Determine the total radioactivity in the extracts using a liquid scintillation counter.

  • Metabolite Separation and Analysis: Partition the extract (e.g., with hexane) to separate the parent this compound from its more polar metabolites.[3] Analyze the aqueous and organic phases using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent [14C]-cinmethylin and its metabolites.[3][6]

Pharmacological Assay with a P450 Inhibitor (Phorate)

This protocol is designed to investigate the involvement of P450s in this compound tolerance or resistance.[3][9]

  • Plant Growth: Grow seedlings of the tolerant/resistant and susceptible populations in pots or on agar plates.

  • Inhibitor Application: Treat the plants with a non-phytotoxic concentration of the P450 inhibitor phorate. This can be applied to the soil or the agar medium.

  • This compound Treatment: Subsequently, treat the plants with a dose of this compound that causes approximately 50% growth inhibition in the absence of the inhibitor.

  • Control Groups: Include the following control groups:

    • Untreated control

    • This compound only

    • Phorate only

  • Assessment: After a defined period, measure plant survival and growth (e.g., coleoptile length or biomass).

  • Data Analysis: Compare the effect of this compound in the presence and absence of phorate. A significant increase in this compound efficacy in the presence of phorate indicates that P450s are involved in its metabolism.

Visualizations

Cinmethylin_Resistance_Workflow cluster_field Field Observation cluster_lab Laboratory Experiments cluster_analysis Data Analysis & Conclusion field_obs Poor herbicide performance in the field dose_response Whole-plant Dose-Response Assay field_obs->dose_response Test suspected resistant population calc_ri Calculate Resistance Index (RI) dose_response->calc_ri metabolism_study [14C]-Cinmethylin Metabolism Study quant_met Quantify Metabolites metabolism_study->quant_met inhibitor_assay P450 Inhibitor Assay (e.g., with phorate) assess_syn Assess Synergism inhibitor_assay->assess_syn calc_ri->metabolism_study If RI is high calc_ri->inhibitor_assay If RI is high conclusion Confirm Enhanced Metabolism as Resistance Mechanism quant_met->conclusion assess_syn->conclusion

Caption: Workflow for investigating this compound resistance.

Cinmethylin_Metabolism_Pathway cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation cluster_enzymes This compound This compound (Herbicidally active, less polar) hydroxylated Hydroxylated this compound This compound->hydroxylated Hydroxylation conjugated Sugar Conjugate (e.g., Glucose) (Water-soluble, non-toxic) hydroxylated->conjugated Glucosylation p450 Cytochrome P450s p450->hydroxylated

Caption: Enhanced metabolism pathway of this compound.

Troubleshooting_Decision_Tree start Unexpected Results in This compound Metabolism Study q1 Is there no significant difference in dose-response? start->q1 a1_yes Check herbicide dose range, environmental conditions, and susceptible control. q1->a1_yes Yes q2 Is [14C]-cinmethylin metabolism not observed? q1->q2 No a1_no Proceed to next issue. a2_yes Increase incubation time, analyze different tissues, and verify extraction method. q2->a2_yes Yes q3 Is the P450 inhibitor (phorate) phytotoxic? q2->q3 No a2_no Proceed to next issue. a3_yes Determine a non-phytotoxic concentration of the inhibitor in a preliminary experiment. q3->a3_yes Yes a3_no Consult further literature or technical support. q3->a3_no No

Caption: Troubleshooting guide for this compound experiments.

References

Validation & Comparative

Comparative Efficacy of Cinmethylin vs. Other Pre-emergence Herbicides: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pre-emergence herbicide cinmethylin with other commonly used alternatives. The information presented is based on available experimental data, focusing on efficacy, mode of action, and crop safety.

Introduction

This compound is a pre-emergence herbicide that has garnered renewed interest for its unique mode of action, offering a valuable tool for managing herbicide-resistant weeds.[1] It is a member of the cineole herbicide group and is classified under HRAC Group 30.[2] Its primary application is for the control of annual grasses and some broadleaf weeds in cereal crops and rice.[3] This guide compares the efficacy of this compound with other established pre-emergence herbicides such as pendimethalin and s-metolachlor, providing researchers with a comprehensive overview of its relative performance.

Mode of Action: A Novel Approach to Weed Control

This compound's distinct mode of action lies in its inhibition of fatty acid thioesterase (FAT), a crucial enzyme in plant lipid biosynthesis.[4][5] This inhibition disrupts the formation of cell membranes, leading to the cessation of root and shoot growth in susceptible plants.[4] Unlike other herbicide groups that also target lipid synthesis, such as ACCase inhibitors (e.g., fenoxaprop) or VLCFA inhibitors (e.g., s-metolachlor), this compound acts on a different and novel target site within the fatty acid biosynthesis pathway.[4]

Pendimethalin, a dinitroaniline herbicide (HRAC Group 3), functions by inhibiting microtubule formation, which disrupts cell division and elongation in roots and shoots. S-metolachlor, a chloroacetamide herbicide (HRAC Group 15), inhibits very-long-chain fatty acid (VLCFA) synthesis, leading to stunted growth of seedling shoots and roots.[6]

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other pre-emergence herbicides against key weed species.

Table 1: Comparative Efficacy Against Lolium rigidum (Annual Ryegrass)

HerbicideApplication Rate (g a.i./ha)% Control / Biomass ReductionReference
This compound 400>85% emergence reduction, 90% biomass reduction[7]
Prosulfocarb -95-98% kill rate[8]
Pyroxasulfone -95-98% kill rate[8]
Trifluralin -Significantly less effective than this compound[8]
Pendimethalin 17950% mortality (LD50)[9]
Pendimethalin 14450% growth reduction (GR50)[9]
Pendimethalin 880100% control of late cohorts[9]

Table 2: Comparative Efficacy Against Alopecurus myosuroides (Blackgrass)

HerbicideApplication Rate (g a.i./ha)% ControlReference
This compound 37586-97%[10]
This compound 49595-100%[10]
This compound 495>90%[11]
Flufenacet-based herbicides -Generally lower efficacy than this compound[12]

Table 3: Efficacy of this compound Against Various Grass Weeds in Wheat

Weed SpeciesGR50 (g a.i./ha) - Plant HeightGR50 (g a.i./ha) - Fresh WeightReference
Poa annua4.50 - 14.741.43 - 11.19[11]
Alopecurus aequalis4.50 - 14.741.43 - 11.19[11]
Alopecurus myosuroides4.50 - 14.741.43 - 11.19[11]
Lolium multiflorum4.50 - 14.741.43 - 11.19[11]
Avena fatua99.2170.34[11]
Bromus japonicus>20080.44[11]

Table 4: Comparative Efficacy in Soybeans

Herbicide TreatmentApplication Rate (kg a.i./ha)Weed Species Controlled (>90%)Reference
This compound + Metribuzin 0.7 + 0.3Large crabgrass, fall panicum, yellow foxtail, redroot pigweed, common lambsquarters[13]
Alachlor + Metribuzin 2.0 + 0.3Comparable to this compound + Metribuzin[13]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for evaluating herbicide efficacy. A general protocol for pre-emergence herbicide field trials is outlined below.

General Field Trial Protocol for Pre-emergence Herbicides
  • Site Selection and Preparation:

    • Select a field with a known history of the target weed species infestation.

    • Prepare the seedbed according to standard agricultural practices for the specific crop to be planted. Ensure a fine, firm seedbed for optimal herbicide-to-soil contact.[14]

    • Soil characteristics (e.g., texture, organic matter content, pH) should be documented for each trial location.

  • Experimental Design:

    • Employ a randomized complete block design (RCBD) with a minimum of three to four replications.[15][16]

    • Plot sizes should be sufficient to minimize edge effects and allow for accurate application and assessment (e.g., 2 x 10 m).

  • Treatment Application:

    • Apply herbicides using a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.

    • Herbicides are typically applied pre-emergence, within a few days of planting.[15]

    • Include an untreated control and a standard commercial herbicide treatment for comparison.

    • Application rates should be based on the manufacturer's recommendations and may include multiples of the recommended rate to assess crop tolerance.

  • Data Collection:

    • Weed Control Efficacy: Assess weed control at various intervals after treatment (e.g., 2, 4, and 8 weeks). Efficacy is typically determined by visual ratings on a scale of 0% (no control) to 100% (complete control), and/or by counting weed density (plants/m²) and measuring weed biomass (g/m²).

    • Crop Tolerance/Phytotoxicity: Visually assess crop injury at regular intervals after application, noting any symptoms such as stunting, chlorosis, or necrosis.

    • Crop Yield: At crop maturity, harvest the plots and determine the yield (e.g., kg/ha ) to evaluate the impact of the herbicide treatments.

  • Statistical Analysis:

    • Subject the collected data to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

    • Use appropriate mean separation tests (e.g., Tukey's HSD) to compare individual treatments.

Mandatory Visualization

G cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids_ACP Fatty Acids-ACP Malonyl_CoA->Fatty_Acids_ACP FAS Free_Fatty_Acids Free Fatty Acids Fatty_Acids_ACP->Free_Fatty_Acids FAT VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Free_Fatty_Acids->VLCFA VLCFA Elongases Cell_Membranes Cell Membranes Free_Fatty_Acids->Cell_Membranes This compound This compound FAT FAT This compound->FAT VLCFA->Cell_Membranes S_Metolachlor S-Metolachlor VLCFA_Elongases VLCFA_Elongases S_Metolachlor->VLCFA_Elongases Pendimethalin Pendimethalin Microtubules Microtubule Formation Pendimethalin->Microtubules Cell_Division Cell Division & Elongation Microtubules->Cell_Division Inhibits

Caption: Simplified signaling pathway of fatty acid biosynthesis and the inhibitory action of different pre-emergence herbicides.

G cluster_Planning Phase 1: Trial Planning cluster_Execution Phase 2: Field Execution cluster_Assessment Phase 3: Data Collection & Analysis cluster_Reporting Phase 4: Reporting A Site Selection & Experimental Design B Herbicide Treatment Selection A->B C Seedbed Preparation & Planting D Pre-emergence Herbicide Application C->D E Crop & Weed Emergence D->E F Weed Efficacy Assessment (Counts, Biomass, Visual Rating) E->F G Crop Tolerance Assessment (Phytotoxicity Rating) E->G H Yield Data Collection F->H G->H I Statistical Analysis H->I J Comparative Efficacy Report I->J

Caption: General experimental workflow for comparative efficacy trials of pre-emergence herbicides.

References

Cinmethylin Demonstrates Efficacy Against ACCase-Inhibitor Resistant Black-Grass, Offering a New Tool for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A novel mode of action and comprehensive field data underscore cinmethylin's potential in combating resistant black-grass populations that have become a significant challenge for European winter cereal production. Research indicates that while pre-existing metabolic resistance mechanisms can influence its sensitivity, this compound provides effective control, particularly at full field rates.

This compound, a pre-emergence herbicide, presents a much-needed alternative for the control of black-grass (Alopecurus myosuroides), a pervasive and economically damaging weed in winter cereals. The widespread evolution of resistance to established herbicide groups, notably ACCase (acetyl-CoA carboxylase) and ALS (acetolactate synthase) inhibitors, has rendered many conventional chemical controls ineffective.[1][2] this compound's distinct mode of action, targeting fatty acid thioesterase (FAT) enzymes, has received a new classification from the Herbicide Resistance Action Committee (HRAC) as Group 30, making it the first new mode of action for grass weed control since 1985.[3][4] This unique mechanism disrupts the germination and emergence of grass weeds by interfering with the development of plant cell membranes.[3]

Recent studies have demonstrated that this compound can effectively control both sensitive and herbicide-resistant black-grass populations.[5][6] While no confirmed cases of target-site resistance to this compound have been identified, research has revealed variability in sensitivity among different black-grass populations.[4][5][7] Notably, populations with strong non-target-site resistance (NTSR) to ACCase inhibitors, such as fenoxaprop, have shown reduced sensitivity to this compound at doses below the recommended field rate.[5][7] This suggests that enhanced metabolic detoxification, a common NTSR mechanism, may play a role in the response to this compound.[4][8]

Comparative Performance of this compound

Field and glasshouse experiments provide quantitative insights into the performance of this compound compared to other commonly used pre-emergence herbicides for black-grass control.

Herbicide(s)Application Rate (g a.i./ha)Black-Grass Control (%)Experimental SettingSource
This compound 495>90Field Trials (Winter Cereals)[9]
This compound 500Effective Control (across 97 UK populations)Controlled Conditions[5][7]
This compound 58-99Field Experiments (with delayed drilling)[10]
Flufenacet-based herbicides Standard RatesVariable, resistance confirmed in some populationsField and Greenhouse[1][11]
Prosulfocarb, Pendimethalin, Diflufenican Standard RatesCommon pre-emergence standardsEuropean Winter Cereals[11]
Tri-allate (Avadex) + this compound + Pendimethalin Not specified20% uplift over flufenacet-based programField Trials[12]

Experimental Protocols

The following methodologies are representative of the research conducted to evaluate this compound's performance.

Dose-Response Experiment for Herbicide Sensitivity

Objective: To determine the effective dose (ED50) of this compound required to control different black-grass populations.

  • Plant Material: Seeds from various black-grass populations, including susceptible and known resistant biotypes, are collected.

  • Potting and Sowing: Seeds are sown in pots filled with a standard potting mix.

  • Herbicide Application: this compound is applied pre-emergence to the soil surface at a range of doses (e.g., 0, 62.5, 125, 250, 500, 1000 g a.i./ha).

  • Growth Conditions: Pots are maintained in a controlled environment (glasshouse) with standardized temperature, light, and watering regimes.

  • Assessment: After a set period (e.g., 21 days), plant survival and biomass are recorded.

  • Data Analysis: A dose-response curve is fitted to the data to calculate the ED50 value, which is the dose required to cause a 50% reduction in the measured parameter.[5]

Field Trials for Efficacy Assessment

Objective: To evaluate the performance of this compound under real-world agricultural conditions.

  • Site Selection: Field sites with known heavy infestations of black-grass are chosen.

  • Experimental Design: A randomized complete block design is typically used with multiple replicates for each treatment.

  • Treatments: Treatments include this compound applied alone or in tank-mixes with other herbicides at recommended field rates, alongside untreated controls and standard commercial herbicide programs.

  • Application: Herbicides are applied pre-emergence of the crop and weed using calibrated spraying equipment.

  • Assessments: Weed control efficacy is visually assessed at various intervals after application. Plant counts and biomass samples may also be taken. Crop yield is often measured at harvest.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.[6][11]

Visualizing the Mechanisms and Workflows

To better understand the context of this compound's application, the following diagrams illustrate its mode of action and a typical experimental workflow.

G Mode of Action: this compound vs. ACCase Inhibitors cluster_0 Fatty Acid Synthesis Pathway cluster_1 Herbicide Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Enzyme Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Further Processing FAT Enzyme FAT Enzyme ACCase Inhibitors (e.g., Fenoxaprop) ACCase Inhibitors (e.g., Fenoxaprop) ACCase Inhibitors (e.g., Fenoxaprop)->Malonyl-CoA Inhibits ACCase This compound This compound This compound->FAT Enzyme Inhibits FAT

Caption: this compound's unique mode of action.

G Experimental Workflow for Herbicide Efficacy Testing Seed Collection Seed Collection Potting & Sowing Potting & Sowing Seed Collection->Potting & Sowing Pre-emergence Herbicide Application Pre-emergence Herbicide Application Potting & Sowing->Pre-emergence Herbicide Application Controlled Environment Growth Controlled Environment Growth Pre-emergence Herbicide Application->Controlled Environment Growth Data Collection (Survival, Biomass) Data Collection (Survival, Biomass) Controlled Environment Growth->Data Collection (Survival, Biomass) Statistical Analysis & ED50 Calculation Statistical Analysis & ED50 Calculation Data Collection (Survival, Biomass)->Statistical Analysis & ED50 Calculation

Caption: A typical dose-response experimental workflow.

References

Cross-Resistance Analysis: Cinmethylin and VLCFA Inhibitors - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal modes of action of cinmethylin and Very Long-Chain Fatty Acid (VLCFA) inhibitors, with a focus on the potential for cross-resistance in weed populations. Experimental data and detailed methodologies are presented to support the analysis.

Introduction: Distinct Mechanisms in Fatty Acid Synthesis

This compound and traditional Very Long-Chain Fatty Acid (VLCFA) inhibitors both disrupt the production of VLCFAs in plants, which are essential components of cell membranes and surface waxes. However, they achieve this through distinct primary mechanisms of action, targeting different enzymes at different locations within the plant cell. This fundamental difference is at the core of understanding their potential for cross-resistance.

This compound , classified as a Group 30 herbicide, acts on fatty acid thioesterase (FAT) in the plastids. This enzyme is crucial for releasing newly synthesized fatty acids from the acyl-carrier protein (ACP), allowing their export to the endoplasmic reticulum for further processing, including elongation into VLCFAs.[1][2][3] By inhibiting FAT, this compound effectively cuts off the supply of fatty acid precursors for VLCFA synthesis.[1]

VLCFA inhibitors , belonging to Group 15, target the VLCFA elongase complex located in the endoplasmic reticulum.[4][5][6] These enzymes are responsible for the sequential addition of two-carbon units to fatty acid chains of 16 and 18 carbons in length, creating the very-long-chain fatty acids.

The differing sites of action suggest that target-site resistance to one herbicide group is unlikely to confer resistance to the other. However, the potential for non-target-site resistance (NTSR), particularly metabolism-based resistance, presents a more complex scenario for cross-resistance.

Comparative Efficacy and Resistance Profiles

While field-evolved resistance to this compound has not yet been confirmed, studies have investigated the sensitivity of various weed populations, including those with known resistance to other herbicide modes of action.

A study on Alopecurus myosuroides (black-grass) populations with non-target-site resistance to other herbicides showed reduced sensitivity to this compound, suggesting a potential for metabolism-based cross-resistance.[7][8] Conversely, research on Lolium rigidum (rigid ryegrass) has demonstrated that this compound can effectively control populations resistant to other pre-emergence herbicides.

Direct comparative studies on weed biotypes with confirmed resistance to VLCFA inhibitors are limited. However, the available data provides valuable insights into the potential for cross-resistance.

Table 1: Comparative Sensitivity of Alopecurus myosuroides Populations to this compound and the VLCFA Inhibitor Flufenacet
PopulationThis compound ED₅₀ (g a.i./ha)Flufenacet ED₅₀ (g a.i./ha)This compound Resistance Index (RI)Flufenacet Resistance Index (RI)
Susceptible1.5 - 48.68-1.01.0
Population A---0.35 - 13.1
Population C---0.56 - 13.2
Population D---1.87 - 12.4
Population E---15.5 - 3.5
Population H---2.95 - 14.0

Data adapted from a study on A. myosuroides. The study found no significant reduced sensitivity to this compound across the tested populations. The ED₅₀ values for the susceptible population represent the range observed across two experimental runs. Resistance Indices for flufenacet varied significantly between whole plant pot bioassays and agar tests, as indicated by the range.[9]

Table 2: Efficacy of this compound on Multiple Herbicide-Resistant Lolium rigidum
PopulationHerbicide Resistance ProfileThis compound Efficacy
Multiple-ResistantResistant to trifluralin and other pre-emergence herbicidesEffective control at 400 g/ha (>85% reduction in emergence, >90% reduction in biomass)

Data from a study demonstrating this compound's effectiveness against L. rigidum populations with resistance to other herbicides.

Signaling Pathways and Mechanisms of Action

The distinct sites of action of this compound and VLCFA inhibitors can be visualized in the context of the fatty acid synthesis and elongation pathway.

FattyAcid_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum ACC Acetyl-CoA Carboxylase FAS Fatty Acid Synthase ACC->FAS Malonyl-CoA ACP Acyl-Carrier Protein (ACP) FAS->ACP C16/C18-ACP FAT Fatty Acid Thioesterase (FAT) ACP->FAT FA_pool Fatty Acid Pool (C16/C18) FAT->FA_pool Release of Fatty Acids Elongase VLCFA Elongase Complex VLCFA VLCFAs (>C18) Elongase->VLCFA Elongation Membranes Membranes, Waxes, etc. VLCFA->Membranes FA_pool->Elongase Transport This compound This compound This compound->FAT VLCFA_Inhibitor VLCFA Inhibitors (Group 15) VLCFA_Inhibitor->Elongase

Caption: Simplified pathway of fatty acid synthesis and elongation, highlighting the distinct targets of this compound and VLCFA inhibitors.

Experimental Protocols

Accurate assessment of herbicide resistance and cross-resistance relies on standardized and robust experimental protocols. The following methodologies are central to this research area.

Whole-Plant Pot Assay for Dose-Response Analysis

This method is the gold standard for confirming herbicide resistance and determining the level of resistance.

Pot_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Seed_Collection 1. Seed Collection (Suspected resistant & susceptible populations) Germination 2. Seed Germination Seed_Collection->Germination Transplanting 3. Transplanting (Uniform seedlings into pots) Germination->Transplanting Herbicide_Application 4. Herbicide Application (Range of doses for each herbicide) Transplanting->Herbicide_Application Incubation 5. Growth Period (Controlled environment) Herbicide_Application->Incubation Data_Collection 6. Data Collection (Survival counts, biomass measurement) Incubation->Data_Collection Analysis 7. Data Analysis (Log-logistic dose-response curves, ED₅₀/GR₅₀ calculation, Resistance Index) Data_Collection->Analysis

Caption: Workflow for a whole-plant pot assay to determine herbicide dose-response.

Detailed Steps:

  • Seed Collection and Preparation: Collect mature seeds from both the putative resistant weed population and a known susceptible population.[2] Seeds should be cleaned and stored under appropriate conditions to maintain viability.

  • Plant Growth: Germinate seeds and transplant uniform seedlings into pots containing a standardized soil or potting mix. Grow plants in a controlled environment (greenhouse or growth chamber) to the appropriate growth stage for herbicide application (typically 2-4 leaf stage).[10]

  • Herbicide Treatment: Prepare a series of herbicide concentrations for both this compound and the VLCFA inhibitor(s) being tested. A typical dose range would include a non-treated control and 6-8 doses that bracket the expected lethal dose for both susceptible and resistant populations. Apply the herbicides using a calibrated sprayer to ensure uniform coverage.[11]

  • Assessment: Return the treated plants to the controlled environment for 21-28 days.[3] Assess the plants for survival (mortality) and biomass (fresh or dry weight) reduction compared to the untreated control.

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀). The Resistance Index (RI) is then calculated as the ratio of the LD₅₀ or GR₅₀ of the resistant population to that of the susceptible population.

Agar-Based Seedling Assay

This is a more rapid method for screening herbicide sensitivity, particularly for pre-emergence herbicides.

Detailed Steps:

  • Media Preparation: Prepare an agar medium containing a range of concentrations of the test herbicides.

  • Seed Plating: Place surface-sterilized seeds of the test populations onto the herbicide-containing agar in petri dishes.

  • Incubation: Incubate the petri dishes in a controlled environment with light and temperature suitable for germination and growth.

  • Assessment: After a set period (e.g., 7-14 days), measure parameters such as root and shoot elongation.

  • Data Analysis: Compare the growth of the putative resistant population to the susceptible population at each herbicide concentration to determine the level of sensitivity.

Potential for Cross-Resistance: A Discussion

The distinct primary sites of action of this compound and VLCFA inhibitors mean that target-site cross-resistance is highly unlikely. However, non-target-site resistance (NTSR), particularly enhanced metabolism, is a significant concern for cross-resistance to herbicides with different modes of action.[8][12][13]

Metabolism-Based Cross-Resistance:

  • Mechanism: This form of resistance involves the rapid detoxification of the herbicide molecule by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[8]

  • Implications: If a weed population develops an enhanced ability to metabolize a VLCFA inhibitor through the action of a versatile P450 enzyme, it is possible that the same enzyme could also metabolize this compound, leading to cross-resistance.

  • Current Evidence: Studies have shown that some A. myosuroides populations with NTSR exhibit reduced sensitivity to this compound, suggesting that pre-existing metabolic resistance mechanisms could impact its efficacy.[14] Research on L. rigidum has also indicated that metabolism of this compound is likely P450-mediated.[5][6]

Cross_Resistance_Logic cluster_resistance Resistance Mechanisms cluster_herbicides Herbicides TSR_VLCFA Target-Site Resistance (VLCFA Elongase) This compound This compound TSR_VLCFA->this compound No Cross-Resistance TSR_Cin Target-Site Resistance (FAT) VLCFA_Inhibitors VLCFA Inhibitors TSR_Cin->VLCFA_Inhibitors No Cross-Resistance NTSR Non-Target-Site Resistance (e.g., Enhanced Metabolism) NTSR->VLCFA_Inhibitors Potential Cross-Resistance NTSR->this compound Potential Cross-Resistance VLCFA_Inhibitors->TSR_VLCFA Selects for VLCFA_Inhibitors->NTSR Selects for This compound->TSR_Cin Selects for This compound->NTSR Selects for

References

Validating Fatty Acid Thioesterase as the Primary Target of Cinmethylin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed experimental validation of fatty acid thioesterase (FAT) as the primary herbicidal target of cinmethylin. The information presented is collated from key research findings, offering a comprehensive overview supported by biochemical data and detailed methodologies for researchers in weed science and drug development.

Introduction to this compound and its Target

This compound is a pre-emergence herbicide effective against grass weeds, particularly in cereal crops.[1][2] After its initial commercialization in the 1980s, its precise mechanism of action remained unconfirmed for decades.[3][4] Recent chemoproteomic studies have definitively identified fatty acid thioesterases (FATs) as the direct molecular target.[5][6]

FAT enzymes are critical for plant lipid biosynthesis. Located in the plastids, they catalyze the hydrolysis of acyl-acyl carrier protein (acyl-ACP) thioester bonds, releasing free fatty acids (FFAs).[5][7] These FFAs are then exported from the plastid to the endoplasmic reticulum for the synthesis of essential lipids, such as triglycerides, waxes, and membrane lipids.[1][8] this compound's inhibition of FAT blocks this crucial step, leading to a depletion of fatty acids and ultimately, plant death.[5][9] This mechanism represents a novel herbicidal site of action, now classified by the Herbicide Resistance Action Committee (HRAC) as Group 30 (formerly Q).[10]

Biochemical and In Vivo Evidence for FAT Inhibition

The validation of FAT as this compound's target is supported by multiple lines of evidence, from direct binding assays to in-planta metabolic profiling.

Direct Target Identification and Binding Affinity

A pivotal study utilized a chemoproteomic approach, Cellular Target Profiling™, to identify this compound-binding proteins from Lemna paucicostata extracts. This method uses an immobilized this compound derivative to capture interacting proteins, which are then identified by mass spectrometry. The results showed that three proteins from the FAT family bound to this compound with high affinity.[2][5] The binding affinity, expressed as dissociation constants (Kd), was quantified through displacement experiments.

Table 1: Binding Affinity of this compound to Fatty Acid Thioesterase (FAT) Isoforms from L. paucicostata

Target Protein Dissociation Constant (Kd) Reference
FAT_03 (g24266) 20 nM [2]
FAT_04 (g25569) 70 nM [2]
FAT_01 (g05900) 6.45 µM [2]

Data sourced from competitive displacement experiments using an active this compound diastereomer.

Binding was further confirmed using a fluorescence-based thermal shift assay with FAT A enzymes from both Lemna and Arabidopsis. The addition of this compound caused a significant shift in the melting temperature (Tm) of the FAT A proteins, indicating a direct binding event that stabilized the protein structure.[5]

Impact on Plant Fatty Acid Profiles

If FAT is the primary target, this compound treatment should cause a measurable decrease in the pool of free fatty acids. Gas chromatography-mass spectrometry (GC-MS) analysis of FFAs in Lemna plants treated with this compound confirmed this hypothesis. The treatment led to a significant reduction in both saturated fatty acids (C14:0 and C16:0), primarily released by the FAT B isoform, and unsaturated C18 fatty acids, released by the FAT A isoform.[2][5] This demonstrates that this compound inhibits both major FAT isoforms, effectively shutting down the export of most fatty acids from the plastid.[5]

Comparison with Other Lipid Synthesis Inhibitors

The fatty acid biosynthesis pathway is a common target for herbicides. To confirm FAT inhibition as a unique site of action, the metabolic effects of this compound were compared to those of two other major herbicide classes: ACCase inhibitors and VLCFA synthesis inhibitors.

  • ACCase Inhibitors (e.g., Haloxyfop): These herbicides block the very first committed step of fatty acid synthesis.

  • VLCFA Synthesis Inhibitors (e.g., Mefenacet): These act in the endoplasmic reticulum, inhibiting the elongation of C16 and C18 fatty acids.

Principal component analysis of the total metabolic profiles of treated Lemna plants showed that the changes induced by this compound were distinctly different from those caused by ACCase or VLCFA inhibitors.[5] This confirms that while all three classes disrupt lipid biosynthesis, they do so at separate and distinct enzymatic steps.

Table 2: Comparative Effects of Lipid Synthesis Inhibitors on Free Fatty Acid Pools

Herbicide Class Primary Target Location Effect on Free Fatty Acid Pool Representative Herbicide
This compound Fatty Acid Thioesterase (FAT) Plastid Strong reduction of C14, C16, and C18 FFAs This compound
ACCase Inhibitors Acetyl-CoA Carboxylase (ACCase) Plastid General reduction of all downstream FFAs Haloxyfop-methyl, Tepraloxydim

| VLCFA Inhibitors | VLCFA Elongases | Endoplasmic Reticulum | Accumulation of C16/C18 FFAs; reduction of >C18 FFAs | Mefenacet, Metazachlor |

Visualizing the Validation Process and Mechanism

The following diagrams illustrate the experimental logic for target validation and the specific site of this compound's action within the fatty acid biosynthesis pathway.

Site of this compound Action in Fatty Acid Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum ACCase Acetyl-CoA Carboxylase (ACCase) FAS Fatty Acid Synthase (FAS) ACCase->FAS Acyl_ACP Acyl-ACP (C14, C16, C18) FAS->Acyl_ACP FAT Fatty Acid Thioesterase (FAT A/B) Acyl_ACP->FAT FFAs Free Fatty Acids (FFAs) FAT->FFAs VLCFA_Elongase VLCFA Elongases VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Lipids Membrane Lipids, Waxes, Oils VLCFAs->Lipids FFAs->VLCFA_Elongase Export This compound This compound This compound->FAT ACCase_I ACCase Inhibitors ACCase_I->ACCase VLCFA_I VLCFA Inhibitors VLCFA_I->VLCFA_Elongase

References

A Comparative Analysis of Cinmethylin and Natural Monoterpene Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic herbicide cinmethylin and its natural counterparts, the monoterpenes, reveals distinct differences in their mode of action, herbicidal efficacy, and environmental persistence. This guide provides a comprehensive comparison for researchers and drug development professionals, supported by experimental data and detailed protocols.

This compound, a synthetic herbicide, and natural monoterpene herbicides, derived from essential oils of plants, both offer solutions for weed control. However, their underlying mechanisms and performance characteristics are notably different. This compound is a benzyl ether derivative of the natural monoterpene 1,4-cineole and is recognized for its unique mode of action, which has led to its re-emergence as a valuable tool in combating herbicide resistance.[1][2][3] Natural monoterpenes, on the other hand, represent a class of volatile compounds with a broader, less specific mode of action.[4][5][6]

Mode of Action: A Tale of Two Mechanisms

This compound stands out due to its specific and novel mode of action. It functions by inhibiting the fatty acid thioesterase (FAT) enzyme family.[1][7][8][9][10][11] These enzymes are critical for the release of fatty acids from the plastids, which are essential for building cell membranes and other vital cellular components.[9][10][11] By blocking FAT, this compound disrupts cell membrane development and function, ultimately leading to the death of susceptible weeds during germination and emergence.[1][7][8] This distinct mechanism places this compound in the Herbicide Resistance Action Committee (HRAC) Group 30 (formerly Group Q), a classification that distinguishes it from other lipid biosynthesis inhibitors.[1][7][8]

Natural monoterpene herbicides, in contrast, exhibit a multi-faceted and less defined mode of action.[4] Their lipophilic nature allows them to disrupt cell membrane integrity and permeability.[5][6] Additionally, they have been shown to inhibit mitosis, interfere with hormone regulation, and disrupt mitochondrial respiration.[5][6] The broad-spectrum activity of monoterpenes is a key differentiator from the targeted approach of this compound.

Comparative Efficacy and Spectrum of Activity

This compound is primarily used as a pre-emergence herbicide, effective against a range of annual grass weeds.[1][7][12][13] Studies have demonstrated its high efficacy against problematic species like Alopecurus aequalis, A. japonicus, and A. myosuroides.[1][12] The herbicidal activity of this compound can be quantified by the GR50 value, which is the dose required to inhibit weed growth by 50%.

Natural monoterpenes have also been evaluated for their phytotoxicity, showing promise in inhibiting the germination and growth of various weed species.[14][15] However, their efficacy can be more variable and species-dependent. Some monoterpenes exhibit selectivity, effectively controlling weeds with minimal impact on certain crops like soybeans.[14] Their volatile nature can be a limiting factor in field applications, requiring specific formulations to ensure adequate contact with the target weeds.[14][16][17]

Data Presentation: Quantitative Comparison

ParameterThis compoundNatural Monoterpene Herbicides
Mode of Action Inhibition of fatty acid thioesterase (FAT)[1][7][8][9][10][11]Disruption of cell membranes, inhibition of mitosis, multiple targets[4][5][6]
HRAC Group 30 (Q)[1][7][8]Not classified (multiple modes of action)
Primary Application Pre-emergence[1][7][13]Pre- and post-emergence (contact)[16][17]
GR50 (g a.i./ha) - Alopecurus aequalis 78.77[12]Data not readily available for direct comparison
GR50 (g a.i./ha) - Alopecurus japonicus 61.49[12]Data not readily available for direct comparison
GR50 (g a.i./ha) - Alopecurus myosuroides 119.67[12]Data not readily available for direct comparison
Soil Half-life (DT50) 26.46 - 52.33 days[12][18]Highly variable, generally shorter due to volatility
Selectivity Good for cereals like wheat and rice[1][7]Variable, some show selectivity for certain crops[14]

Environmental Fate and Impact

The environmental persistence of a herbicide is a critical factor in its overall assessment. This compound has a moderate persistence in soil, with reported half-lives (DT50) ranging from approximately 26 to 52 days.[12][18] Its degradation in soil is influenced by factors such as the application rate and microbial activity.[12] Studies have shown that at recommended field doses, this compound has minimal impact on the soil ecosystem, though higher concentrations can affect soil pH, enzyme activities, and bacterial communities.[12][18]

Natural monoterpene herbicides are generally considered to have a lower environmental persistence due to their high volatility.[14] This can be an advantage in terms of reducing soil residues, but it also presents challenges for maintaining effective concentrations for weed control. The environmental impact of specific monoterpenes varies depending on their chemical structure and the formulation used.

Experimental Protocols

Herbicide Efficacy Testing (Whole-Plant Bioassay)

A standardized whole-plant bioassay is crucial for evaluating and comparing the efficacy of herbicides.[19][20]

  • Seed Germination and Plant Growth: Weed and crop seeds are sown in pots containing a suitable growth medium. Plants are grown under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).[20]

  • Herbicide Application: For pre-emergence trials, herbicides are applied to the soil surface immediately after sowing. For post-emergence trials, herbicides are applied to plants at a specific growth stage (e.g., two to three true leaves).[21][22] Applications are made using a precision bench sprayer to ensure uniform coverage.[21]

  • Dose-Response Evaluation: A range of herbicide doses, including a non-treated control, are used to determine the dose-response relationship.[23]

  • Data Collection and Analysis: Plant survival, fresh weight, and visual injury are assessed at a set time after treatment (e.g., 21 days).[21][22] The GR50 (the dose causing 50% growth reduction) is calculated using appropriate statistical software.[18]

Soil Dissipation Study

Understanding the persistence of a herbicide in the soil is essential for assessing its environmental risk.

  • Soil Treatment: A known concentration of the herbicide is applied to soil samples. The soil is maintained at a specific moisture level and temperature throughout the experiment.[12][18]

  • Sample Collection: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days) after application.[12][18]

  • Herbicide Extraction: The herbicide is extracted from the soil samples using an appropriate solvent (e.g., acetonitrile).[24]

  • Quantification: The concentration of the herbicide in the extracts is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[24]

  • Half-Life Calculation: The dissipation kinetics are modeled to calculate the DT50 (time for 50% dissipation) of the herbicide in the soil.[12]

Mandatory Visualizations

This compound Mode of Action cluster_plastid Plastid cluster_cytoplasm Cytoplasm Fatty Acid Synthesis Fatty Acid Synthesis Acyl-ACP Acyl-ACP Fatty Acid Synthesis->Acyl-ACP Fatty Acid Thioesterase (FAT) Fatty Acid Thioesterase (FAT) Acyl-ACP->Fatty Acid Thioesterase (FAT) Free Fatty Acids Free Fatty Acids Fatty Acid Thioesterase (FAT)->Free Fatty Acids Release Lipid Biosynthesis Lipid Biosynthesis Free Fatty Acids->Lipid Biosynthesis Export Cell Membrane Disruption Cell Membrane Disruption Lipid Biosynthesis->Cell Membrane Disruption This compound This compound This compound->Fatty Acid Thioesterase (FAT) Inhibits

Caption: this compound's mode of action via inhibition of fatty acid thioesterase (FAT).

Monoterpene Biosynthesis Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway (in Plastid) Pyruvate Pyruvate DXP DXP Pyruvate->DXP Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->DXP MEP MEP DXP->MEP IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP Monoterpene Synthases Monoterpene Synthases GPP->Monoterpene Synthases Monoterpenes Monoterpenes Monoterpene Synthases->Monoterpenes 1,4-Cineole 1,4-Cineole Monoterpenes->1,4-Cineole Benzyl ether derivative Benzyl ether derivative 1,4-Cineole->Benzyl ether derivative This compound This compound Benzyl ether derivative->this compound

Caption: Biosynthesis of monoterpenes and the derivation of this compound.

Herbicide_Efficacy_Workflow A Seed Sowing (Weeds & Crops) B Herbicide Application (Pre- or Post-emergence) A->B C Incubation (Controlled Environment) B->C D Data Collection (e.g., 21 days post-treatment) C->D E Assessment of: - Survival Rate - Fresh Weight - Visual Injury D->E F Statistical Analysis (Calculation of GR50) E->F G Comparative Efficacy Report F->G

Caption: Experimental workflow for assessing herbicide efficacy.

References

Cinmethylin: A Novel Mode of Action for Herbicide Resistance Management in Rotational Programs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agricultural Scientists

The escalating challenge of herbicide resistance in weed populations necessitates the strategic integration of herbicides with diverse modes of action into rotational programs. Cinmethylin, a pre-emergence herbicide, presents a compelling option for sustainable weed management due to its unique mechanism of action, recently classified by the Herbicide Resistance Action Committee (HRAC) as Group 30. This guide provides a comprehensive comparison of this compound's efficacy against key weed species, details the experimental protocols for its evaluation, and illustrates its role in resistance management strategies.

Efficacy of this compound Against Problematic Grass Weeds

This compound has demonstrated high efficacy against several economically important and often herbicide-resistant grass weeds. Its novel mode of action makes it a valuable tool for controlling biotypes that have developed resistance to other commonly used herbicides.[1]

Comparative Efficacy Data

The following tables summarize the quantitative performance of this compound against various weed species from several studies.

Table 1: this compound Efficacy (GR50 values) Against Various Grass Weeds

Weed SpeciesGR50 (g a.i. ha⁻¹) - Plant HeightGR50 (g a.i. ha⁻¹) - Fresh WeightReference
Poa annua (Annual bluegrass)4.50–14.741.43–11.19[2]
Alopecurus aequalis (Shortawn foxtail)4.50–14.741.43–11.19[2]
Alopecurus myosuroides (Black-grass)4.50–14.741.43–11.19[2]
Lolium multiflorum (Italian ryegrass)4.50–14.741.43–11.19[2]
Avena fatua (Wild oat)99.2170.34[2]
Bromus japonicus (Japanese brome)>20080.44[2]
Aegilops tauschii (Tausch's goatgrass)>200>200[2]

GR50: The herbicide dose resulting in 50% growth inhibition.

Table 2: Comparative Control of Lolium rigidum (Rigid Ryegrass) with Pre-emergence Herbicides

HerbicideApplication Rate (g a.i. ha⁻¹)Plant Emergence Reduction (%)Aboveground Biomass Reduction (%)Reference
This compound 400>8590[3][4]
ProsulfocarbNot Specified95-98 (kill rate)Not Specified[4]
PyroxasulfoneNot Specified95-98 (kill rate)Not Specified[4]
TrifluralinNot SpecifiedSignificantly less effectiveNot Specified[4]

Table 3: Efficacy of this compound vs. Flufenacet on Alopecurus myosuroides (Black-grass) in Winter Wheat

Sowing DateHerbicideApplication Rate (g ha⁻¹)Efficacy (%)Reference
Mid-SeptemberThis compound 50070[5]
Mid-OctoberThis compound 500>90[5]
Not SpecifiedThis compound 500Average 11% higher than Flufenacet[5]
Not SpecifiedFlufenacet240-[5]

Mode of Action: A Unique Target in Weed Biochemistry

This compound's distinct mode of action is a cornerstone of its utility in resistance management. It is the first and only herbicide in HRAC Group 30, targeting the inhibition of fatty acid thioesterase (FAT).[2][6] This enzyme is crucial for the release of fatty acids within the plastids, which are essential for the biosynthesis of very-long-chain fatty acids and, consequently, the formation of plant cell membranes.[2] By inhibiting FAT, this compound disrupts the germination and establishment of susceptible grass weeds.[2][6] This novel mechanism is effective against weed biotypes that have developed resistance to other herbicide groups.[1]

cinmethylin_mode_of_action cluster_plastid Plastid cluster_cytoplasm Cytoplasm / Endoplasmic Reticulum ACP Acyl Carrier Protein (ACP) FattyAcid Fatty Acid Synthesis AcylACP Acyl-ACP FattyAcid->AcylACP elongation FAT Fatty Acid Thioesterase (FAT) AcylACP->FAT FreeFattyAcids Free Fatty Acids FAT->FreeFattyAcids releases VLCFA Very-Long-Chain Fatty Acid (VLCFA) Synthesis FreeFattyAcids->VLCFA transport CellMembrane Cell Membrane Formation VLCFA->CellMembrane WeedDeath Disruption of Germination & Weed Death CellMembrane->WeedDeath This compound This compound This compound->Inhibition Inhibition->FAT

Caption: Mechanism of action of this compound.

Experimental Protocols for Herbicide Efficacy and Resistance Testing

The evaluation of herbicide efficacy and the confirmation of resistance are critical for developing effective weed management strategies. The following outlines a typical experimental protocol for whole-plant bioassays, adapted from methodologies cited in the literature.[7][8][9][10]

Seed Collection and Germination
  • Seed Source: Collect mature seeds from a minimum of 30 randomly selected plants from the putative resistant weed population in the field. A susceptible population, collected from an area with no or limited herbicide exposure, must be included as a control.[7]

  • Storage: Store seeds in labeled paper bags at low temperatures to maintain viability.[7]

  • Germination: Break seed dormancy, if necessary, using methods appropriate for the specific weed species (e.g., stratification). Germinate seeds in petri dishes on a suitable medium to ensure uniform seedling emergence.[11]

Plant Cultivation
  • Transplanting: Transplant seedlings at a similar growth stage into pots filled with a standardized soil mix.[7]

  • Greenhouse Conditions: Maintain plants under controlled greenhouse conditions with optimal temperature, light, and humidity for the target weed species.[8]

Herbicide Application
  • Growth Stage: Treat plants at the recommended growth stage as specified on the herbicide label.[7]

  • Herbicide Preparation: Accurately prepare a range of herbicide doses, including the recommended field rate, and fractions and multiples thereof, to determine the dose-response relationship.[11]

  • Application: Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.[11] An untreated control for each population must be included.

Data Collection and Analysis
  • Assessment: Evaluate herbicide efficacy at a set time after treatment (e.g., 21-28 days).[7][11]

  • Parameters: Measure parameters such as plant survival (mortality), plant height, and fresh or dry biomass.[2][11]

  • Data Analysis: Express plant survival as a percentage of the untreated control. Calculate the GR50 (herbicide dose causing 50% growth reduction) or LD50 (dose causing 50% mortality) for both susceptible and resistant populations to determine the resistance index (RI = GR50 resistant / GR50 susceptible).

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Assessment & Analysis A1 Seed Collection (Susceptible & Putative Resistant) A2 Seed Germination A1->A2 A3 Seedling Transplanting A2->A3 A4 Plant Growth in Greenhouse A3->A4 B2 Herbicide Application (Cabinet Sprayer) A4->B2 B1 Herbicide Dose Preparation B1->B2 C1 Incubation Period (e.g., 21 days) B2->C1 C2 Data Collection (Survival, Biomass, Height) C1->C2 C3 Data Analysis (GR50, LD50, Resistance Index) C2->C3

Caption: Workflow for whole-plant herbicide resistance testing.

This compound in Herbicide Rotation Programs

The integration of this compound into a herbicide rotation program is a proactive strategy to manage weed resistance. By rotating herbicides with different modes of action, the selection pressure for resistance to any single herbicide is reduced.

A logical rotation program should consider the crop being grown, the weed spectrum, and the modes of action of the herbicides used in previous seasons.

herbicide_rotation cluster_year1 Year 1: Wheat cluster_year2 Year 2: Canola cluster_year3 Year 3: Barley cluster_year4 Year 4: Wheat (Return) Y1_Pre Pre-emergence: This compound (Group 30) Y1_Post Post-emergence: ALS Inhibitor (Group 2) Y1_Pre->Y1_Post Y2_Pre Pre-emergence: Group 15 Herbicide Y1_Pre->Y2_Pre Y2_Post Post-emergence: ACCase Inhibitor (Group 1) Y2_Pre->Y2_Post Y3_Pre Pre-emergence: Group 13 Herbicide Y2_Pre->Y3_Pre Y3_Post Post-emergence: PSII Inhibitor (Group 5) Y3_Pre->Y3_Post Y4_Pre Pre-emergence: This compound (Group 30) Y3_Pre->Y4_Pre Y4_Post Post-emergence: Different Group 2 or other MOA Y4_Pre->Y4_Post

Caption: Example of a 4-year herbicide rotation program.

Conclusion

This compound's unique mode of action provides a much-needed tool for the management of herbicide-resistant grass weeds. Its efficacy against problematic species like Lolium rigidum and Alopecurus myosuroides, including populations resistant to other herbicides, makes it a valuable component of integrated weed management strategies.[3][12][13] The strategic inclusion of this compound in diversified herbicide rotation programs is essential for preserving its long-term efficacy and ensuring sustainable crop production. Careful stewardship and adherence to resistance management best practices will be paramount to maximizing the benefits of this novel herbicide.[12]

References

Unraveling the Metabolic Maze: A Comparative Guide to Cinmethylin's Impact on Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic perturbations induced by herbicides is paramount for developing more effective and selective compounds. This guide provides a comprehensive comparative analysis of the metabolomic effects of cinmethylin on plants, drawing upon key experimental findings to elucidate its mode of action and compare it with other herbicidal alternatives.

This compound, a pre-emergence herbicide, has been the subject of evolving research regarding its precise molecular target in plants. Initial studies pointed towards the inhibition of tyrosine aminotransferase (TAT), a key enzyme in the shikimate pathway. However, more recent evidence strongly suggests that its primary target is the inhibition of fatty acid thioesterases (FAT), crucial enzymes in lipid biosynthesis. This guide will delve into the metabolomic consequences of both proposed mechanisms, presenting a clear comparison supported by experimental data.

Comparative Metabolomic Profile of this compound Treatment

The metabolic shifts observed in plants treated with this compound provide a fingerprint of its activity. Below is a summary of the key metabolic changes associated with the two proposed modes of action.

Metabolic Pathway Metabolites Affected (TAT Inhibition Hypothesis) Observed Effect Metabolites Affected (FAT Inhibition Hypothesis) Observed Effect
Shikimate Pathway Shikimate, TyrosineUpregulation[1][2][3]Not directly affected-
Prenylquinone Pathway PlastoquinoneDecreased synthesis[1][2][3]Not directly affected-
Carotenoid Biosynthesis CarotenoidsDecreased synthesis[1][2][3]Not directly affected-
Fatty Acid Biosynthesis Unsaturated C18 Fatty Acids-Strong reduction[4]
Saturated C14 Fatty Acids-Strong reduction[4]
Saturated C16 Fatty Acids-Strong reduction[4]

In-Depth Look at this compound's Mode of Action

The Tyrosine Aminotransferase (TAT) Inhibition Hypothesis

Early research suggested that this compound acts by inhibiting tyrosine aminotransferase (TAT). This enzyme catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate (4-HPP), a precursor for the biosynthesis of plastoquinone. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

Metabolic profiling of duckweed (Lemna paucicostata L.) treated with this compound revealed an upregulation of the shikimate and tyrosine metabolism, coupled with a decrease in plastoquinone and carotenoid synthesis[1][2][3]. The observed photobleaching of new fronds was consistent with the disruption of carotenoid synthesis. However, the in vitro inhibition of TAT by this compound was found to be weak, leading to a reevaluation of this hypothesis[2].

The Fatty Acid Thioesterase (FAT) Inhibition: The Current Understanding

More recent and robust evidence from chemoproteomic approaches has identified fatty acid thioesterases (FAT) as the primary target of this compound[4]. FATs are responsible for releasing newly synthesized fatty acids from the acyl carrier protein (ACP) in the plastids, a critical step for their export and subsequent use in lipid biosynthesis.

A study using Lemna paucicostata protein extracts found that this compound binds with high affinity to three FAT proteins[4]. Subsequent GC-MS analysis of free fatty acids in this compound-treated Lemna showed a significant reduction in unsaturated C18 fatty acids, as well as saturated C14 and C16 fatty acids[4]. This directly supports the inhibition of FAT as the primary mode of action.

Comparison with Other Lipid Biosynthesis Inhibitors

To further delineate the unique mechanism of this compound, its physiological and metabolic effects were compared with other herbicide classes that target lipid biosynthesis, namely ACCase and VLCFA synthesis inhibitors. Principal component analysis of the total metabolic profiles of treated Lemna plants demonstrated significant differences in the overall metabolic changes induced by this compound compared to ACCase or VLCFA inhibitors, confirming that FAT inhibition represents a distinct site of action[4].

Experimental Protocols

Metabolic Profiling of Lemna paucicostata
  • Plant Material and Growth Conditions: Duckweed (Lemna paucicostata L.) was used for metabolic profiling studies.

  • Herbicide Treatment: Plants were treated with this compound and other herbicides at various concentrations.

  • Metabolite Extraction and Analysis: Metabolites were extracted from the plant tissue. Free fatty acid composition was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS)[4]. A broader metabolic profiling was conducted to compare the overall metabolic changes induced by different herbicide classes[4].

Chemoproteomic Target Identification
  • Protein Extraction: Protein extracts were prepared from Lemna paucicostata.

  • Affinity Chromatography: An immobilized this compound derivative was used to capture binding proteins from the plant extract.

  • Protein Identification: Bound proteins were displaced and identified using Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

Visualizing the Pathways

To better illustrate the discussed mechanisms, the following diagrams depict the proposed signaling pathways and the experimental workflow.

Cinmethylin_TAT_Inhibition Shikimate_Pathway Shikimate Pathway Tyrosine Tyrosine Shikimate_Pathway->Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP TAT Plastoquinone Plastoquinone HPP->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for PDS This compound This compound TAT Tyrosine Aminotransferase (TAT) This compound->TAT Inhibition (Hypothesized) PDS Phytoene Desaturase (PDS) Cinmethylin_FAT_Inhibition cluster_plastid Plastid Plastid Plastid Fatty_Acid_Synthase Fatty Acid Synthase Complex Acyl_ACP Acyl-ACP Fatty_Acid_Synthase->Acyl_ACP Free_Fatty_Acids Free Fatty Acids (C14, C16, C18) Acyl_ACP->Free_Fatty_Acids FAT Lipid_Biosynthesis Lipid Biosynthesis (ER) Free_Fatty_Acids->Lipid_Biosynthesis Export This compound This compound FAT Fatty Acid Thioesterase (FAT) This compound->FAT Inhibition Experimental_Workflow Plant_Material Plant Material (e.g., Lemna paucicostata) Treatment This compound Treatment Plant_Material->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis (Fatty Acids) Metabolite_Extraction->GC_MS_Analysis Metabolic_Profiling Untargeted Metabolomic Profiling (LC-MS) Metabolite_Extraction->Metabolic_Profiling Data_Analysis Comparative Data Analysis GC_MS_Analysis->Data_Analysis Metabolic_Profiling->Data_Analysis

References

Cinmethylin's Efficacy in Managing Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in agricultural weeds necessitates the exploration of alternative modes of action. Cinmethylin, a re-introduced herbicide, presents a promising tool for managing problematic grass weeds, including biotypes resistant to other commonly used herbicides. This guide provides an objective comparison of this compound's performance on herbicide-resistant versus susceptible weed biotypes, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.

Performance Comparison: Resistant vs. Susceptible Biotypes

This compound has demonstrated effective control of multiple herbicide-resistant populations of significant weed species like rigid ryegrass (Lolium rigidum) and blackgrass (Alopecurus myosuroides).[1][2][3] Its novel mode of action, the inhibition of fatty acid thioesterase (FAT), makes it a valuable tool in resistance management programs.[4][5][6]

Quantitative Efficacy Data

The following tables summarize the lethal dose (LD50) and effective dose (ED50) values from various studies, quantifying the amount of this compound required to control 50% of the tested weed populations. A higher LD50/ED50 value in a resistant biotype compared to a susceptible one indicates a reduced sensitivity to the herbicide.

Table 1: this compound Efficacy on Lolium rigidum Biotypes

Population IDResistance StatusLD50 (g ai ha⁻¹)GR50 (g ai ha⁻¹)Resistance Index (RI)Study ConditionsReference
SSusceptible4928-Pot experiment[1]
MRMultiple-Resistant66411.4 (LD50), 1.5 (GR50)Pot experiment[1]
R1Reduced Sensitivity147-3.0Soil-grown seedlings[7]
R2Reduced Sensitivity243-4.9Soil-grown seedlings[7]
R3Reduced Sensitivity392-8.0Soil-grown seedlings[7]
P22 (Parental)Putative-Resistant118-2.4Low temperature, pot[8]
P22 (Progeny)Selected-Resistant231-4.7Low temperature, pot[8]

Table 2: this compound Efficacy on Alopecurus myosuroides Biotypes

Population IDResistance StatusED50 (g ai ha⁻¹)Resistance Index (RI)Study ConditionsReference
SSusceptible22.1-Paired lines from standardized genetic backgrounds[3][9]
R (Pendimethalin-Resistant)Non-Target-Site Resistance34.31.55Paired lines from standardized genetic backgrounds[3][9]
SSusceptible24.5-Paired lines from standardized genetic backgrounds[3][9]
R (Fenoxaprop-Resistant)Non-Target-Site Resistance41.21.68Paired lines from standardized genetic backgrounds[3][9]

Mechanism of Action and Resistance

This compound's herbicidal activity stems from its inhibition of the fatty acid thioesterase (FAT) enzyme.[5][6] This enzyme is crucial for the release of fatty acids within the plastids, which are essential for building cell membranes.[4][6] By disrupting this process, this compound hampers the development of shoots and roots in susceptible weeds.[10]

The primary mechanism of tolerance and emerging reduced sensitivity in weeds is metabolic resistance, specifically through the action of cytochrome P450 monooxygenases (P450s).[1][11][12] These enzymes detoxify the this compound molecule, rendering it less effective. Studies have shown that applying this compound with a P450 inhibitor, such as the insecticide phorate, increases its toxicity in tolerant species like wheat and in less sensitive weed biotypes.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide sensitivity. The following protocols are based on methodologies cited in the referenced studies.

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the herbicide dose required to achieve a certain level of plant mortality or growth reduction.[13][14][15]

  • Seed Collection and Germination: Collect mature seeds from at least 30 randomly selected plants from the target population.[13] Store seeds in dry, cool conditions. Germinate seeds in petri dishes on moistened filter paper or directly in potting mix.

  • Planting and Growth: Transplant uniform seedlings (e.g., at the 1-2 leaf stage) into pots filled with a standardized potting mix.[13] Grow plants in a controlled environment (greenhouse) with optimal temperature, light, and watering.

  • Herbicide Application: Apply this compound at a range of doses (e.g., 0, 50, 125, 250, 375, 500 g ai ha⁻¹) when plants have reached the appropriate growth stage (typically 2-3 leaves).[16] Use a cabinet sprayer to ensure uniform application.

  • Assessment: After a set period (e.g., 21-28 days), assess plant survival and measure above-ground biomass by harvesting and drying the surviving plants.[14][17]

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the LD50 (lethal dose for 50% of the population) or GR50 (dose causing a 50% reduction in growth).[16]

Agar-Based Quick Test for Sensitivity Screening

This method provides a faster assessment of herbicide sensitivity compared to whole-plant assays.[18][19]

  • Preparation of Herbicide-Containing Agar: Prepare an agar medium and autoclave it. While the agar is still molten, add the desired concentrations of this compound. Pour the mixture into petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize weed seeds to prevent fungal and bacterial contamination. Place a set number of seeds onto the surface of the herbicide-containing agar in each petri dish.

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled light and temperature for a specified period (e.g., 12 days).[18]

  • Assessment: Measure coleoptile and radicle length of the germinated seedlings.

  • Data Analysis: Calculate the effective dose (ED50) that inhibits root or shoot growth by 50% compared to an untreated control.

Metabolic Study with P450 Inhibitors

This pharmacological assay helps to determine the role of P450 enzymes in this compound detoxification.[7]

  • Plant Preparation: Grow susceptible and potentially resistant weed biotypes as described in the whole-plant bioassay protocol.

  • Treatment Application: Apply this compound at various doses, both alone and in combination with a known P450 inhibitor (e.g., phorate).[7] The inhibitor can be incorporated into the soil or co-applied with the herbicide.

  • Assessment and Analysis: Assess plant survival and biomass as in the standard dose-response assay. A significant increase in this compound toxicity in the presence of the inhibitor (a lower LD50/GR50 value) indicates that P450-mediated metabolism is a key mechanism of tolerance or resistance.[1][7]

Visualizing the Processes

The following diagrams illustrate the key pathways and workflows discussed in this guide.

cluster_0 This compound Mode of Action This compound This compound FAT Fatty Acid Thioesterase (FAT) This compound->FAT Inhibits FattyAcids Fatty Acid Release FAT->FattyAcids Catalyzes Growth Weed Growth Inhibition FAT->Growth Inhibition leads to Membrane Cell Membrane Development FattyAcids->Membrane

Caption: this compound's mode of action involves the inhibition of the FAT enzyme.

cluster_1 Herbicide Resistance Testing Workflow A 1. Seed Collection (Suspected Resistant Field) B 2. Seed Germination & Seedling Growth A->B C 3. Herbicide Application (Dose-Response) B->C D 4. Growth Period (e.g., 21 days) C->D E 5. Assessment (Survival/Biomass) D->E F 6. Data Analysis (Calculate LD50/GR50) E->F G Compare to Susceptible Biotypes F->G

Caption: A typical workflow for whole-plant herbicide resistance testing.

cluster_2 Metabolic Resistance Pathway This compound This compound (Active) P450 Cytochrome P450 Enzymes This compound->P450 Metabolized by Metabolite Hydroxylated This compound This compound->Metabolite Oxidation Conjugation Conjugation (e.g., with glucose) Metabolite->Conjugation Detoxified Detoxified Metabolite (Non-herbicidal) Conjugation->Detoxified

Caption: The role of Cytochrome P450 in detoxifying this compound.

References

Cinmethylin: A Comparative Guide for Integrated Weed Management Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of cinmethylin for integrated weed management (IWM) strategies. It offers an objective comparison of its performance against other herbicides, supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental workflows.

Performance and Efficacy of this compound

This compound is a pre-emergence herbicide demonstrating effective control over a range of annual grass weeds, including those resistant to other herbicide classes.[1][2][3] Its unique mode of action, the inhibition of fatty acid thioesterase (FAT), makes it a valuable tool in managing herbicide resistance.[2][4][5]

Comparative Efficacy Against Key Weed Species

This compound has shown high efficacy, particularly against problematic weeds like Lolium rigidum (annual ryegrass). Studies have demonstrated its superiority over some existing herbicides. For instance, in controlling 130 field populations of L. rigidum, this compound, prosulfocarb, and pyroxasulfone achieved a kill rate of 95% to 98%, while trifluralin was significantly less effective.[6]

HerbicideTarget WeedApplication Rate (g ha⁻¹)Efficacy (% reduction in emergence)Efficacy (% reduction in biomass)Source
This compound Lolium rigidum (herbicide-susceptible and multiple-resistant)400>85%90%[6][7]
Prosulfocarb Lolium rigidumRecommended field dose95-98% (survival)Not specified[6]
Pyroxasulfone Lolium rigidumRecommended field dose95-98% (survival)Not specified[6]
Trifluralin Lolium rigidumRecommended field doseSignificantly lower than this compoundNot specified[6]
Efficacy Against Various Grass Weeds

Further studies have highlighted this compound's effectiveness against a broader spectrum of grass weeds at varying doses.

Target WeedApplication Rate (g a.i. ha⁻¹)Plant Height Reduction (%)Fresh Weight Reduction (%)GR₅₀ (Plant Height, g a.i. ha⁻¹)GR₅₀ (Fresh Weight, g a.i. ha⁻¹)Source
Poa annua50<20%<13%Not specifiedNot specified[8]
Alopecurus aequalis50<20%<13%Not specifiedNot specified[8]
Alopecurus myosuroides50<20%<13%Not specifiedNot specified[8]
Agrostis japonica50<20%<13%Not specifiedNot specified[8]
Lolium multiflorum50<20%<13%Not specifiedNot specified[8]
Pennisetum paniculatum50<20%<13%Not specifiedNot specified[8]
Phleum fugax50<20%<13%Not specifiedNot specified[8]
Hordeum tibeticum20020.08%18.25%68.1540.59[8]
Avena fatua20030.75%24.43%99.2170.34[8]

Mode of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of fatty acid biosynthesis by targeting and binding to acyl-ACP thioesterases (FAT).[4] This enzyme is crucial for the release of fatty acids from their acyl carrier protein (ACP), a necessary step for their export to the endoplasmic reticulum for lipid biosynthesis.[4] By inhibiting FAT, this compound disrupts cell membrane production, leading to the cessation of root and shoot growth and ultimately plant death.[4][5]

Another study has proposed that this compound inhibits tyrosine aminotransferase (TAT), blocking the conversion of tyrosine to 4-hydroxyphenylpyruvate (4-HPP).[9][10] This disruption affects the prenylquinone pathway, which is essential for producing plastoquinone, a vital cofactor in carotenoid synthesis.[9]

This compound Mode of Action cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acyl-ACP Acyl-ACP FAT Fatty Acid Thioesterase (FAT) Acyl-ACP->FAT substrate Fatty Acids Fatty Acids Lipid Biosynthesis Lipid Biosynthesis Fatty Acids->Lipid Biosynthesis Fatty Acids->Lipid Biosynthesis transported to FAT->Fatty Acids releases Cell Membranes Cell Membranes Lipid Biosynthesis->Cell Membranes This compound This compound This compound->FAT inhibits

This compound inhibits the Fatty Acid Thioesterase (FAT) enzyme in the plastid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound.

Whole-Plant Herbicide Bioassay for Resistance Testing

This protocol is adapted from standardized procedures for testing putative herbicide-resistant weed populations.[11][12][13]

1. Seed Collection and Preparation:

  • Collect seed samples from at least 30 randomly selected plants representative of the field infestation.[11]

  • Assign a unique code to each sample and record details such as species, collection date, GPS coordinates, and herbicide history.[11][12]

  • Clean the seeds by removing chaff and store them in unsealed paper bags at low temperature to allow for moisture evaporation without inducing secondary dormancy.[11][12]

2. Plant Cultivation:

  • Fill trays with a suitable potting mix.

  • Sow seeds of the weed populations to be tested, including a known susceptible population as a control.[11]

  • Water the trays and place them in a greenhouse with controlled temperature and light conditions.

  • Allow seedlings to emerge and grow to a specific stage (e.g., early tillering, BBCH 14-21) before herbicide application.[11]

3. Herbicide Application:

  • Prepare a series of this compound dilutions to apply a range of doses.

  • Use a precision bench sprayer to apply the herbicide solutions evenly to the seedlings.[12]

  • Ensure the sprayer is calibrated to deliver a specific volume per hectare (e.g., 300 L/ha).[12]

  • Wash the spraying cabinet thoroughly between applications of different herbicides or concentrations.[12]

4. Data Collection and Analysis:

  • Assess plant survival and biomass 21-28 days after treatment.[6]

  • Plant survival is expressed as the percentage of surviving plants among the total number of treated seedlings.[6][11]

  • Aboveground biomass is expressed as a percentage of the biomass of the untreated controls.[6]

  • Calculate the dose required to cause 50% mortality (LD₅₀) and 50% growth reduction (GR₅₀) for each population using non-linear regression analysis.[6]

Herbicide Bioassay Workflow A Seed Collection (Field) B Seed Preparation & Storage A->B C Plant Cultivation (Greenhouse) B->C D Herbicide Application (Precision Sprayer) C->D E Data Collection (21-28 DAT) D->E F Data Analysis (LD50, GR50) E->F

Workflow for whole-plant herbicide resistance bioassay.

Investigating the Basis of Crop Selectivity

This protocol outlines the methodology used to determine the basis of this compound selectivity in wheat.[6][7]

1. Plant Material and Growth Conditions:

  • Use seeds of a wheat variety (e.g., Magenta) and a susceptible Lolium rigidum population.

  • Sow seeds in pots containing potting mix.

  • For depth separation experiments, place wheat seeds at varying depths (e.g., 0, 1, 2, 3 cm) below the soil surface.

2. Herbicide and Synergist Application:

  • Apply this compound at a range of doses to the soil surface.

  • To investigate the role of cytochrome P450 enzymes, include treatments with the P450 inhibitor phorate. Apply phorate with and without this compound.

3. Experimental Design and Data Collection:

  • Arrange the pots in a completely randomized design with multiple replicates.

  • Maintain the pots in a controlled environment and keep them well-watered.

  • Assess seedling emergence, survival, and aboveground biomass 28 days after treatment.

4. Data Analysis:

  • Analyze the data to determine the effect of seed burial depth on wheat safety.

  • Compare the LD₅₀ and GR₅₀ values of this compound for wheat and L. rigidum in the presence and absence of phorate to quantify the synergistic effect and confirm the role of P450-mediated metabolism in selectivity.[6][7]

Crop Selectivity Experiment cluster_setup Experimental Setup cluster_assessment Assessment (28 DAT) A Planting (Wheat & L. rigidum) B Treatment Application (this compound +/- Phorate) A->B C Seedling Emergence B->C D Plant Survival B->D E Aboveground Biomass B->E F Data Analysis (LD50, GR50, Synergism) C->F D->F E->F

Workflow for investigating the basis of this compound selectivity in wheat.

Conclusion

This compound presents a robust and effective option for integrated weed management, particularly in scenarios with herbicide-resistant weed populations. Its novel mode of action provides a much-needed tool for diversifying weed control strategies and mitigating the evolution of resistance. The experimental data consistently demonstrates its high efficacy against key grass weeds. Understanding the detailed experimental protocols and the basis of its selectivity allows for its optimal and sustainable implementation in various cropping systems. For the longevity of this valuable tool, it is crucial to use it within a carefully managed integrated weed management framework.[14]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cinmethylin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of cinmethylin, a pre-emergence herbicide. Adherence to these protocols is critical to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is an eye and skin irritant and is toxic to aquatic life with long-lasting effects[1][2][3]. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and protective clothing[4][5]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3][4]. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS) immediately[6].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound's properties and hazards.

PropertyValueSource
Molecular FormulaC18H26O2[2][6]
Molecular Weight274.4 g/mol [2]
GHS Hazard StatementsH317, H332, H400, H410, H411[2][3]
UN Number (for transport)UN3082[7]
Recommended StorageWell-ventilated place, away from sunlight[6]

Experimental Protocol: Decontamination and Disposal of this compound Waste

This protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all this compound-contaminated solid waste, such as gloves, paper towels, and empty containers, in a designated, clearly labeled, and sealable hazardous waste container[4][6].

  • Liquid Waste: Collect all unwanted this compound solutions and contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.

2. Decontamination of Laboratory Equipment:

  • Glassware and Surfaces: Wash contaminated glassware and surfaces thoroughly with soap and large amounts of water[6]. Collect the initial rinsate as hazardous liquid waste. Subsequent rinses with water can be managed according to local regulations, but discharge into sewer systems should be avoided if possible[7].

  • Equipment: For larger equipment, wipe down surfaces with a suitable solvent (e.g., acetone, ethanol) and a cloth or paper towel. Treat the used cloth or towel as solid hazardous waste.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty this compound containers must be triple-rinsed before disposal[8].

    • Empty the container completely into the hazardous liquid waste container.

    • Fill the container to about 20-25% of its volume with a suitable solvent (e.g., water or as recommended by the manufacturer)[8].

    • Securely cap and shake the container vigorously for at least 30 seconds[8].

    • Drain the rinsate into the hazardous liquid waste container[8].

    • Repeat this process two more times[8].

  • After triple rinsing, puncture the container to prevent reuse and dispose of it in accordance with local, state, and federal regulations for hazardous waste[9].

4. Final Disposal Pathway:

  • All collected this compound waste is considered hazardous waste. It must be disposed of through an approved hazardous waste management facility[3][4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

  • Ensure all waste containers are properly labeled with the contents, hazards, and accumulation start date.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generated B Segregate Waste A->B C Solid Waste (Gloves, Containers) B->C D Liquid Waste (Solutions, Rinsate) B->D E Contaminated Sharps B->E F Store in Labeled, Sealed Hazardous Waste Containers C->F D->F E->F I Arrange for Professional Disposal via EHS F->I G Decontaminate Equipment (Triple Rinse) H Collect Rinsate as Liquid Hazardous Waste G->H H->D J End: Proper Disposal Complete I->J

This compound Waste Disposal Workflow

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow all applicable local, state, and federal regulations for hazardous waste disposal.

References

Essential Personal Protective Equipment (PPE) for Handling Cinmethylin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Comprehensive Guide to Safety and Disposal

This document provides essential guidance for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling the herbicide cinmethylin. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Summary of Personal Protective Equipment Requirements

When handling this compound, a comprehensive approach to personal protection is necessary, focusing on skin, eye, and respiratory safeguarding. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Notes
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber, chloroprene rubber, or butyl rubber.[1] Thickness: e.g., Nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), butyl rubber (0.7 mm).[1] Permeation Time: > 480 minutes (Protective index 6 according to EN ISO 374-1).[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesMust be worn at all times when handling the liquid form to protect against splashes.
Body Protection Laboratory coat, long-sleeved shirt, and long pantsStandard work clothes are a minimum. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit (according to EN 14605 for splashes or EN ISO 13982 for dust) should be worn.[1]
Respiratory Protection Not typically required in well-ventilated areas.Required when there is a potential for generating mist or vapor, or when working in poorly ventilated spaces.[1][2]
Foot Protection Closed-toe shoesChemical-resistant boots should be worn in situations with a high risk of spills.

Operational Plan: Step-by-Step PPE Protocol

1. Pre-Handling Preparation:

  • Ensure the work area is well-ventilated.[1]

  • Inspect all PPE for signs of damage, such as tears or holes, before use.

  • Have a spill kit readily accessible.

  • Wash hands thoroughly before donning PPE.

2. Donning PPE (Putting On):

  • Step 1: Footwear: Put on closed-toe shoes. If required, put on chemical-resistant boots.

  • Step 2: Body Protection: Don a lab coat or other specified protective clothing. Ensure it is fully buttoned.

  • Step 3: Respiratory Protection (if required): Perform a fit test if using a respirator for the first time. Don the respirator according to the manufacturer's instructions.

  • Step 4: Eye Protection: Put on safety glasses or goggles.

  • Step 5: Hand Protection: Don the appropriate chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.

3. During Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • If PPE becomes contaminated, remove and replace it immediately, following the doffing procedure.

4. Doffing PPE (Taking Off):

  • Step 1: Gloves: Wash the exterior of the gloves with soap and water before removing them. Remove the first glove by peeling it off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.

  • Step 2: Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.

  • Step 3: Body Protection: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the exterior.

  • Step 4: Respiratory Protection (if used): Remove the respirator without touching the front.

  • Step 5: Footwear: Remove boots or shoes.

  • Step 6: Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.

  • Heavily Contaminated and Single-Use PPE:

    • Items such as disposable gloves, bench paper, and any absorbent materials used to clean up spills should be considered hazardous waste.

    • Place these items in a designated, labeled, and sealed waste container.

    • For final disposal, incineration in a licensed facility is recommended for this compound and its contaminated materials.[4]

  • Reusable PPE:

    • Gloves and Boots: Wash the exterior thoroughly with soap and water before removal. Allow to air dry in a well-ventilated area.

    • Protective Clothing (Lab Coats): Contaminated work clothing should not be allowed out of the workplace.[1][3] It should be washed separately from other laundry using detergent and hot water.[5] If clothing is drenched or heavily contaminated with concentrated this compound, it should be discarded as hazardous waste.[5]

  • Disposal Containers:

    • All waste containers for this compound-contaminated materials should be clearly labeled as hazardous waste.

    • Follow institutional and local regulations for the disposal of hazardous chemical waste.[4]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to Handle this compound assess_task Assess Task: - Scale of work - Potential for splash/aerosol start->assess_task low_risk Low Risk: Small quantities, no splash/aerosol assess_task->low_risk Low high_risk High Risk: Large quantities, potential for splash/aerosol assess_task->high_risk High base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Chemical-Resistant Gloves - Closed-Toe Shoes low_risk->base_ppe enhanced_ppe Enhanced PPE: - Chemical-Resistant Apron/Suit - Chemical Splash Goggles - Consider Respiratory Protection high_risk->enhanced_ppe ventilation Check Ventilation base_ppe->ventilation enhanced_ppe->ventilation good_vent Adequate Ventilation ventilation->good_vent Good poor_vent Inadequate Ventilation ventilation->poor_vent Poor proceed Proceed with Task good_vent->proceed resp_protection Add Respiratory Protection poor_vent->resp_protection resp_protection->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.